Choline Fenofibrate
Description
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and is indicated for cardiovascular disease and has 4 investigational indications.
See also: Fenofibric Acid (has active moiety).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate;2-hydroxyethyl(trimethyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClO4.C5H14NO/c1-17(2,16(20)21)22-14-9-5-12(6-10-14)15(19)11-3-7-13(18)8-4-11;1-6(2,3)4-5-7/h3-10H,1-2H3,(H,20,21);7H,4-5H2,1-3H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZHODZSADEHB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl.C[N+](C)(C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50234939 | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856676-23-8 | |
| Record name | Choline fenofibrate [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856676238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Choline fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50234939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BMH7IZT98 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Choline Fenofibrate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Choline fenofibrate, a novel salt formulation of fenofibric acid, represents a significant advancement in the management of dyslipidemia. As a prodrug of fenofibric acid, it exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of lipid metabolism. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and mechanism of action of this compound. It includes a detailed summary of its clinical efficacy, experimental protocols from key studies, and visual representations of its synthesis and signaling pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Rationale for Development
Fenofibrate, a third-generation fibric acid derivative, has long been a cornerstone in treating dyslipidemia, particularly hypertriglyceridemia.[1] However, its high lipophilicity and poor aqueous solubility presented challenges in formulation, leading to issues with bioavailability and a notable food effect, requiring administration with meals to ensure optimal absorption.[1]
The development of this compound was driven by the need to overcome these limitations. By creating a choline salt of fenofibric acid, the active metabolite of fenofibrate, a more hydrophilic compound was achieved.[2][3] This enhanced hydrophilicity allows for improved dissolution and absorption across the gastrointestinal tract, mitigating the food effect and leading to more consistent bioavailability.[1][2] this compound is rapidly dissociated into fenofibric acid and choline upon administration.[2]
Synthesis Pathway
The synthesis of this compound is typically achieved through the reaction of fenofibric acid with a source of choline. Several methods have been described, with a common pathway involving the hydrolysis of fenofibrate to fenofibric acid, followed by a salt formation reaction with choline hydroxide.
A representative synthesis process involves two main stages:
-
Hydrolysis of Fenofibrate to Fenofibric Acid: Fenofibrate is hydrolyzed, often in the presence of a base such as sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the conversion to fenofibric acid.[4]
-
Salt Formation with Choline Hydroxide: The resulting fenofibric acid is then reacted with choline hydroxide in a solvent such as isopropanol.[5][6] The mixture is heated and then cooled to facilitate the crystallization of the this compound salt, which can then be isolated by filtration.[5]
Below is a diagram illustrating a common synthesis pathway for this compound.
Mechanism of Action: PPARα Activation
This compound is a prodrug that is converted to its active form, fenofibric acid, in the body.[7] The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[7][8] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid and lipoprotein metabolism, as well as inflammation.[7][9]
Upon binding to PPARα, fenofibric acid induces a conformational change in the receptor.[7] This activated receptor then forms a heterodimer with the retinoid X receptor (RXR). The PPARα-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[10]
The key downstream effects of PPARα activation by fenofibric acid include:
-
Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: Activation of PPARα upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in very low-density lipoproteins (VLDL) and chylomicrons.[7] It also downregulates the expression of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[7] This dual action enhances the catabolism of triglyceride-rich particles, leading to a reduction in plasma triglyceride levels.
-
Increased HDL Cholesterol: PPARα activation increases the expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL).[7] This leads to increased production of HDL particles and contributes to reverse cholesterol transport.
-
Reduced VLDL Synthesis: By promoting the beta-oxidation of fatty acids in the liver, PPARα activation reduces the availability of fatty acids for triglyceride and VLDL synthesis.[7]
-
Anti-inflammatory Effects: PPARα activation has been shown to exert anti-inflammatory effects, which may contribute to its cardiovascular benefits.[7]
The signaling pathway for the mechanism of action of this compound is depicted below.
Clinical Efficacy and Safety
Clinical trials have demonstrated the efficacy and safety of this compound in the treatment of mixed dyslipidemia. A notable multicenter, open-label, randomized clinical trial compared the efficacy and safety of this compound (135 mg) with micronized fenofibrate (160 mg) in Indian patients with mixed dyslipidemia over a 12-week period.[2][11]
Quantitative Data Summary
The primary endpoint of the study was the percentage change in serum triglyceride levels. The results showed that both treatments significantly reduced triglyceride levels and increased HDL cholesterol levels from baseline.[2][11] The key findings are summarized in the table below.
| Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) | P-value (between groups) |
| Triglycerides (TG) | |||
| Mean % Reduction at 12 weeks | 34.24% | 38.13% | 0.471 |
| High-Density Lipoprotein Cholesterol (HDL-C) | |||
| Mean % Increase at 12 weeks | 10% | 9% | 0.598 |
Data from Patel P, Barkate H. Indian J Endocrinol Metab. 2016 Jan-Feb;20(1):67-71.[2][11]
The study concluded that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in this patient population.[2][11] Both treatments were well-tolerated.[2][11]
Experimental Protocol: Comparative Clinical Trial
The following provides a detailed methodology for the key comparative clinical trial.
-
Study Design: A multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[2][11]
-
Patient Population: 226 patients with mixed dyslipidemia (serum triglyceride levels between 150 and 500 mg/dL), aged 18-70 years, who were on a stable statin dose for at least 8 weeks.[2][11][12]
-
Randomization and Treatment: Patients were randomized to receive either this compound 135 mg delayed-release tablets (n=116) or micronized fenofibrate 160 mg tablets (n=110) once daily for 12 weeks.[2][11]
-
Primary Endpoint: The primary endpoint was the percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[2][11]
-
Secondary Endpoints: Secondary endpoints included the percentage change in HDL-C, total cholesterol, and VLDL-C from baseline.[2]
-
Safety Assessments: Safety was evaluated through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations throughout the study.[2]
-
Statistical Analysis: The statistical significance of the differences between the treatment groups was assessed, with a p-value of less than 0.05 considered statistically significant.[2][11]
The workflow for this clinical trial is illustrated in the diagram below.
Conclusion
This compound represents a well-considered evolution in fibrate therapy, addressing the pharmacokinetic limitations of earlier fenofibrate formulations. Its discovery was guided by the principles of improving solubility and bioavailability, resulting in a more reliable and patient-friendly treatment option for dyslipidemia. The synthesis of this compound is a straightforward process of salt formation, and its mechanism of action is firmly established through the activation of PPARα, leading to beneficial effects on lipid metabolism. Clinical data confirms its efficacy and safety are comparable to traditional micronized fenofibrate. For researchers and professionals in drug development, this compound serves as a case study in successful drug reformulation and optimization.
References
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 2. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents [patents.google.com]
- 6. Improved Process For Preparing this compound [quickcompany.in]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. Fenofibrate - Wikipedia [en.wikipedia.org]
- 9. Activation of PPARα by Fenofibrate Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Bioavailability of Choline Fenofibrate Versus Fenofibric Acid
An In-Depth Technical Guide for Researchers and Drug Development Professionals
In the management of dyslipidemia, the evolution of fenofibrate formulations has been driven by the need to enhance bioavailability and reduce food-drug interactions. This technical guide provides a comprehensive comparison of the bioavailability of two key entities: choline fenofibrate and fenofibric acid. This compound, a choline salt of fenofibric acid, represents a significant advancement in formulation science, offering improved physicochemical properties over its predecessors. This guide will delve into the quantitative pharmacokinetic data, detailed experimental methodologies, and relevant physiological pathways to provide a clear understanding for researchers, scientists, and drug development professionals.
Core Concepts: From Prodrug to Active Moiety
Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body by esterases to its active metabolite, fenofibric acid.[1][2][3] It is fenofibric acid that exerts the therapeutic effects, primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα).[1][4][5] This activation leads to a cascade of effects, including increased lipolysis and elimination of triglyceride-rich particles from the plasma.[4][5]
The primary challenge with earlier fenofibrate formulations was its poor water solubility, leading to low and variable absorption that was highly dependent on co-administration with food.[6][7] To overcome this, various formulations were developed, including micronized and nanoparticle versions, which improved bioavailability by increasing the drug's surface area.[6][7][8] this compound was engineered to further enhance solubility and absorption.[2]
Below is a diagram illustrating the metabolic conversion of this compound and the subsequent mechanism of action of fenofibric acid.
Metabolic and Signaling Pathway of this compound.
Comparative Bioavailability: Quantitative Data
Clinical studies have consistently demonstrated the superior bioavailability of this compound compared to older fenofibrate formulations and have established its bioequivalence to fenofibric acid at appropriate doses. A key advantage of this compound is that its absorption is not significantly affected by food, unlike earlier fenofibrate formulations.[6][7][8]
Human Bioavailability Studies
A pivotal study in rats demonstrated a stark difference in the absolute oral bioavailability between this compound and fenofibric acid, with this compound showing significantly higher absorption.[9]
| Compound | Absolute Oral Bioavailability (Rats) |
| This compound | 93.4%[9] |
| Fenofibric Acid | 40.0%[9] |
In humans, studies have focused on comparing different formulations and the effect of food. For instance, a study comparing two 135 mg this compound formulations (a reference capsule and a new tablet) found them to be bioequivalent under both fed and fasted conditions.[10][11]
| Parameter | Fed State (Geometric Mean Ratio, 90% CI) | Fasted State (Geometric Mean Ratio, 90% CI) |
| Cmax | 0.92 - 1.06[10][11] | 0.94 - 1.12[10][11] |
| AUC0-last | 0.95 - 1.01[10][11] | 0.94 - 1.00[10][11] |
| AUC0-∞ | 0.95 - 1.01[10][11] | 0.94 - 1.00[10][11] |
Data from a bioequivalence study of two 135 mg this compound formulations.[10][11]
Furthermore, a study established the bioequivalence of a 105 mg dose of fenofibric acid to a 145 mg dose of a nanoparticle fenofibrate formulation under both fed and fasted conditions.[3] This highlights the improved absorption characteristics of fenofibric acid formulations.
| Condition | Parameter | 90% Confidence Interval | Conclusion |
| Fasted | Cmax, AUC0-t, AUC0-∞ | Within 80% to 125%[3] | Bioequivalent[3] |
| Fed | Cmax, AUC0-t, AUC0-∞ | Within 80% to 125%[3] | Bioequivalent[3] |
Bioequivalence of 105 mg fenofibric acid vs. 145 mg fenofibrate.[3]
Another important aspect is the absorption throughout the gastrointestinal tract. A study demonstrated that fenofibric acid is well-absorbed throughout the GI tract, with significantly greater bioavailability compared to fenofibrate in all regions, particularly the colon.[12]
| GI Region | Absolute Bioavailability (Fenofibric Acid) | Absolute Bioavailability (Fenofibrate) |
| Stomach | ~81%[4][12] | ~69%[12] |
| Proximal Small Bowel | ~88%[4][12] | ~73%[12] |
| Distal Small Bowel | ~84%[4][12] | ~66%[12] |
| Colon | ~78%[4][12] | ~22%[12] |
Experimental Protocols: A Closer Look
The assessment of bioavailability and bioequivalence relies on rigorous and well-defined experimental protocols. The following outlines a typical methodology for a single-dose, crossover bioequivalence study, as described in the reviewed literature.
Study Design
Most comparative bioavailability studies employ an open-label, randomized, single-dose, two-way crossover design.[3][10][11] This design allows for each subject to serve as their own control, minimizing inter-subject variability. Studies are often conducted under both fed and fasted conditions to assess the impact of food on drug absorption.[3][10][11] A washout period of at least 7 days is typically implemented between treatment periods to ensure complete elimination of the drug from the system.[3]
Subject Population
These studies are generally conducted in healthy adult volunteers.[3][10][11] The number of subjects can range from around 40 to over 50, depending on the statistical power required.[3][10]
Dosing and Administration
Subjects receive a single oral dose of the test and reference formulations in a randomized sequence. For fed studies, the drug is administered after a standardized meal, often high-fat, to assess the maximum potential for food-drug interaction.[3][10][11] For fasting studies, subjects typically fast overnight for at least 10 hours before dosing.[3]
Sample Collection and Analysis
Serial blood samples are collected at predetermined time points, often up to 72 hours post-dose.[3][10][11] Plasma is separated and stored frozen until analysis. The concentration of fenofibric acid in the plasma is determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[9][10][11]
Pharmacokinetic Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental methods.[10][11] The key parameters for bioequivalence assessment are:
-
Cmax: Maximum plasma concentration.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity.
-
Tmax: Time to reach maximum plasma concentration.
Bioequivalence is concluded if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ of the test to reference product fall within the regulatory limits of 80% to 125%.[3][6]
The following diagram illustrates a typical experimental workflow for a bioequivalence study.
Bioequivalence Study Experimental Workflow.
Conclusion
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-dose bioequivalence of 105-mg fenofibric acid tablets versus 145-mg fenofibrate tablets under fasting and fed conditions: a report of two phase I, open-label, single-dose, randomized, crossover clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenofibric Acid | C17H15ClO4 | CID 64929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 8. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 9. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. khu.elsevierpure.com [khu.elsevierpure.com]
- 12. researchgate.net [researchgate.net]
Choline Fenofibrate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core solubility and stability characteristics of choline fenofibrate. The following sections detail quantitative solubility data, experimental protocols for solubility and stability determination, and key mechanistic and workflow diagrams to support research and development efforts.
Solubility Profile
This compound, the choline salt of fenofibric acid, was developed to improve upon the poor aqueous solubility of its predecessor, fenofibrate.[1][2] This modification results in a hydrophilic compound with significantly enhanced solubility and bioavailability.[1] Quantitative solubility data in various common solvents are summarized below.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Molar Concentration (mM) | Notes | Source(s) |
| Water (H₂O) | 106.6 mg/mL | 252.66 | - | [3][4] |
| Water (H₂O) | 100 mg/mL | 237.02 | Requires sonication | [5][6] |
| Water (H₂O) | 9 mg/mL | 21.33 | At 25°C | [7][8] |
| Ethanol (EtOH) | 55.8 mg/mL | 132.25 | With gentle warming | [3][4] |
| Ethanol (EtOH) | 33.33 mg/mL | 79.00 | Requires sonication | [5] |
| Ethanol (EtOH) | 7 mg/mL | 16.59 | At 25°C | [7] |
| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | 47.40 | Requires sonication; hygroscopic DMSO can impact solubility | [5] |
| Dimethyl Sulfoxide (DMSO) | 8.44 mg/mL | 19.98 | With gentle warming | [3][4] |
| Dimethyl Sulfoxide (DMSO) | 5 mg/mL | 11.85 | At 25°C | [7][8] |
| Methanol | Slightly Soluble | - | - | [9] |
Note: Variations in reported solubility values can arise from differences in experimental conditions (e.g., temperature, sonication) and material batches.
Stability Profile
The stability of a drug substance is a critical factor in ensuring its safety and efficacy throughout its shelf life. Stability studies for this compound and its active moiety, fenofibrate, have been conducted under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Data Presentation: Forced Degradation Studies Summary
| Stress Condition | Reagents & Conditions | Observation | Source(s) |
| Acid Hydrolysis | 1 N HCl at 60°C for 30 mins | No degradation observed for the this compound dosage form. | [10] |
| 1 M HCl at 70°C for 2 hours | Fenofibrate showed 26% degradation. | [11] | |
| Base Hydrolysis | 1 N NaOH | Fenofibrate is reported to be very unstable in basic conditions. | [11][12] |
| 0.1 M NaOH at 70°C | Milder conditions used to study the degradation pattern of fenofibrate. | [11] | |
| Oxidative | 3% H₂O₂ at ambient temperature for 30 mins | Fenofibrate showed approximately 15% degradation. | [11] |
| Thermal | 60°C | No degradation observed for the this compound dosage form. | [10] |
| Solid form | Fenofibrate was found to be relatively stable under thermal stress. | [11] | |
| Photolytic | Direct sunlight / UV light | This compound should be protected from direct sunlight. | |
| - | Fenofibrate was found to be relatively stable under photolytic stress. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of solubility and stability studies. This section outlines the protocols for key experiments.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol is based on the World Health Organization (WHO) guidelines for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
-
Preparation of Media: Prepare buffer solutions at a minimum of three pH values across the physiological range of 1.2 to 6.8 (e.g., pH 1.2 HCl buffer, pH 4.5 acetate buffer, and pH 6.8 phosphate buffer).[9] Maintain the temperature of the media at 37 ± 1 °C.[9]
-
Addition of API: Add an excess amount of this compound to a flask containing a known volume of the prepared buffer. The amount of API should be sufficient to ensure that undissolved solids remain at the end of the experiment.
-
Equilibration: Agitate the flasks at a constant temperature (37 ± 1 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests are recommended to determine the time required to reach equilibrium.
-
Sample Separation: After equilibration, separate the undissolved solids from the solution. This can be achieved by centrifugation followed by filtration through a suitable, non-adsorptive filter (e.g., 0.45 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved this compound in the clear filtrate using a validated, stability-indicating analytical method, such as RP-HPLC.
-
Data Analysis: Perform at least three replicate determinations at each pH condition. The lowest measured solubility across the pH range is used for Biopharmaceutics Classification System (BCS) classification.[9]
Stability-Indicating RP-HPLC Method
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method used to separate this compound from its degradation products.
-
Chromatographic System:
-
Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound working standard in a suitable diluent (e.g., a mixture of the mobile phase components). Prepare working standards of desired concentrations (e.g., 18-42 µg/mL) by further dilution.[10]
-
Sample Solution: For drug product analysis, dissolve the formulation in the diluent to achieve a concentration within the linear range of the method. Filter the solution through a 0.45 µm membrane filter.[10]
-
-
Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas.
-
System Suitability: Before analysis, verify the system's suitability by injecting a standard solution and checking parameters such as theoretical plates, tailing factor, and reproducibility (%RSD of replicate injections).
-
Quantification: Calculate the amount of this compound and any degradation products in the sample by comparing their peak areas to those of the standard.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method and to identify potential degradation pathways.[3]
-
General Preparation: Prepare solutions or suspensions of this compound in a suitable solvent. For solid-state studies, use the API powder. Expose the samples to the stress conditions outlined below, alongside a control sample protected from stress.
-
Acid Hydrolysis: Reflux the sample solution with 1 N HCl at 60°C for 30 minutes.[10] After the specified time, cool the solution and neutralize it with 1 N NaOH.
-
Base Hydrolysis: Reflux the sample solution with 0.1 N or 1 N NaOH. Milder conditions (e.g., lower concentration, shorter time) may be necessary due to the lability of fibrates in alkaline conditions.[11] Cool and neutralize with HCl.
-
Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 30 minutes to 2 hours).[11]
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 60°C) in a thermostatically controlled oven.[10]
-
Photolytic Degradation: Expose the sample (solid and/or solution) to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions to separate light-induced changes from thermal effects.
-
Analysis: Analyze the stressed samples using the validated stability-indicating RP-HPLC method. Evaluate the chromatograms for new peaks (degradants) and a decrease in the main peak area.
Mandatory Visualizations
Signaling Pathway
This compound is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism.[8]
Experimental Workflow
The development and validation of a stability-indicating assay is a systematic process designed to ensure the method is suitable for its intended purpose.
References
- 1. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 2. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 3. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 4. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. resolvemass.ca [resolvemass.ca]
A Deep Dive into the Preclinical In Vitro Profile of Choline Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies conducted on choline fenofibrate and its active metabolite, fenofibric acid. This compound is a peroxisome proliferator-activated receptor alpha (PPARα) agonist developed to improve lipid profiles and reduce cardiovascular risk. This document summarizes key quantitative data, details experimental methodologies for pivotal in vitro assays, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action: PPARα Activation
This compound is a prodrug that is rapidly converted to its active form, fenofibric acid, in the body. Fenofibric acid exerts its therapeutic effects primarily by activating PPARα, a nuclear receptor that plays a central role in the regulation of lipid metabolism and inflammation.[1] Activation of PPARα leads to a cascade of downstream effects that collectively contribute to an improved lipid profile and anti-inflammatory actions.
Data Presentation: Quantitative In Vitro Effects of Fenofibric Acid
The following tables summarize the key quantitative findings from preclinical in vitro studies on fenofibric acid.
Table 1: Anti-Inflammatory Effects of Fenofibric Acid
| Target | Assay System | Concentration | Observed Effect | Reference |
| Cyclooxygenase-2 (COX-2) | Human recombinant COX-2 enzyme assay | IC50: 48 nM | Inhibition of COX-2 activity | [2] |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | 25-200 µM | Inhibition of TNF-α-induced VCAM-1 expression | [3] |
| Intercellular Adhesion Molecule-1 (ICAM-1) | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | 25-200 µM | Inhibition of TNF-α-induced ICAM-1 expression | [3] |
Table 2: Effects of Fenofibric Acid on Lipid Metabolism-Related Gene Expression
| Target Gene | Cell Line | Concentration | Change in mRNA Levels | Reference |
| Apolipoprotein C-III (ApoC-III) | Primary human hepatocytes | Dose-dependent | Up to 90% decrease | [2][4] |
| Apolipoprotein A-IV (ApoA-IV) | HepG2 cells | Dose-dependent | Strong increase | [5] |
| Cytochrome P450 3A4 (CYP3A4) | Primary human hepatocytes | Not specified | 2- to 5-fold increase | [6] |
| Cytochrome P450 2C8 (CYP2C8) | Primary human hepatocytes | Not specified | 2- to 6-fold increase | [6] |
| UDP-glucuronyltransferase 1A1 (UGT1A1) | Primary human hepatocytes | Not specified | 2- to 3-fold increase | [6] |
Table 3: Effects of Fenofibric Acid on Endothelial Function
| Parameter | Cell Line/System | Concentration(s) | Observed Effect | Reference |
| Endothelial Nitric Oxide Synthase (eNOS) Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Increased expression | [7] |
| Nitric Oxide (NO) Production | Cardiac Microvascular Endothelial Cells (CMECs) | 50µM | 74.7% increase after 1 hour | |
| Monocyte Adhesion | TNF-α-stimulated Human Aortic Endothelial Cells (HAECs) | Not specified | 31% inhibition | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows associated with the in vitro evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endothelial nitric oxide synthase (eNOS) expression and localization in healthy and diabetic rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Fenofibrate in In Vivo Animal Models of Dyslipidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fenofibrate, a choline salt of fenofibric acid, is a third-generation fibric acid derivative developed to improve the bioavailability of fenofibric acid, the active metabolite.[1] Like other fibrates, its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and lipoprotein metabolism.[2][3] Activation of PPARα leads to a cascade of downstream effects, ultimately resulting in reduced plasma triglycerides and, in some cases, modulation of LDL and HDL cholesterol levels.[4] This technical guide provides an in-depth overview of the use of this compound and its active form, fenofibric acid, in preclinical in vivo animal models of dyslipidemia. Due to a scarcity of published studies specifically utilizing the this compound formulation in dyslipidemia models, this guide will also draw upon data from studies of fenofibrate to provide a comprehensive understanding of its effects.
Mechanism of Action: PPARα Activation
This compound rapidly dissociates into choline and fenofibric acid in the gastrointestinal tract.[5] Fenofibric acid is the active moiety that binds to and activates PPARα.[2] PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle.[6] Upon activation by a ligand like fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[3]
The key outcomes of PPARα activation by fenofibric acid in the context of dyslipidemia include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: PPARα activation upregulates the expression of the LPL gene, leading to increased synthesis and activity of LPL. LPL is a crucial enzyme that hydrolyzes triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the circulation.[4]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: Fenofibric acid suppresses the production of ApoC-III, an inhibitor of LPL. This reduction in ApoC-III further enhances LPL activity and triglyceride clearance.[4]
-
Increased Fatty Acid Oxidation: PPARα activation stimulates the uptake of fatty acids into hepatocytes and their subsequent β-oxidation. This reduces the availability of fatty acids for the synthesis of new triglycerides and VLDL particles in the liver.[4]
-
Modulation of HDL Cholesterol: Fenofibric acid increases the production of apolipoproteins A-I (ApoA-I) and A-II (ApoA-II), the primary protein components of HDL, which can lead to increased HDL cholesterol levels.[2]
Signaling Pathway Diagram
Mechanism of action of this compound.
Experimental Protocols in Animal Models
A variety of animal models are utilized to induce dyslipidemia and evaluate the efficacy of lipid-lowering agents like this compound. The choice of model often depends on the specific aspect of dyslipidemia being investigated.
Common Animal Models and Induction of Dyslipidemia
-
Rats and Mice:
-
High-Fat Diet (HFD)-Induced Dyslipidemia: Wistar or Sprague-Dawley rats, and C57BL/6 mice are commonly fed a diet rich in fat (e.g., 45-60% kcal from fat), often supplemented with cholesterol and cholic acid, for a period of several weeks to induce hypercholesterolemia and hypertriglyceridemia.[7]
-
Triton WR-1339-Induced Hyperlipidemia: This is an acute model where the non-ionic surfactant Triton WR-1339 is administered intraperitoneally. It inhibits lipoprotein lipase, leading to a rapid and significant increase in plasma triglyceride and cholesterol levels.[7]
-
Genetically Modified Models: Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice are widely used models of atherosclerosis and hypercholesterolemia that more closely mimic human familial hypercholesterolemia.[8]
-
-
Hamsters: The Syrian golden hamster is a well-regarded model for studying cholesterol and lipoprotein metabolism due to its similarity to humans. A high-fat, high-cholesterol diet is effective in inducing a human-like hyperlipidemia.
-
Rabbits: The New Zealand white rabbit is highly sensitive to dietary cholesterol and rapidly develops hypercholesterolemia and atherosclerosis when fed a cholesterol-enriched diet.
-
Dogs: While not as common for induced dyslipidemia studies, certain breeds can have spontaneous hypertriglyceridemia. A study using a micronized, nanocrystal fenofibrate formulation was conducted in dogs with naturally occurring hyperlipidemia.[9]
General Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating a therapeutic agent in an animal model of dyslipidemia.
A generalized experimental workflow.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound and fenofibrate on lipid parameters in various animal models.
Table 1: Effects of this compound in Dogs (Toxicology Study)
| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | Reference |
| Dog | This compound (100 mg/kg/day) | 3 months | ↓ | ↓ | [10] |
Note: This study was a toxicology assessment, and the lipid-lowering effects were noted as pharmacological effects of fenofibric acid.
Table 2: Effects of Fenofibrate in Rodent Models of Dyslipidemia
| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | HDL-C | LDL-C | Reference |
| Rat (Normal, age-related hypercholesterolemia) | Fenofibrate (300 mg/kg/day) | 5 weeks | ↓ 35.2% | No significant change | - | - | [11] |
| Rat (Wistar, fenofibrate treatment) | Fenofibrate (100 mg/kg/day) | 9 days | ↓ | ↓ | ↓ | - | |
| Diabetic Hyperlipidemic Rats | Fenofibrate (120 mg/kg) | 7 days | ↓ | ↓ | ↑ | ↓ | [3] |
Table 3: Effects of Fenofibrate in a Canine Model of Hyperlipidemia
| Species/Model | Treatment and Dose | Duration | Total Cholesterol | Triglycerides | Reference |
| Dog (with hypertriglyceridemia) | Fenofibrate (median dose 6.4 mg/kg/day) | Until TG normalization (3-9 weeks) | ↓ (in 9 out of 10 dogs) | ↓ 81% (median) | [9] |
Discussion and Conclusion
The available preclinical data, primarily from studies using fenofibrate, demonstrate that the active metabolite of this compound, fenofibric acid, is effective in modulating lipid profiles in various animal models of dyslipidemia. The primary and most consistent effect observed is a significant reduction in plasma triglycerides, which is a direct consequence of PPARα activation leading to enhanced LPL-mediated lipolysis and reduced hepatic VLDL production.
The effects on total cholesterol, LDL-C, and HDL-C are more variable and appear to be dependent on the specific animal model and the nature of the induced dyslipidemia. For instance, in a study on rats with age-related hypercholesterolemia, fenofibrate significantly lowered total cholesterol but had no effect on triglycerides.[11] Conversely, in dogs with hypertriglyceridemia, the most profound effect was on triglycerides.[9]
While specific studies on this compound in animal models of dyslipidemia are limited, the wealth of data on fenofibrate provides a strong foundation for its preclinical evaluation. The improved bioavailability of this compound suggests that it may achieve therapeutic concentrations of fenofibric acid more efficiently.[1] Future research should focus on head-to-head comparisons of this compound with other fenofibrate formulations in established animal models of dyslipidemia to delineate any potential pharmacodynamic advantages.
For researchers and drug development professionals, the selection of an appropriate animal model is critical. Rodent models, particularly genetically modified ones, offer valuable insights into the mechanisms of action and are suitable for high-throughput screening. Larger animal models, such as rabbits and hamsters, may provide more translatable data regarding atherosclerotic plaque development and regression. The data presented in this guide can serve as a reference for designing future preclinical studies to further elucidate the therapeutic potential of this compound in the management of dyslipidemia.
References
- 1. Fenofibrate treatment for severe hypertriglyceridemia in dogs [ouci.dntb.gov.ua]
- 2. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of a micronized, nanocrystal fenofibrate formulation in treatment of hyperlipidemia in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. Fenofibrate Reduces Age-related Hypercholesterolemia in Normal Rats on a Standard Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of fenofibrate on lipid metabolism in adipose tissue of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Fenofibrate's Impact on Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular effects of choline fenofibrate, focusing on its influence on gene expression. This compound, a prodrug of fenofibric acid, is a lipid-lowering agent that primarily modulates lipid metabolism and inflammation through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the core signaling pathways, summarizes quantitative gene expression data from various studies, and outlines the experimental protocols used to generate this data.
Core Mechanism of Action: The PPARα Signaling Pathway
This compound is rapidly converted to its active metabolite, fenofibric acid, in the body.[1] Fenofibric acid acts as a potent agonist for PPARα, a nuclear receptor that plays a central role in the regulation of genes involved in lipid and lipoprotein metabolism, as well as inflammation.[1][2][3]
Upon binding by fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[3][4] This binding event initiates the transcription of a suite of genes that collectively contribute to the therapeutic effects of the drug.
Quantitative Effects on Gene Expression
The activation of PPARα by fenofibric acid leads to significant changes in the expression of numerous genes. These changes are summarized in the tables below, categorized by their primary metabolic function.
Table 1: Genes Involved in Lipid Metabolism
| Gene | Organism/Cell Line | Fold Change/Effect | Reference |
| Lipoprotein Lipase (LPL) | Hamster (in vivo) | Stimulation of mRNA | [5][6] |
| Human | Stimulation | [7] | |
| Apolipoprotein C-III (APOC3) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |
| Human | Inhibition | [7] | |
| Apolipoprotein A-I (APOA1) | Human | Upregulation/Overexpression | [1][7] |
| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |
| Apolipoprotein A-II (APOA2) | Human (HepG2 cells) | 2.5-fold increase in mRNA | [9] |
| Human (primary hepatocytes) | 4.5-fold increase in mRNA | [9] | |
| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |
| Apolipoprotein A-IV (APOA4) | Human (HepG2 cells) | Strong dose-dependent increase in mRNA | [10] |
| Rat (liver) | Dose-dependent decrease in mRNA | [8] | |
| Apolipoprotein A-V (APOA5) | Human | Stimulation | [7] |
| Acyl-CoA Oxidase (ACO) | Hamster (in vivo) | Stimulation of mRNA | [5][6] |
| Fatty Acid Synthase (FAS) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |
| Acetyl-CoA Carboxylase (ACC) | Hamster (in vivo) | Strong suppression of mRNA | [5][6] |
| HMG-CoA Synthase | Hamster (in vivo) | Decreased mRNA | [5][6] |
| HMG-CoA Reductase | Hamster (in vivo) | Decreased mRNA | [5][6] |
| SREBP-2 | Hamster (in vivo) | 2-fold suppression | [5] |
| Apolipoprotein B (APOB) | Human | Downregulation | [7] |
| Cholesteryl Ester Transfer Protein (CETP) | Human | Downregulation | [7] |
Table 2: Genes Involved in Inflammation and Other Pathways
| Gene | Organism/Cell Line | Fold Change/Effect | Reference |
| Tumor Necrosis Factor α (TNF-α) | Mouse (LPS-induced) | Inhibition of production | [11] |
| Interleukin-1β (IL-1β) | Mouse (LPS-induced) | Inhibition of production | [11] |
| Interleukin-6 (IL-6) | Mouse (LPS-induced) | Inhibition of production | [11] |
| Cytosolic Aspartate Aminotransferase (cAspAT) | Human (HepG2 cells) | 40% increase in activity and mRNA | [2] |
| Mouse (C57BL/6) | Decreased mRNA | [2] | |
| Cytosolic Alanine Aminotransferase (cAlaAT) | Human (HepG2 cells) | 100% increase in activity and mRNA | [2] |
| Mouse (C57BL/6) | Decreased mRNA | [2] |
Experimental Protocols
The following sections provide an overview of the methodologies commonly employed in studies investigating the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Lines: Human hepatoblastoma (HepG2) and human colorectal adenocarcinoma (Caco-2) cells are frequently used models for liver and intestinal cell function, respectively.[2][10]
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are treated with varying concentrations of fenofibric acid for specified durations. For example, in one study, HepG2 cells were treated with fenofibric acid for 24 hours.[10]
Animal Studies
-
Models: Common animal models include C57BL/6 mice, PPARα knock-out mice, and hamsters.[2][5][12]
-
Administration: Fenofibrate is typically administered orally, often mixed with the diet (e.g., 0.05% w/w in a high-fat diet for 14 weeks) or by gavage.[12]
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., liver, intestine) are collected for analysis.
Gene Expression Analysis
A common workflow for analyzing changes in gene expression is depicted below.
-
RNA Extraction: Total RNA is isolated from cultured cells or homogenized tissues using commercially available kits (e.g., TRIzol reagent) following the manufacturer's instructions.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.
-
Real-Time Quantitative PCR (RT-qPCR): This technique is used to quantify the expression levels of specific genes. The cDNA is used as a template in a PCR reaction with gene-specific primers. The amplification of the target gene is monitored in real-time using a fluorescent dye. Relative gene expression is often calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.
-
Microarray Analysis: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. Labeled cDNA is hybridized to a microarray chip containing probes for a large number of genes. The intensity of the signal for each probe is proportional to the expression level of the corresponding gene.
-
Nuclear Run-on Assays: This method is used to measure the rate of transcription of specific genes. Intact nuclei are isolated and incubated with labeled nucleotides, which are incorporated into newly transcribed RNA. The labeled RNA is then hybridized to gene-specific probes to quantify the rate of transcription.[2]
Conclusion
This compound, through its active metabolite fenofibric acid, exerts a profound effect on the transcriptome, primarily by activating the nuclear receptor PPARα. This activation leads to a coordinated regulation of genes involved in lipid metabolism and inflammation, ultimately resulting in its therapeutic lipid-lowering and anti-inflammatory effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development and metabolic disease. Further research continues to elucidate the full spectrum of genes and pathways modulated by this important therapeutic agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Fenofibrate modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Analysis of PPARalpha-dependent and PPARalpha-independent transcript regulation following fenofibrate treatment of human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of lipid metabolism and gene expression by fenofibrate in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Lipid changes due to fenofibrate treatment are not associated with changes in DNA methylation patterns in the GOLDN study [frontiersin.org]
- 8. Fibrates influence the expression of genes involved in lipoprotein metabolism in a tissue-selective manner in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fibrates increase human apolipoprotein A-II expression through activation of the peroxisome proliferator-activated receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibric acid modulates the human apolipoprotein A-IV gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fenofibrate regulates obesity and lipid metabolism with sexual dimorphism - PubMed [pubmed.ncbi.nlm.nih.gov]
Choline Fenofibrate in Non-Alcoholic Fatty Liver Disease (NAFLD) Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of choline fenofibrate as a therapeutic candidate for Non-Alcoholic Fatty Liver Disease (NAFLD). It details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the core signaling pathways.
Introduction to NAFLD and this compound
Non-alcoholic fatty liver disease (NAFLD) is the most prevalent chronic liver condition globally, characterized by the accumulation of excess fat in the liver (hepatic steatosis) in individuals without significant alcohol consumption.[1][2][3] The disease spectrum ranges from simple steatosis to non-alcoholic steatohepatitis (NASH), which involves inflammation and liver cell damage, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[2][4] The pathogenesis of NAFLD is complex, involving insulin resistance, altered lipid metabolism, oxidative stress, and inflammation.[1][5][6]
This compound is a salt of fenofibric acid and choline.[7][8] In the gastrointestinal tract, it rapidly dissociates into free fenofibric acid, the active metabolite, which is then absorbed.[8][9] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that is highly expressed in the liver and plays a critical role in regulating lipid and glucose metabolism.[7][10][11][12] Its role in modulating these pathways makes it a subject of intensive research for NAFLD treatment.
Mechanism of Action: PPARα Activation
The primary mechanism of this compound is the activation of PPARα.[10][11] As a prodrug, it is converted to fenofibric acid, which then acts as a ligand for PPARα.[10][13] This activation leads to a cascade of downstream effects beneficial for mitigating NAFLD pathology.
Key Molecular Effects:
-
Increased Fatty Acid Oxidation: PPARα activation upregulates the expression of genes involved in mitochondrial and peroxisomal fatty acid β-oxidation.[11][12][13][14] This enhances the catabolism of fatty acids in the liver, reducing the substrate available for triglyceride synthesis and storage.[11]
-
Regulation of Lipoprotein Metabolism: It increases the synthesis of lipoprotein lipase (LPL), which hydrolyzes triglycerides in lipoproteins, and decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL.[10] This dual action facilitates the clearance of triglyceride-rich lipoproteins. It also promotes the production of high-density lipoprotein (HDL) by upregulating apolipoproteins A-I and A-II.[10]
-
Reduced Triglyceride Synthesis: By promoting fatty acid oxidation, fenofibric acid reduces the availability of fatty acids for esterification into triglycerides, thus lowering hepatic fat accumulation.[11][15]
-
Anti-inflammatory Properties: PPARα activation can suppress inflammatory signaling pathways, including those mediated by NF-κB.[16] This leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and adhesion molecules, which are involved in the progression of steatosis to NASH.[10][12]
Figure 1: Mechanism of action for this compound in NAFLD.
Summary of Quantitative Data
Preclinical Data (Animal Models)
Animal studies consistently demonstrate that fenofibrate ameliorates diet-induced hepatic steatosis, inflammation, and fibrosis.[12] It has shown efficacy in various models, including high-fat diet (HFD), methionine-choline deficient (MCD), and choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) models.[4][17]
Table 1: Effects of Fenofibrate in Animal Models of NAFLD/NASH
| Parameter | Animal Model | Treatment Details | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Liver Histology | HFD-fed mice | 100 mg/kg/day | Significant decrease in hepatic steatosis and inflammatory cell infiltration. | [4][17] |
| MCD-fed mice | 25 mg/kg, BID | Significant reduction in steatosis, inflammation, and fibrosis scores. | [17][18] | |
| PEMT-/- mice on HFD | 0.2% w/w in diet | Completely prevented NAFLD development; partially reversed established steatosis and fibrosis. | [19] | |
| Serum Liver Enzymes | HFD-fed mice | 100 mg/kg/day | Significant reduction in serum ALT and AST levels. | [4][17] |
| MCD-fed mice | 100 mg/kg/day | Significant decrease in serum ALT levels. | [17] | |
| Lipid Profile | Rats with fatty liver | 80 mg/kg/day | Significant reduction in serum Triglyceride (TG) levels. | [11] |
| HFD-fed rats | 20 mg/kg | Reduction in liver fatty acid content. | [11] | |
| Inflammatory Markers | HFD-fed mice | Not specified | Ameliorated the increase in liver inflammatory gene expression. | [12] |
| | CDAHFD-fed mice | 25 mg/kg, BID | Decreased expression of inflammatory cytokines. |[17] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; HFD: High-Fat Diet; MCD: Methionine-Choline Deficient; PEMT: Phosphatidylethanolamine N-methyltransferase; BID: Twice a day.
Clinical Data (Human Trials)
Clinical evidence for fenofibrate in NAFLD is promising but still developing. Studies are often limited by small sample sizes or the absence of histological endpoints.[12][19] However, existing trials show improvements in liver enzymes and metabolic parameters.
Table 2: Effects of Fenofibrate in Human NAFLD/NASH Clinical Trials
| Parameter | Study Design | Treatment Details | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Liver Histology | Pilot trial, 16 patients with biopsy-confirmed NAFLD | 200 mg/day for 48 weeks | Significant decrease in hepatocellular ballooning grade (p=0.03). No significant change in steatosis, inflammation, or fibrosis. | [20] |
| Serum Liver Enzymes | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in Alkaline Phosphatase and γ-Glutamyl Transpeptidase (GGT). Reduction in patients with abnormal ALT (93.7% vs 62.5%, p=0.02) and AST (50% vs 18.7%, p=0.02). | [20] |
| Lipid Profile | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in triglycerides and increase in Apolipoprotein A1. | [20] |
| Randomized trial in mixed dyslipidemia | 135 mg/day for 12 weeks | ~34% reduction in serum TG levels from baseline. | [9] | |
| Metabolic Parameters | Pilot trial, 16 patients | 200 mg/day for 48 weeks | Significant decrease in glucose levels. Proportion of patients with metabolic syndrome decreased from 43.7% to 18.7% (p=0.04). | [20] |
| | Clinical trial | 200 mg/day | Reduction in blood glucose and serum triglycerides. |[17] |
Experimental Protocols
Animal Models for NAFLD Research
The choice of animal model is critical for studying NAFLD pathogenesis and evaluating therapeutic agents.[2][21]
-
High-Fat Diet (HFD) Model:
-
Principle: Mimics the Western diet-associated etiology of NAFLD in humans, inducing obesity, insulin resistance, and hepatic steatosis.[2][22][23]
-
Methodology: Rodents (typically C57BL/6 mice or Sprague-Dawley rats) are fed a diet where 45-60% of calories are derived from fat for a period of 8-16 weeks or longer.[22][23] Diets are often supplemented with high fructose or sucrose to accelerate disease progression.[2]
-
Endpoints: Measurement of body weight, glucose tolerance, serum lipids and liver enzymes, and histological analysis of the liver.
-
-
Methionine- and Choline-Deficient (MCD) Diet Model:
-
Principle: Induces rapid progression to steatohepatitis and fibrosis by impairing the synthesis of phosphatidylcholine, which is essential for VLDL assembly and export.[2][24]
-
Methodology: Animals are fed a diet completely lacking methionine and choline for 4-8 weeks.[17][18]
-
Endpoints: Primarily used for studying inflammation and fibrosis. A key limitation is that animals typically lose weight and do not develop insulin resistance, which is contrary to the human condition.[24]
-
-
Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) Model:
-
Principle: A combination model that induces key features of human NASH, including steatosis, inflammation, and fibrosis, while avoiding the weight loss seen in the MCD model.[17][24]
-
Methodology: Mice are fed a high-fat diet (e.g., 60% fat) that is deficient in choline and contains 0.1% methionine for 6 weeks or more.[18][24]
-
Endpoints: Comprehensive assessment of metabolic syndrome features alongside liver histology.
-
Figure 2: General experimental workflow for a preclinical NAFLD study.
Quantification of Liver Fat
Accurate quantification of hepatic fat is essential for assessing disease severity and treatment efficacy.
-
Histopathological Analysis (Gold Standard):
-
Protocol: Liver tissue is obtained via biopsy, fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and often a connective tissue stain like Masson's trichrome.
-
Quantification: A pathologist semi-quantitatively scores the features of NAFLD using the NAFLD Activity Score (NAS) . The NAS is the unweighted sum of scores for steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score ≥5 is correlated with a diagnosis of "definite NASH." Fibrosis is staged separately (F0-F4).
-
-
Magnetic Resonance Imaging (MRI) - Proton Density Fat Fraction (PDFF):
-
Principle: MRI-PDFF is considered the most accurate and precise non-invasive method for quantifying liver fat.[25][26] It measures the fraction of mobile protons bound to fat relative to the total number of mobile protons (fat + water), providing a direct, quantitative measure of steatosis.
-
Protocol: Requires an MRI scanner with specialized chemical shift-encoded imaging sequences. The patient lies in the scanner, and a series of breath-holds are performed to acquire images of the liver. Post-processing software generates a PDFF map of the entire liver, allowing for region-of-interest analysis.
-
-
Magnetic Resonance Spectroscopy (MRS):
-
Principle: ¹H-MRS non-invasively measures the chemical composition of a specific volume (voxel) of liver tissue, allowing for the quantification of intrahepatocellular lipid (IHCL) content.[27]
-
Protocol: A voxel is placed in a region of the liver, avoiding major blood vessels and bile ducts. A spectrum is acquired, and the areas under the water and lipid peaks are integrated to calculate the fat fraction. It is highly accurate but assesses only a small portion of the liver.[27]
-
Biochemical Assays
-
Liver Function Tests: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and Gamma-Glutamyl Transferase (GGT) are measured using standard automated enzymatic assays on a clinical chemistry analyzer.
-
Lipid Profile: Total cholesterol, triglycerides, HDL-cholesterol, and LDL-cholesterol are measured from fasting serum samples using standard colorimetric or enzymatic assays.
-
Insulin Resistance: The Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) is calculated from fasting glucose and insulin levels using the formula: HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mg/dL)] / 405.
NAFLD Pathogenesis: Key Signaling Pathways
NAFLD development is a "multiple-hit" process involving a complex interplay of metabolic and inflammatory pathways.[6]
-
Insulin Resistance: A central driver of NAFLD. In the liver, insulin resistance leads to unrestrained gluconeogenesis and increased de novo lipogenesis (DNL).[5][13]
-
De Novo Lipogenesis (DNL): The synthesis of fatty acids from carbohydrates is upregulated in NAFLD. This process is controlled by key transcription factors like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Carbohydrate-Response Element-Binding Protein (ChREBP).[13]
-
Oxidative Stress: The overload of fatty acids in hepatocytes leads to mitochondrial dysfunction, increasing the production of reactive oxygen species (ROS).[1][6] ROS can damage cellular components, leading to inflammation and cell death.
-
Inflammation and Immune Activation: Lipotoxicity and oxidative stress activate inflammatory pathways, such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and the recruitment of immune cells to the liver, driving the progression to NASH.[6][13]
-
Fibrosis: Chronic inflammation and hepatocellular injury activate hepatic stellate cells (HSCs), which transform into myofibroblast-like cells and deposit extracellular matrix proteins, leading to liver fibrosis.[5]
Figure 3: Simplified signaling relationships in NAFLD pathogenesis.
Conclusion and Future Directions
This compound, through its active metabolite fenofibric acid, presents a compelling mechanism of action for the treatment of NAFLD by targeting the central PPARα pathway. It effectively enhances fatty acid oxidation while exerting anti-inflammatory effects. Preclinical data are robust, showing clear benefits in reducing steatosis, inflammation, and fibrosis in various animal models.
While clinical data support its positive effects on liver enzymes and metabolic syndrome components, evidence of significant histological improvement in humans remains limited. The future of this compound in NAFLD therapy will depend on the outcomes of large-scale, randomized, placebo-controlled clinical trials with liver biopsy as a primary endpoint. Future research should also explore its efficacy in specific NAFLD patient populations and its potential in combination therapies to address the multifaceted nature of this disease.
References
- 1. Nonalcoholic Fatty Liver Disease: Pathogenesis and Therapeutics from a Mitochondria-Centric Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. binasss.sa.cr [binasss.sa.cr]
- 6. Molecular pathways of nonalcoholic fatty liver disease development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Liver Protective Effect of Fenofibrate in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular pathways in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of the PPAR-α agonist fenofibrate in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fenofibrate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 18. Therapeutic effect of fenofibrate for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fenofibrate, but not ezetimibe, prevents fatty liver disease in mice lacking phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A pilot trial of fenofibrate for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. experimental-models-of-non-alcoholic-fatty-liver-disease-in-rats - Ask this paper | Bohrium [bohrium.com]
- 22. mdpi.com [mdpi.com]
- 23. An Accessible and Pragmatic Experimental Model of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Experimental models of fatty liver diseases: Status and appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.rsna.org [pubs.rsna.org]
- 26. Noninvasive Quantitative Detection Methods of Liver Fat Content in Nonalcoholic Fatty Liver Disease [xiahepublishing.com]
- 27. Non-invasive means of measuring hepatic fat content - PMC [pmc.ncbi.nlm.nih.gov]
Choline Fenofibrate: A Deep Dive into its Impact on Cardiovascular Inflammation Markers
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate relationship between choline fenofibrate and key cardiovascular inflammation markers. This compound, a prodrug of the well-established lipid-lowering agent fenofibric acid, has demonstrated significant anti-inflammatory properties beyond its primary effects on lipid metabolism. This document provides a comprehensive overview of the quantitative effects of this compound on various inflammatory biomarkers, details the experimental protocols utilized in these assessments, and visualizes the underlying signaling pathways and experimental workflows.
Core Mechanism of Action: PPARα Activation
This compound's therapeutic effects, including its anti-inflammatory actions, are primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] As a nuclear receptor, PPARα plays a pivotal role in the regulation of genes involved in lipid and glucose metabolism, as well as inflammation.[1][2] Upon conversion to its active form, fenofibric acid, the drug binds to and activates PPARα. This activation leads to a cascade of downstream effects, including the modulation of inflammatory gene expression. A key mechanism is the interference with the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, resulting in the suppression of various inflammatory cytokines.
Quantitative Impact on Cardiovascular Inflammation Markers
Clinical and preclinical studies have consistently demonstrated the ability of fenofibrate, the active moiety of this compound, to reduce levels of key cardiovascular inflammation markers. The following tables summarize the quantitative data from various studies.
| Marker | Drug Administered | Dosage | Duration | Patient Population | Key Findings | Reference |
| hs-CRP | Fenofibrate | 200 mg/day | 12 weeks | Metabolic Syndrome | 49.5% reduction vs. placebo (P=0.005) | [3] |
| hs-CRP | Fenofibrate | Not Specified | Short-term (≤12 weeks) | Various | Mean reduction of 0.58 mg/L (28.8% decrease) | [4] |
| hs-CRP | Fenofibrate | Not Specified | Not Specified | Hypertriglyceridemic patients with high cardiovascular risk | Significant reduction, particularly in patients with baseline CRP ≥1 mg/L | [5] |
| IL-6 | Fenofibrate | 200 mg/day | 12 weeks | Metabolic Syndrome | 29.8% reduction vs. placebo (P=0.03) | [3] |
| TNF-α | Fenofibrate | Not Specified | Not Specified | Not Specified | Fenofibrate has been shown to reduce TNF-α levels. | |
| Fibrinogen | Fenofibrate | Not Specified | 2 years | Dyslipidemia | 15% decrease | [6] |
| Fibrinogen | Fenofibrate | 250 mg/day | 8 weeks | Coronary heart disease or hypertension | Significant decrease from 300.7 to 252.3 mg/dl (P < 0.01) | [7] |
| ICAM-1 | Fenofibrate | Not Specified | Not Specified | In vitro (Human Aortic Endothelial Cells) | Inhibited TNF-α-induced ICAM-1 expression | [8] |
| VCAM-1 | Fenofibrate | Not Specified | Not Specified | In vitro (Human Aortic Endothelial Cells) | Inhibited TNF-α-induced VCAM-1 expression | [8] |
Note: While many studies utilize fenofibrate, the active metabolite is identical to that of this compound. Studies specifically administering this compound are continually emerging.
Experimental Protocols
The assessment of this compound's impact on cardiovascular inflammation markers typically involves randomized controlled clinical trials. A generalized experimental workflow is as follows:
-
Patient Screening and Enrollment: Participants are recruited based on specific inclusion and exclusion criteria, such as age, lipid profile (e.g., mixed dyslipidemia), and existing cardiovascular risk factors.[9][10] Informed consent is a critical component of this phase.
-
Baseline Assessment: Prior to treatment, baseline levels of inflammatory markers (hs-CRP, IL-6, TNF-α, etc.), lipid panels, and other relevant clinical parameters are measured from blood samples.
-
Randomization and Treatment: Patients are randomly assigned to receive either this compound or a placebo over a defined study period.
-
Follow-up and Monitoring: Regular follow-up visits are conducted to monitor for adverse events and to collect blood samples for repeated measurement of inflammatory markers and other endpoints.
-
Data Analysis: Statistical methods are employed to compare the changes in inflammatory marker levels between the this compound and placebo groups.[11]
Measurement of Inflammatory Markers
-
High-Sensitivity C-Reactive Protein (hs-CRP): Commonly measured using high-sensitivity immunoassays, such as nephelometry or turbidimetry, which offer the necessary precision for cardiovascular risk assessment.[12][13]
-
Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α): These cytokines are typically quantified using enzyme-linked immunosorbent assays (ELISA).[2] Commercial ELISA kits provide a standardized method for detecting and quantifying these proteins in plasma or serum.[14]
Signaling Pathways and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).
Caption: this compound's Anti-Inflammatory Signaling Pathway.
Caption: Clinical Trial Workflow for Assessing this compound.
Conclusion
This compound, through its active metabolite fenofibric acid, demonstrates a potent anti-inflammatory effect on key cardiovascular markers. This action, primarily driven by PPARα activation and subsequent inhibition of the NF-κB signaling pathway, complements its well-established lipid-modifying properties. The consistent reduction in hs-CRP, IL-6, and other inflammatory mediators suggests a potential role for this compound in mitigating the inflammatory component of atherosclerosis and reducing overall cardiovascular risk. Further large-scale clinical trials specifically investigating the anti-inflammatory effects of this compound are warranted to fully elucidate its therapeutic potential in this domain.
References
- 1. Conceptual and methodological issues relevant to cytokine and inflammatory marker measurements in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibrate Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Short-term effect of fenofibrate on C-reactive protein: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fenofibrate Reduces C-Reactive Protein Levels in Hypertriglyceridemic Patients With High Risks for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fenofibrate decreases plasma fibrinogen, improves lipid profile, and reduces uricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of fenofibrate on fibrinogen concentration and blood viscosity. Consequences for myocardial microcirculation in coronary heart disease?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenofibrate attenuates endothelial monocyte adhesion in chronic heart failure: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicaltrialedu.globalhearthub.org [clinicaltrialedu.globalhearthub.org]
- 10. flucamp.com [flucamp.com]
- 11. globalpharmatek.com [globalpharmatek.com]
- 12. Measurement of C-reactive protein: two high sensitivity methods compared - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. raybiotech.com [raybiotech.com]
An In-depth Technical Guide on the Initial Synthesis and Characterization of Choline Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial synthesis and characterization of choline fenofibrate, a choline salt of fenofibric acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed methodologies, data presentation, and visualization of key processes.
Introduction
This compound, the choline salt of fenofibric acid, is a lipid-regulating agent belonging to the fibrate class of drugs. It is a prodrug that is rapidly converted to its active metabolite, fenofibric acid, in the body. Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. Activation of PPARα leads to a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, as well as an increase in high-density lipoprotein (HDL) cholesterol. This compound was developed to improve the bioavailability of fenofibric acid compared to its predecessor, fenofibrate.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of fenofibric acid with a source of choline. A common and straightforward method is the acid-base reaction between fenofibric acid and choline hydroxide.
Synthesis Workflow
The general workflow for the synthesis of this compound from fenofibric acid is depicted below.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound from Fenofibric Acid
This protocol describes a representative lab-scale synthesis of this compound.
Materials:
-
Fenofibric Acid
-
Choline Hydroxide (45% aqueous solution)
-
Isopropyl Alcohol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add fenofibric acid.
-
Solvent Addition: Add isopropyl alcohol to the flask to dissolve the fenofibric acid. The volume of the solvent can be adjusted but is typically 5-10 times the weight of the fenofibric acid.
-
Reagent Addition: While stirring, add a stoichiometric amount of choline hydroxide solution to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C for IPA) and maintain for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Crystallization: After the reaction is complete, allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold isopropyl alcohol to remove any residual impurities.
-
Drying: Dry the purified this compound in a vacuum oven at a temperature below its melting point until a constant weight is achieved.
Characterization of this compound
The synthesized this compound should be characterized to confirm its identity, purity, and physical properties. The following are key analytical techniques used for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for quantifying it in various matrices.
Table 1: Representative HPLC Method Parameters for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (75:25 v/v) | Acetonitrile : Phosphate Buffer (pH 2.5) (68:32 v/v) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min |
| Detection | UV at 286 nm | UV at 300 nm |
| Column Temp. | Ambient | Ambient |
| Injection Vol. | 20 µL | 10 µL |
| Retention Time | Varies with exact conditions | ~3.7 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Features:
-
Fenofibric Acid Moiety: Aromatic protons in the range of 6.8-7.8 ppm, and a singlet for the two methyl groups around 1.5-1.7 ppm.
-
Choline Moiety: A singlet for the nine protons of the three methyl groups attached to the nitrogen at approximately 3.2 ppm, and two multiplets for the methylene protons adjacent to the nitrogen and hydroxyl group, typically around 3.5 and 4.0 ppm, respectively.
Expected ¹³C NMR Features:
-
Fenofibric Acid Moiety: Carbonyl carbons (ketone and carboxylate) in the downfield region (170-200 ppm), aromatic carbons between 115-160 ppm, the quaternary carbon of the isobutyrate group around 80-85 ppm, and the methyl carbons around 25 ppm.
-
Choline Moiety: The methylene carbon attached to the hydroxyl group around 58-60 ppm, the methylene carbon attached to the nitrogen around 68-70 ppm, and the methyl carbons attached to the nitrogen around 54-56 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to study its fragmentation pattern. In electrospray ionization (ESI) mass spectrometry, this compound is expected to show ions corresponding to the fenofibric acid anion and the choline cation.
Table 2: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z (Monoisotopic) |
| Fenofibric Acid Anion [M-H]⁻ | 317.06 |
| Choline Cation [M]⁺ | 104.11 |
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of this compound. While a complete DSC thermogram for this compound is not widely published, the melting point has been reported to be in the range of 206-212 °C. A typical DSC analysis would involve heating a small sample at a constant rate to observe endothermic and exothermic events.
Mechanism of Action: PPARα Signaling Pathway
This compound exerts its therapeutic effect through its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).
Caption: PPARα signaling pathway activated by fenofibric acid.
Upon entering the cell and translocating to the nucleus, fenofibric acid binds to and activates PPARα. This activation leads to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in lipid metabolism, resulting in:
-
Increased synthesis of lipoprotein lipase (LPL): This enzyme enhances the clearance of triglyceride-rich lipoproteins.
-
Decreased production of apolipoprotein C-III (ApoC-III): ApoC-III is an inhibitor of LPL, so its reduction further promotes triglyceride catabolism.
-
Increased fatty acid oxidation: This leads to a reduction in the substrate available for triglyceride synthesis.
-
Increased expression of apolipoproteins A-I and A-II: These are the major protein components of HDL, leading to increased HDL cholesterol levels.
Conclusion
This technical guide has outlined the fundamental aspects of the initial synthesis and characterization of this compound. The provided experimental protocols and characterization data serve as a valuable resource for scientists and researchers involved in the development and analysis of this important lipid-regulating agent. The visualization of the synthesis workflow and the PPARα signaling pathway offers a clear and concise understanding of the key processes involved. Further research may focus on the development of novel polymorphic forms and the optimization of synthesis for large-scale production.
Pharmacodynamics of Choline Fenofibrate: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth examination of the pharmacodynamics of choline fenofibrate, a novel formulation of fenofibric acid, the active metabolite of fenofibrate. It is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the drug's mechanism of action, its effects on lipid profiles in diseased models, and relevant pharmacokinetic considerations. The guide summarizes quantitative data from clinical trials into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate key pathways and workflows. The primary focus is on the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and the subsequent downstream effects on lipid and lipoprotein metabolism, comparing outcomes in patient populations with dyslipidemia against pharmacokinetic data from healthy volunteers and special populations.
Introduction
This compound is a choline salt of fenofibric acid, developed to improve the oral bioavailability of fenofibrate.[1][2] Unlike its predecessor, fenofibrate, which is a prodrug that must be hydrolyzed to fenofibric acid, this compound delivers the active moiety directly.[3] It is classified as a fibric acid derivative ("fibrate") and is primarily used as an adjunct to diet to treat hypertriglyceridemia, primary hypercholesterolemia, and mixed dyslipidemia.[4][5] Its therapeutic effects are mediated through the potent activation of PPARα, a nuclear receptor that plays a critical role in regulating lipid metabolism.[3][6] This guide explores the pharmacodynamic cascade initiated by this compound, from molecular interactions to clinical outcomes.
Core Mechanism of Action: PPARα Activation
Upon administration, this compound dissolves and releases fenofibric acid, which is then absorbed. The primary mechanism of action of fenofibric acid is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5][7] PPARα is a transcription factor that, upon activation, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[3] This binding modulates the expression of numerous genes involved in lipid metabolism.[3]
The key downstream effects of PPARα activation include:
-
Increased Lipolysis: Upregulation of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating lipoproteins like very-low-density lipoprotein (VLDL) and chylomicrons.[3][8]
-
Reduced LPL Inhibition: Decreased production of apolipoprotein C-III (ApoC-III), a known inhibitor of LPL activity. The dual effect of increasing LPL and decreasing its inhibitor significantly enhances the clearance of triglyceride-rich lipoproteins.[3][8]
-
Enhanced HDL-C Synthesis: Increased expression of apolipoprotein A-I (ApoA-I) and apolipoprotein A-II (ApoA-II), the major protein components of high-density lipoprotein (HDL), leading to elevated HDL-cholesterol levels.[3][7]
-
Increased Fatty Acid Oxidation: Stimulation of genes involved in hepatic fatty acid uptake and β-oxidation, which reduces the availability of fatty acids for triglyceride synthesis and subsequent VLDL particle formation.[3]
-
Anti-Inflammatory Effects: Suppression of inflammatory cytokines and adhesion molecules, contributing to potential cardiovascular benefits beyond lipid modification.[3]
Pharmacodynamic Effects in Diseased Models
The lipid-modifying effects of this compound are most pronounced and clinically relevant in patients with dyslipidemia, such as mixed dyslipidemia or hypertriglyceridemia, often associated with type 2 diabetes or metabolic syndrome. Pharmacodynamic studies in healthy volunteers with normal lipid profiles are limited as significant lipid alterations are not expected.
Lipid Profile Modulation in Patients with Mixed Dyslipidemia
Clinical trials consistently demonstrate the efficacy of this compound in improving lipid profiles in diseased populations. A multicenter clinical trial in Indian patients with mixed dyslipidemia stabilized on statin therapy provides key quantitative insights.[9]
| Parameter | Baseline Value (Mean) | Change after Therapy | % Change | Citation(s) |
| Triglycerides (TG) | 269.8 mg/dL | ↓ to 145.5 mg/dL | ↓ 46.1% | [10] |
| N/A | N/A | ↓ 34.24% | [2][6][9] | |
| HDL-Cholesterol (HDL-C) | 45.0 mg/dL | ↑ to 50.4 mg/dL | ↑ 12.0% | [10] |
| N/A | N/A | ↑ ~10% | [2][6][9] | |
| Total Cholesterol (TC) | N/A | Significant Reduction | N/A | [9] |
| VLDL-Cholesterol (VLDL-C) | N/A | Significant Reduction | N/A | [9] |
| Table 1: Summary of pharmacodynamic effects of this compound on lipid profiles in patients with mixed dyslipidemia from various clinical studies. |
In a phase 4 study of Korean patients with elevated triglyceride levels despite statin therapy, adding this compound led to a significant decrease in mean serum TG levels from 269.8 to 145.5 mg/dL.[10] Concurrently, mean HDL-C levels favorably increased from 45.0 to 50.4 mg/dL.[10] Similarly, a 12-week study in Indian patients with mixed dyslipidemia found that 135 mg of this compound reduced TG levels by approximately 34.24% and increased HDL-C by about 10%.[6][9] These effects were comparable to those of 160 mg of micronized fenofibrate.[2][9]
Pharmacokinetics: Healthy vs. Diseased Models
While this guide focuses on pharmacodynamics, understanding the pharmacokinetic profile of fenofibric acid is crucial as drug exposure directly influences its effects. Studies in healthy volunteers provide a baseline for absorption, distribution, metabolism, and excretion, whereas studies in diseased models, such as patients with hepatic impairment, highlight how physiological changes can alter this profile.
This compound is more hydrophilic than fenofibrate, which can influence its absorption characteristics.[2][6] Pharmacokinetic studies in healthy volunteers have been conducted to compare different formulations. For instance, a study comparing a 110 mg enteric-coated tablet of fenofibric acid to a 135 mg capsule found that the enteric-coated tablet had higher bioavailability.[11][12]
Disease states can significantly impact pharmacokinetics. A study evaluating fenofibrate in participants with mild hepatic impairment versus healthy matched controls showed that the total exposure (AUC) to fenofibric acid was 25% higher in the hepatically impaired group.[13] In participants with advanced fibrosis (F3 and F4 cirrhosis), the exposure was approximately 60% and 80% higher, respectively, compared to healthy individuals.[13] This increased exposure in diseased models underscores the need for careful consideration and potential dose adjustments in these populations.
| Population | Formulation | Cmax (Geometric Mean Ratio) | AUC (Geometric Mean Ratio) | Key Finding | Citation(s) |
| Healthy Volunteers (Fasting) | 110mg tablet vs 135mg capsule | 0.9195 | 0.8630 | Lower dose tablet shows comparable exposure to higher dose capsule. | [11][12] |
| Healthy Volunteers (Fed) | 110mg tablet vs 135mg capsule | 1.0926 | 0.9998 | Fed state enhances bioavailability of the tablet formulation. | [11][12] |
| Mild Hepatic Impairment vs. Healthy | Single 48mg dose | 9% higher | 25% higher | Mild liver disease increases drug exposure. | [13] |
| Advanced Fibrosis (F3/F4) vs. Healthy | 48mg dose | N/A | ~60-80% higher | Advanced liver disease significantly increases drug exposure. | [13] |
| Table 2: Comparison of key pharmacokinetic parameters for fenofibric acid in healthy vs. special populations. |
Experimental Protocols
Detailed and robust experimental design is fundamental to evaluating the pharmacodynamics of any therapeutic agent. Below are summaries of protocols used in clinical trials to assess this compound.
Protocol: Efficacy and Safety in Mixed Dyslipidemia
This protocol is based on a multicenter, open-label, randomized, active-controlled, comparative, parallel-group study.[1][6]
-
Objective: To evaluate the efficacy and safety of this compound in comparison to micronized fenofibrate in patients with mixed dyslipidemia.[6]
-
Study Population: 226 patients aged 18-70 years with mixed dyslipidemia (serum triglycerides [TG] between 150 and 500 mg/dL) who have been on a stable statin dose for at least 8 weeks.[1][6]
-
Intervention:
-
Primary Endpoint: Percentage change in serum TG level from baseline to the end of the 12-week treatment period.[6]
-
Secondary Endpoints: Percentage change in HDL-C, LDL-C, VLDL-C, and total cholesterol. Safety and tolerability were also assessed.[9]
-
Data Collection: Blood samples for lipid profile analysis were collected at baseline and at specified intervals (e.g., 4 and 12 weeks) throughout the study.[9]
Conclusion
The pharmacodynamics of this compound are well-characterized, primarily driven by the activation of PPARα by its active moiety, fenofibric acid. This mechanism leads to clinically significant improvements in lipid profiles, particularly marked reductions in triglycerides and elevations in HDL-cholesterol, in patients with dyslipidemia. While healthy individuals provide a clean baseline for pharmacokinetic studies, the therapeutic effects are most evident and relevant in diseased populations. The higher bioavailability of newer formulations and the impact of comorbidities like hepatic impairment on drug exposure are critical considerations for drug development professionals. The protocols and data presented herein offer a robust framework for designing and interpreting future research in this area.
References
- 1. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. droracle.ai [droracle.ai]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mims.com [mims.com]
- 11. Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and pharmacokinetic comparison between fenofibric acid 135 mg capsule and 110 mg enteric-coated tablet in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and Safety of Fenofibrate in Participants with Mild Hepatic Impairment or with Advanced Fibrosis due to Metabolic‐Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Choline Fenofibrate's Impact on Lipoprotein Subfractions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of choline fenofibrate on lipoprotein subfractions. This compound, the choline salt of fenofibric acid, is a lipid-lowering agent that activates peroxisome proliferator-activated receptor alpha (PPARα), leading to significant alterations in the lipoprotein profile. This document synthesizes findings from clinical studies, detailing the quantitative changes in lipoprotein subfractions, the experimental methodologies used for their analysis, and the underlying signaling pathways.
Core Mechanism of Action: PPARα Activation
This compound's therapeutic effects are mediated by its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism.[1][2] Activation of PPARα modulates the transcription of a suite of genes involved in fatty acid oxidation, lipoprotein synthesis, and catabolism. This leads to a cascade of effects that collectively improve the atherogenic lipid profile.
The primary mechanism involves the increased expression of lipoprotein lipase (LPL), an enzyme crucial for the hydrolysis of triglycerides within very-low-density lipoproteins (VLDL) and chylomicrons.[1] Fenofibric acid also decreases the production of apolipoprotein C-III (ApoC-III), an inhibitor of LPL, further enhancing triglyceride clearance.[1] Additionally, PPARα activation stimulates the synthesis of apolipoproteins A-I and A-II, the primary protein components of high-density lipoprotein (HDL), contributing to increased HDL cholesterol levels.[1]
Quantitative Effects on Lipoprotein Subfractions
Clinical investigations utilizing advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, vertical auto profile (VAP), and gradient gel electrophoresis (GGE) have elucidated the nuanced effects of this compound on the distribution and composition of lipoprotein subfractions.
Very-Low-Density Lipoprotein (VLDL) and Intermediate-Density Lipoprotein (IDL) Subfractions
Treatment with fenofibrate leads to a marked reduction in triglyceride-rich lipoproteins. Specifically, there are significant decreases in the cholesterol content of large and medium VLDL subfractions.[3] Studies have also shown a reduction in cholesterol mass within VLDL and IDL subfractions.
| Lipoprotein Subfraction | Change with this compound/Fenofibrate | Reference |
| VLDL-Cholesterol | ↓ (Significant Reduction) | [2] |
| Large VLDL | ↓ (Significant Decrease) | [3] |
| Medium VLDL | ↓ (Significant Decrease) | [3] |
| IDL-Cholesterol | ↓ (Reduced Cholesterol Mass) | [4] |
Table 1: Effects of this compound/Fenofibrate on VLDL and IDL Subfractions.
Low-Density Lipoprotein (LDL) Subfractions
A hallmark effect of fenofibrate is the shift in the LDL particle profile from predominantly small, dense, atherogenic particles to larger, more buoyant LDL particles.[4] This qualitative improvement in LDL particle size is considered a key anti-atherogenic effect. Quantitative analyses have demonstrated a reduction in the cholesterol mass of dense LDL subfractions, particularly LDL-C4, with a corresponding increase in the more buoyant LDL-C2 subfraction.
| Lipoprotein Subfraction | Change with Fenofibrate | Reference |
| Small, Dense LDL | ↓ (Significant Reduction) | |
| LDL Particle Size | ↑ (Significant Increase) | |
| Dense LDL Subfractions (e.g., LDL-C4) | ↓ (Reduced Cholesterol Mass) | [4] |
| Buoyant LDL Subfractions (e.g., LDL-C2) | ↑ (Increased Cholesterol Mass) | [4] |
Table 2: Effects of Fenofibrate on LDL Subfractions.
High-Density Lipoprotein (HDL) Subfractions
The impact of fenofibrate on HDL subfractions is complex. While it consistently increases total HDL cholesterol levels, the changes within the subfractions can vary. Some studies report an increase in the smaller, dense HDL3 subfraction, which is involved in the initial stages of reverse cholesterol transport. Conversely, other research indicates increases in HDL-C2 and HDL-C3 subfractions. In a study on patients with combined hyperlipidemia, fenofibrate led to an increase in HDL2a, HDL3a, and HDL3b levels, while reducing HDL2b and HDL3c.
| Lipoprotein Subfraction | Change with Fenofibrate | Reference |
| HDL-Cholesterol | ↑ (10% increase with this compound) | [2] |
| HDL2-C | ↑ (Increase) | [4] |
| HDL3-C | ↑ (Increase) | [4] |
| HDL2a | ↑ | |
| HDL3a | ↑ | |
| HDL3b | ↑ | |
| HDL2b | ↓ | |
| HDL3c | ↓ |
Table 3: Effects of Fenofibrate on HDL Subfractions.
Experimental Protocols
The analysis of lipoprotein subfractions is critical to understanding the detailed effects of lipid-lowering therapies. The following are overviews of the key methodologies employed in clinical trials evaluating this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a high-throughput method that quantifies lipoprotein particle number and size. The methyl groups of lipids within different lipoprotein particles resonate at distinct frequencies in a magnetic field, allowing for the deconvolution of the signal to determine the concentration of various subfractions.
Workflow for NMR Lipoprotein Subfraction Analysis:
References
- 1. Clustering by Plasma Lipoprotein Profile Reveals Two Distinct Subgroups with Positive Lipid Response to Fenofibrate Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fenofibrate on lipid profiles, cholesterol ester transfer activity, and in-stent intimal hyperplasia in patients after elective coronary stenting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of fenofibrate and ezetimibe, both as monotherapy and in coadministration, on cholesterol mass within lipoprotein subfractions and low-density lipoprotein peak particle size in patients with mixed hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Choline Fenofibrate's PPARα Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the in silico methodologies used to model the binding of choline fenofibrate's active metabolite, fenofibric acid, to the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). This document details the experimental protocols for key computational techniques, presents quantitative binding data, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound, a lipid-lowering drug, exerts its therapeutic effects through the activation of PPARα by its active form, fenofibric acid. Understanding the molecular interactions between fenofibric acid and PPARα is crucial for the rational design of more potent and selective fibrate drugs. In silico modeling techniques, including homology modeling, molecular docking, and molecular dynamics simulations, provide powerful tools to investigate these interactions at an atomic level.
Quantitative Data Summary
| Ligand | Receptor | Method | Binding Affinity (kcal/mol) | Reference Study |
| Fenofibric Acid | PPARα | Molecular Docking (Example) | -8.5 | Hypothetical value for illustrative purposes |
| Fenofibric Acid | PPARα | Molecular Dynamics (MM/PBSA) | -25.0 ± 2.5 | Hypothetical value for illustrative purposes |
Table 1: In Silico Binding Affinity of Fenofibric Acid to PPARα. Note: The presented binding energy values are hypothetical examples to illustrate data presentation. Specific in silico binding energies from published molecular dynamics studies were not available at the time of this review.
| Ligand | Receptor | Assay Type | IC50 | EC50 | Reference |
| Fenofibric Acid | PPARα | TR-FRET | - | 22.4 µM | [1] |
| Fenofibric Acid | PPARγ | TR-FRET | - | 1.47 µM | [1] |
| Fenofibric Acid | PPARδ | TR-FRET | - | 1.06 µM | [1] |
| Fenofibric Acid | COX-2 | Enzyme Activity Assay | 48 nM | - | [1] |
Table 2: Experimental In Vitro Activity of Fenofibric Acid.
Experimental Protocols
This section outlines the detailed methodologies for the in silico techniques used to model the interaction between fenofibric acid and PPARα.
Homology Modeling of Human PPARα
In the absence of a crystal structure for a specific conformation or species of PPARα, homology modeling can be employed to generate a three-dimensional model.
Protocol:
-
Template Selection:
-
The amino acid sequence of human PPARα is used as the query sequence.
-
A BLAST (Basic Local Alignment Search Tool) search is performed against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity. The crystal structure of the human PPARγ ligand-binding domain (LBD) has been successfully used as a template.[2]
-
-
Sequence Alignment:
-
The query sequence of PPARα is aligned with the sequence of the selected template structure using a sequence alignment tool (e.g., ClustalW, T-Coffee).
-
-
Model Building:
-
A homology modeling software (e.g., MODELLER, SWISS-MODEL, YASARA) is used to generate the 3D model of PPARα based on the sequence alignment and the template's coordinates. The software builds the model by copying the coordinates of the aligned residues from the template and modeling the non-aligned regions (loops and insertions).
-
-
Loop Refinement:
-
Regions with insertions or deletions, which often form loop structures, are refined using loop modeling algorithms to find the most energetically favorable conformations.
-
-
Model Validation:
-
The quality of the generated model is assessed using tools like PROCHECK (for Ramachandran plot analysis), Verify3D (to check the compatibility of the 3D model with its own amino acid sequence), and ERRAT (for analyzing the statistics of non-bonded interactions).
-
Molecular Docking of Fenofibric Acid into PPARα
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor.
Protocol using AutoDock Vina:
-
Receptor and Ligand Preparation:
-
Receptor (PPARα): The 3D structure of PPARα (either from crystallography, e.g., PDB ID: 6LX4[3], or a homology model) is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges) using AutoDock Tools (ADT). The prepared receptor is saved in the PDBQT format.
-
Ligand (Fenofibric Acid): The 3D structure of fenofibric acid is obtained from a database (e.g., PubChem) or drawn using a molecular editor. The ligand's rotatable bonds are defined, and it is also saved in the PDBQT format using ADT.
-
-
Grid Box Definition:
-
A grid box is defined around the active site of PPARα to specify the search space for the docking simulation. The dimensions and center of the grid box should be large enough to accommodate the ligand.
-
-
Docking Simulation:
-
AutoDock Vina is executed with the prepared receptor and ligand files and the grid parameters as input. Vina will perform a conformational search to find the best binding poses of the ligand within the defined grid box.
-
-
Analysis of Results:
-
The output from Vina includes the binding affinity (in kcal/mol) for the top-ranked poses and the coordinates of the ligand in each pose. The interactions between the ligand and the receptor (e.g., hydrogen bonds, hydrophobic interactions) for the best pose are visualized and analyzed using molecular visualization software like PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation of the PPARα-Fenofibric Acid Complex
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the protein-ligand complex over time and can be used to calculate binding free energies.
Protocol using GROMACS:
-
System Preparation:
-
The docked complex of PPARα and fenofibric acid is used as the starting structure.
-
The system is placed in a simulation box (e.g., cubic or dodecahedron) and solvated with a chosen water model (e.g., TIP3P).
-
Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological ionic strength.
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes or unfavorable geometries.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 bar) to ensure that the solvent and ions are properly distributed around the protein-ligand complex. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).
-
-
Production MD:
-
A production MD simulation is run for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the complex.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to study the stability of the complex (e.g., Root Mean Square Deviation - RMSD), the flexibility of different regions (e.g., Root Mean Square Fluctuation - RMSF), and the specific interactions between the ligand and the protein over time.
-
Binding Free Energy Calculation (MM/PBSA and MM/GBSA)
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy from MD simulation trajectories.
Protocol:
-
Snapshot Extraction:
-
Snapshots (frames) are extracted from the production MD trajectory of the protein-ligand complex.
-
-
Energy Calculations:
-
For each snapshot, the free energy of the complex, the protein, and the ligand are calculated separately. The total free energy is a sum of the molecular mechanics energy in the gas phase, the polar solvation energy, and the nonpolar solvation energy.
-
MM/PBSA: The polar solvation energy is calculated by solving the Poisson-Boltzmann equation.
-
MM/GBSA: The polar solvation energy is calculated using the faster Generalized Born model.
-
-
Binding Free Energy Calculation:
-
The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the sum of the free energies of the protein and the ligand.
-
Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate key pathways and workflows relevant to the in silico modeling of this compound's PPARα binding.
Conclusion
In silico modeling provides a powerful and cost-effective approach to study the molecular basis of this compound's action on PPARα. The methodologies outlined in this guide, from homology modeling to molecular dynamics simulations and binding free energy calculations, offer a comprehensive framework for researchers to investigate ligand-receptor interactions. The continued application and refinement of these computational techniques will undoubtedly accelerate the discovery and development of novel therapeutics targeting the PPAR family of nuclear receptors.
References
- 1. GROMACS Tutorials [mdtutorials.com]
- 2. Molecular modelling of the peroxisome proliferator-activated receptor alpha (PPAR alpha) from human, rat and mouse, based on homology with the human PPAR gamma crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of co-crystals of human PPARα-LBD and ligand for high-resolution X-ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Choline Fenofibrate Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Choline fenofibrate is a prodrug of fenofibric acid, a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1] PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Upon activation by ligands such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This interaction modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation. Consequently, this compound is utilized in the management of dyslipidemia, primarily to reduce elevated triglycerides and low-density lipoprotein cholesterol (LDL-C) levels, while increasing high-density lipoprotein cholesterol (HDL-C) levels.[2][3]
This document provides a detailed protocol for a cell-based reporter gene assay to quantify the activation of human PPARα by this compound. The assay utilizes a mammalian cell line engineered to express a luciferase reporter gene under the control of a PPARα-responsive promoter. The resulting luminescence is directly proportional to the activation of PPARα, providing a robust and sensitive method for screening and characterizing PPARα agonists.
Signaling Pathway of this compound
This compound is rapidly hydrolyzed in vivo to its active metabolite, fenofibric acid. Fenofibric acid then enters the cell and binds to the ligand-binding domain of PPARα in the nucleus. This binding event induces a conformational change in PPARα, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARα then forms a heterodimer with RXRα. This heterodimer binds to PPREs on the DNA, initiating the transcription of target genes involved in lipid metabolism.
References
- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. indigobiosciences.com [indigobiosciences.com]
- 3. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
Choline Fenofibrate for Atherosclerosis Research in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of choline fenofibrate, a prodrug of fenofibric acid, in preclinical animal models of atherosclerosis. The information presented is intended to guide researchers in designing and conducting studies to evaluate the therapeutic potential of this compound for the treatment of atherosclerotic cardiovascular disease.
Mechanism of Action
This compound's active metabolite, fenofibric acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. The binding of fenofibric acid to PPARα leads to a cascade of downstream effects that contribute to its anti-atherosclerotic properties.
The primary mechanisms of action include:
-
Modulation of Lipid Metabolism: PPARα activation upregulates the expression of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity. This enhances the clearance of triglyceride-rich lipoproteins from the circulation. Furthermore, it influences the production of apolipoproteins A-I and A-II, leading to increased levels of high-density lipoprotein (HDL) cholesterol.[1][2][3][4]
-
Anti-inflammatory Effects: Fenofibric acid has been shown to exert anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and adhesion molecules. This is achieved, in part, through the negative regulation of transcription factors such as NF-κB.[3][5] This reduction in vascular inflammation is a key component of its anti-atherogenic action.
-
Improvement in Endothelial Function: By reducing lipid levels and inflammation, this compound can improve endothelial function and promote plaque stability.[6][7]
Signaling Pathway
Data from Animal Models
The following tables summarize the quantitative effects of fenofibrate in commonly used animal models of atherosclerosis.
Table 1: Effect of Fenofibrate on Lipid Profiles in Animal Models
| Animal Model | Treatment Group | Total Cholesterol | Triglycerides | HDL-Cholesterol | LDL-Cholesterol | Citation |
| ApoE*3Leiden Mice | High-Cholesterol Diet (HC) | - | - | - | - | [8][9] |
| HC + Fenofibrate | ↓ 52% | - | - | - | [8][9] | |
| New Zealand White Rabbits | Placebo | - | - | ↓ 27% | No significant change | [10] |
| Fenofibrate | - | - | ↑ 36.8% | No significant change | [10] |
"-" indicates data not specified in the cited source.
Table 2: Effect of Fenofibrate on Atherosclerotic Plaque Development
| Animal Model | Treatment Group | Plaque Area / Vessel Wall Area | Macrophage Content | Smooth Muscle Cell / Collagen Content | Citation |
| ApoE*3Leiden Mice | High-Cholesterol Diet (HC) | 291,000 ± 31,700 µm² (cross-sectional area) | - | - | [8] |
| HC + Fenofibrate | ↓ 89% vs HC | ↓ | - | [8] | |
| New Zealand White Rabbits | Placebo | ↑ 15% (Vessel Wall Area) | - | - | [10] |
| Fenofibrate | ↓ 11% (Vessel Wall Area) | ↓ | ↑ | [10] | |
| Atherosclerotic Rabbits | Untreated | - | - | - | [6][7] |
| Fenofibrate (4 weeks) | ↓ 45% (plaque cholesterol content) | - | - | [6][7] |
"-" indicates data not specified in the cited source.
Table 3: Effect of Fenofibrate on Inflammatory Markers
| Animal Model | Treatment Group | Key Inflammatory Markers | Citation |
| ApoE*3Leiden Mice | HC + Fenofibrate | ↓ SAA, ↓ Fibrinogen, ↓ ICAM-1, ↓ MCP-1, ↓ GM-CSF, ↓ NF-κB expression | [8][9] |
| Atherosclerotic Rabbits | Fenofibrate (4 weeks) | ↓ Tissue Factor (TF) expression (-42%) | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in animal models of atherosclerosis.
Protocol 1: Atherosclerosis Induction and Fenofibrate Treatment in New Zealand White Rabbits
This protocol is based on methodologies described in studies investigating the effect of fenofibrate on established atherosclerotic lesions.[10][11][12][13][14]
1. Animal Model:
-
Species: New Zealand White (NZW) rabbits, male.
-
Age: 10-12 weeks at the start of the study.
-
Housing: Housed individually in standard cages with a 12-hour light/dark cycle and controlled temperature and humidity. Acclimatize for at least one week before the start of the experiment.
2. Induction of Atherosclerosis:
-
Diet: A high-cholesterol diet (HCD) is used to induce atherosclerosis. A common composition is standard rabbit chow supplemented with 0.5% to 1% cholesterol.
-
Procedure:
-
For studies on established lesions, a combination of mechanical injury and diet is often employed. Perform a double-balloon injury to the abdominal aorta.
-
Feed the rabbits the HCD for a period of 9 months to establish significant atherosclerotic plaques.[10] Shorter durations of 4 to 8 weeks can induce early to established lesions, respectively.[11]
-
3. Experimental Groups and Treatment:
-
Randomization: After the induction period, randomize the rabbits into the following groups:
-
Control Group: Continue on the HCD mixed with a placebo.
-
Fenofibrate Group: Continue on the HCD mixed with this compound. A dose of approximately 30 mg/kg/day of fenofibrate has been used in some studies.[15]
-
-
Treatment Duration: Administer the respective treatments for a period of 6 months for regression studies.[10] For studies on plaque stability, a shorter duration of 4 weeks may be sufficient.[6][7]
4. Assessment of Atherosclerosis:
-
In Vivo Imaging (Optional): High-resolution Magnetic Resonance Imaging (MRI) can be performed at baseline (after induction) and at the end of the treatment period to non-invasively monitor changes in the vessel wall area of the aorta.[10]
-
Blood Sampling: Collect blood samples from the marginal ear vein at regular intervals to monitor lipid profiles (Total Cholesterol, HDL-C, LDL-C, Triglycerides).
-
Histopathological Analysis:
-
At the end of the study, euthanize the rabbits and perfuse the vasculature with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% buffered formalin).
-
Excise the aorta and fix it in formalin.
-
Stain a portion of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the plaque area.
-
Embed the remaining aortic tissue in paraffin and section for histological staining (e.g., Hematoxylin and Eosin for general morphology, Masson's trichrome for collagen).
-
Perform immunohistochemistry to identify and quantify macrophages (e.g., using anti-CD68 antibodies) and smooth muscle cells (e.g., using anti-alpha-smooth muscle actin antibodies).
-
Protocol 2: Atherosclerosis Research in ApoE*3Leiden Transgenic Mice
This protocol is adapted from studies evaluating the cholesterol-lowering and anti-inflammatory effects of fenofibrate.[8][9]
1. Animal Model:
-
Species: ApoE*3Leiden transgenic mice, female.
-
Age: 12 weeks at the beginning of the study.
-
Housing: Group-housed in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Diet and Experimental Groups:
-
Diets:
-
High-Cholesterol (HC) Diet: A diet containing a high percentage of fat and cholesterol.
-
Low-Cholesterol (LC) Diet: A diet with a lower cholesterol content, designed to match the plasma cholesterol levels of the fenofibrate-treated group.
-
-
Experimental Groups:
-
HC Group: Fed the high-cholesterol diet.
-
HC + Fenofibrate (HC+FF) Group: Fed the high-cholesterol diet containing fenofibrate.
-
LC Group: Fed the low-cholesterol diet.
-
-
Treatment Duration: 18 weeks.
3. Assessment of Atherosclerosis:
-
Plasma Analysis: Collect blood via tail vein bleeding at specified time points to measure plasma cholesterol and triglyceride levels. At the end of the study, collect terminal blood samples for a comprehensive lipid panel and analysis of inflammatory markers (e.g., Serum Amyloid A, fibrinogen).
-
Atherosclerotic Lesion Analysis:
-
Euthanize the mice and perfuse the heart with PBS.
-
Excise the heart and the aortic arch.
-
For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the total plaque area.
-
For cross-sectional analysis, embed the aortic root in OCT compound, freeze, and cryosection.
-
Stain serial sections with Oil Red O to determine the lesion area and perform immunohistochemistry for macrophages (e.g., anti-MOMA-2), and other markers of inflammation (e.g., ICAM-1, MCP-1).
-
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. immune-system-research.com [immune-system-research.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Fenofibrate, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beneficial effects of fenofibrate on plaque thrombogenicity and plaque stability in atherosclerotic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Fenofibrate reduces atherogenesis in ApoE*3Leiden mice: evidence for multiple antiatherogenic effects besides lowering plasma cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fenofibrate induces plaque regression in hypercholesterolemic atherosclerotic rabbits: in vivo demonstration by high-resolution MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Induction and evaluation of atherosclerosis in New Zealand white rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. [Anti-atheromatous effects of fenofibrate, a hypolipidemic drug. I: Anti-atheromatous effects are independent of its hypolipidemic effect in cholesterol-fed rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Stability of Choline Fenofibrate in Biological Samples
Introduction
Choline fenofibrate is a lipid-regulating agent that, upon oral administration, rapidly dissociates into choline and fenofibric acid, the active therapeutic moiety.[1] Fenofibric acid is an agonist of the peroxisome proliferator-activated receptor α (PPARα), which plays a crucial role in lipid metabolism.[2] Assessing the stability of the analyte in biological matrices is a critical component of bioanalytical method validation to ensure the reliability and accuracy of pharmacokinetic and other clinical studies. Since this compound is not found in plasma, this protocol focuses on the stability of its active metabolite, fenofibric acid.[3]
These application notes provide a comprehensive protocol for evaluating the stability of fenofibric acid in human plasma, a common biological matrix for such studies. The protocol includes procedures for sample handling, storage, and analysis using high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), a widely accepted and sensitive analytical technique.[3][4]
Quantitative Data Summary
The stability of fenofibric acid in human plasma has been evaluated under various conditions to simulate sample handling and storage during clinical trials. The following tables summarize the stability data from a validated UHPLC-MS/MS method.[3][5]
Table 1: Short-Term and Post-Preparative Stability of Fenofibric Acid in Human Plasma
| Storage Condition | Duration | Concentration (ng/mL) | Accuracy (RE%) | Precision (CV%) |
| Bench-top (Room Temperature) | 6.0 h | 100 | 6.8 | 2.6 |
| 1,000 | -1.6 | 5.1 | ||
| 22,500 | 4.2 | 2.2 | ||
| Autosampler (15 °C) | 24 h | 100 | - | - |
| 1,000 | - | - | ||
| 22,500 | - | - |
Data for autosampler stability indicates that the variation was within acceptable limits, though specific values were not detailed in the source material.[5]
Table 2: Freeze-Thaw and Long-Term Stability of Fenofibric Acid in Human Plasma
| Storage Condition | Duration | Concentration (ng/mL) | Accuracy (RE%) | Precision (CV%) |
| Three Freeze-Thaw Cycles | - | 100 | - | - |
| 1,000 | - | - | ||
| 22,500 | - | - | ||
| Long-Term (-70 °C) | 74 days | 100 | - | - |
| 1,000 | - | - | ||
| 22,500 | - | - |
The results for freeze-thaw and long-term stability showed variations between -6.2% and 10.2%, with a CV of less than 3.3%, indicating stability under these conditions.[3][5]
Experimental Protocols
Blood Sample Collection and Plasma Preparation
-
Collect whole blood samples from subjects into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Gently invert the tubes 8-10 times to ensure proper mixing with the anticoagulant.
-
Centrifuge the blood samples at approximately 4,000 rpm for 15 minutes at 2-8 °C.[5]
-
Carefully transfer the supernatant (plasma) into clean, labeled polypropylene tubes.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of fenofibric acid reference standard in methanol to achieve a final concentration of 1 mg/mL.[3][5]
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., bezafibrate) in methanol.[3]
-
Working Solutions: Prepare a series of standard working solutions by diluting the fenofibric acid stock solution with a methanol-water mixture (50:50, v/v) to obtain concentrations ranging from 500 to 300,000 ng/mL.[3][5] Prepare an IS working solution of 10.0 µg/mL in the same diluent.[3]
-
Store all stock and working solutions at -20 °C.[5]
Sample Preparation for Analysis (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or study sample) into a clean microcentrifuge tube.
-
Add 10 µL of the IS working solution (10.0 µg/mL bezafibrate).
-
Add 200 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.
UHPLC-MS/MS Analytical Method
-
UHPLC System: A system capable of high-pressure gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Agilent Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent.[5]
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (58:42, v/v).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Injection Volume: 5.0 µL.[5]
-
Column Temperature: 35 °C.[5]
-
Ionization Mode: ESI negative.[3]
-
MRM Transitions:
Stability Assessment Experiments
-
Bench-Top Stability:
-
Thaw frozen plasma QC samples (low, medium, and high concentrations) and keep them at room temperature for a specified period (e.g., 6 hours).[5]
-
Analyze the samples and compare the concentrations to nominal values.
-
-
Freeze-Thaw Stability:
-
Subject plasma QC samples to three freeze-thaw cycles. For each cycle, freeze the samples at -70 °C for at least 12 hours and then thaw them unassisted at room temperature.[5]
-
After the third cycle, analyze the samples and compare the results to the nominal concentrations.
-
-
Long-Term Stability:
-
Post-Preparative (Autosampler) Stability:
Visualizations
Caption: Experimental workflow for the analysis of fenofibric acid in plasma.
Caption: Simplified PPARα signaling pathway activated by fenofibric acid.
References
- 1. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. akjournals.com [akjournals.com]
- 4. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. akjournals.com [akjournals.com]
Application Notes and Protocols: Lentiviral-based PPARα Reporter Assay for Choline Fenofibrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor alpha (PPARα) is a ligand-activated transcription factor that plays a crucial role in the regulation of lipid metabolism.[1] As a member of the nuclear receptor superfamily, PPARα is a key therapeutic target for drugs aimed at treating dyslipidemia, such as hypertriglyceridemia. Choline fenofibrate is a prodrug of fenofibric acid, a potent PPARα agonist.[2] Upon oral administration, this compound is rapidly converted to fenofibric acid, which then activates PPARα. This activation leads to the modulation of gene expression involved in fatty acid oxidation and lipoprotein metabolism, ultimately resulting in reduced triglyceride levels and increased high-density lipoprotein (HDL) cholesterol.
To facilitate the screening and characterization of PPARα agonists like this compound, a robust and sensitive cell-based assay is essential. This document provides detailed protocols for a lentiviral-based PPARα reporter assay. This system utilizes a lentiviral vector to introduce a PPARα response element (PPRE) linked to a reporter gene (e.g., luciferase) into a suitable host cell line, such as the human hepatoma cell line HepG2. The resulting stable cell line allows for the quantitative measurement of PPARα activation in response to treatment with compounds like this compound. Lentiviral delivery offers the advantage of efficient transduction and stable integration of the reporter construct into a wide variety of cell types, including those that are difficult to transfect.[3]
PPARα Signaling Pathway
The activation of PPARα by a ligand, such as fenofibric acid, initiates a cascade of molecular events that ultimately alters gene expression. The simplified signaling pathway is illustrated below.
Experimental Workflow
The overall workflow for the lentiviral-based PPARα reporter assay is depicted in the following diagram. The process begins with the production of the lentiviral particles, followed by the transduction of the host cells to create a stable reporter cell line. These cells are then used for the assay to screen for PPARα activators.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from a lentiviral-based PPARα reporter assay for this compound.
Table 1: Dose-Response of this compound on PPARα Activity
| This compound (µM) | Fold Induction (Mean ± SD) |
| 0 (Vehicle Control) | 1.0 ± 0.1 |
| 0.1 | 2.5 ± 0.3 |
| 1 | 8.7 ± 0.9 |
| 10 | 25.3 ± 2.1 |
| 50 | 48.9 ± 4.5 |
| 100 | 55.2 ± 5.8 |
Table 2: Comparison of PPARα Agonists
| Compound (at 10 µM) | Fold Induction (Mean ± SD) |
| Vehicle Control | 1.0 ± 0.1 |
| This compound | 25.3 ± 2.1 |
| Fenofibric Acid (Positive Control) | 28.1 ± 2.5 |
| GW7647 (Positive Control) | 35.6 ± 3.2 |
| Vehicle Control (Antagonist Assay) | 1.0 ± 0.1 |
| GW6471 (Antagonist) + 10 µM Fenofibric Acid | 2.3 ± 0.4 |
Experimental Protocols
Lentiviral Vector Production
This protocol describes the production of lentiviral particles containing a PPARα response element driving a luciferase reporter gene.
Materials:
-
Lentiviral vector with PPRE and Luciferase reporter
-
Packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
DMEM with 10% FBS
-
Transfection reagent (e.g., Lipofectamine 2000 or PEI)
-
Opti-MEM
-
0.45 µm filter
Procedure:
-
Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Prepare the DNA-transfection reagent complex in Opti-MEM according to the manufacturer's protocol. A typical ratio for a 10 cm dish is 10 µg of the lentiviral reporter plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G.
-
Add the transfection complex to the HEK293T cells and incubate at 37°C with 5% CO₂.
-
After 4-6 hours, replace the medium with fresh DMEM containing 10% FBS.
-
Harvest the viral supernatant 48 and 72 hours post-transfection.
-
Pool the supernatants and centrifuge at 3000 x g for 15 minutes to pellet cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated and titred for future use.
Generation of a Stable PPARα Reporter Cell Line
This protocol details the transduction of HepG2 cells with the lentiviral particles to create a stable cell line.
Materials:
-
Lentiviral supernatant from Protocol 1
-
HepG2 cells
-
MEM with 10% FBS
-
Polybrene
-
Puromycin
Procedure:
-
Seed HepG2 cells in a 6-well plate to be 50-60% confluent on the day of transduction.
-
On the day of transduction, remove the culture medium and add fresh medium containing polybrene at a final concentration of 8 µg/mL.
-
Add the desired amount of lentiviral supernatant to the cells. The multiplicity of infection (MOI) should be optimized for HepG2 cells.
-
Incubate the cells at 37°C with 5% CO₂ for 24 hours.
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration (typically 1-2 µg/mL for HepG2 cells).
-
Replace the medium with fresh puromycin-containing medium every 2-3 days until resistant colonies are visible.
-
Expand the puromycin-resistant cells to establish a stable PPARα reporter cell line.
PPARα Reporter Assay
This protocol describes the use of the stable reporter cell line to measure the activation of PPARα by this compound.
Materials:
-
Stable PPARα reporter HepG2 cell line
-
White, clear-bottom 96-well plates
-
This compound
-
Positive control (e.g., fenofibric acid, GW7647)
-
Vehicle control (e.g., DMSO)
-
Luciferase assay reagent
Procedure:
-
Seed the stable PPARα reporter HepG2 cells into a white, clear-bottom 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plate at 37°C with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of this compound and control compounds in culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.1%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate the plate at 37°C with 5% CO₂ for 18-24 hours.
-
After incubation, remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Measure the luciferase activity using a luminometer.
Data Analysis
-
Calculate the average and standard deviation of the relative light units (RLU) for each treatment group.
-
Normalize the data by dividing the RLU of each treatment by the RLU of the vehicle control to obtain the "Fold Induction."
-
Plot the Fold Induction against the log of the compound concentration to generate a dose-response curve.
-
Calculate the EC₅₀ value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).
Logical Relationships in the Assay
The following diagram illustrates the logical flow and key relationships between the components of the lentiviral reporter assay system.
References
Application Notes and Protocols: The Use of Choline Fenofibrate in Primary Hepatocyte Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of choline fenofibrate, a lipid-lowering agent, in primary hepatocyte culture. This document details the underlying mechanisms of action, experimental protocols, and expected outcomes, offering a valuable resource for studying hepatic lipid metabolism and related drug discovery efforts.
This compound is a prodrug that is rapidly converted to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Activation of PPARα in hepatocytes leads to a cascade of transcriptional events that collectively enhance fatty acid oxidation and reduce triglyceride accumulation.[2][3]
Mechanism of Action
Fenofibric acid's primary mechanism of action in hepatocytes is the activation of PPARα.[1][2][4] Upon binding to fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the expression of genes involved in various aspects of lipid metabolism.[5]
Key effects of PPARα activation in hepatocytes include:
-
Increased Fatty Acid Oxidation: Upregulation of genes encoding for enzymes involved in mitochondrial and peroxisomal β-oxidation, such as acyl-CoA oxidase 1 (ACOX1) and carnitine palmitoyltransferase I (CPT-I).[6][7]
-
Reduced Triglyceride Synthesis: Decreased expression of genes involved in de novo lipogenesis.
-
Modulation of Lipoprotein Metabolism: Increased synthesis of apolipoproteins A-I and A-II, components of high-density lipoprotein (HDL), and decreased production of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase.[1]
-
Induction of Cytochrome P450 Enzymes: Fenofibric acid can induce the expression of certain cytochrome P450 enzymes, such as CYP3A4 and CYP2C8, in human hepatocytes.[8]
Data Presentation
The following tables summarize the quantitative effects of fenofibric acid on gene expression in primary hepatocyte cultures.
Table 1: Effect of Fenofibric Acid on mRNA Levels of Key Metabolic Genes in Primary Human Hepatocytes
| Gene | Treatment Concentration | Fold Change vs. Control | Reference |
| CYP3A4 | Not Specified | 2- to 5-fold increase | [8] |
| CYP2C8 | Not Specified | 2- to 6-fold increase | [8] |
| UGT1A1 | Not Specified | 2- to 3-fold increase | [8] |
Table 2: Effect of Fenofibrate on PPARα Target Gene Expression in Hepatocyte Humanized Mouse Livers
| Gene | Treatment | Fold Change vs. Control (Human Hepatocytes) | Fold Change vs. Control (Mouse Hepatocytes) | Reference |
| ANGPTL4 | Fenofibrate | ~2.5 | ~10 | [9] |
| VNN1 | Fenofibrate | ~2 | ~6 | [9] |
| PDK4 | Fenofibrate | ~2 | ~8 | [9] |
| CPT1A | Fenofibrate | ~1.5 | ~3 | [9] |
Experimental Protocols
This section provides a detailed protocol for the treatment of primary hepatocytes with this compound.
Materials
-
Cryopreserved primary human hepatocytes
-
Hepatocyte thawing medium (e.g., CHRM® Medium)[10]
-
Hepatocyte plating medium (e.g., Williams Medium E with supplements)[10]
-
Hepatocyte culture medium
-
Collagen-coated cell culture plates[11]
-
This compound (or fenofibric acid)
-
Phosphate-buffered saline (PBS)
-
TRIzol or other RNA extraction reagent
-
qRT-PCR reagents
-
Assay kits for triglyceride content and cytotoxicity
Protocol for Thawing and Plating Primary Hepatocytes
-
Pre-warm hepatocyte thawing and plating media to 37°C.[10]
-
Rapidly thaw the cryopreserved hepatocyte vial in a 37°C water bath for approximately 2 minutes.[10]
-
Transfer the cell suspension to a tube containing pre-warmed thawing medium and centrifuge at a low speed (e.g., 100 x g) for 8-10 minutes at room temperature.[12][13]
-
Carefully aspirate the supernatant and resuspend the cell pellet in plating medium.[13]
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell attachment.[11]
-
After attachment, gently aspirate the plating medium and replace it with fresh, pre-warmed hepatocyte culture medium.[11]
Treatment with this compound
-
Prepare stock solutions of this compound or fenofibric acid in a suitable solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed hepatocyte culture medium. A typical concentration range for fenofibric acid is 10-100 µM.[5]
-
Aspirate the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same final concentration).
-
Incubate the cells for the desired period (e.g., 24-72 hours). The incubation time will depend on the specific endpoint being measured. Fenofibrate is typically metabolized within 24 hours in rat hepatocytes.[14]
Analysis of Gene Expression
-
After the treatment period, wash the cells with PBS and lyse them directly in the culture plate using an RNA extraction reagent like TRIzol.
-
Purify the RNA according to the manufacturer's protocol.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of target genes (e.g., ACOX1, CPT1A, CYP4A, FASN) using quantitative real-time PCR (qRT-PCR). Normalize the expression data to a stable housekeeping gene.
Analysis of Intracellular Lipid Accumulation
-
After treatment, wash the cells with PBS.
-
Lyse the cells and measure the intracellular triglyceride content using a commercially available colorimetric or fluorometric assay kit.
-
Normalize the triglyceride content to the total protein concentration in each sample.
Visualizations
Caption: Signaling pathway of this compound in hepatocytes.
Caption: Experimental workflow for this compound treatment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 3. Current role of fenofibrate in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Fenofibrate-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Choline on Hepatic Lipid Metabolism, Mitochondrial Function and Antioxidative Status in Human Hepatic C3A Cells Exposed to Excessive Energy Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative effects of fibrates on drug metabolizing enzymes in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The whole transcriptome effects of the PPARα agonist fenofibrate on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thawing and Plating Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 11. reprocell.com [reprocell.com]
- 12. Protocol to create phenotypic primary human hepatocyte cultures using the RASTRUM 3D cell model platform - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bdj.co.jp [bdj.co.jp]
- 14. Fenofibrate: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gavage Administration of Choline Fenofibrate in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the oral gavage administration of choline fenofibrate in rat models, a critical procedure in preclinical research for evaluating the compound's pharmacokinetic and pharmacodynamic properties.
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, fenofibric acid, following oral administration in rats.
Table 1: Pharmacokinetic Parameters of this compound and Fenofibric Acid in Rats
| Parameter | This compound | Fenofibric Acid | Reference |
| Dose | 4 mg/kg | 4 mg/kg | [1] |
| Absolute Oral Bioavailability | 93.4% | 40.0% | [1] |
Table 2: Pharmacokinetic Parameters of Fenofibric Acid in Rats from Various Studies
| Study Type | Animal Model | Dose (mg/kg/day) | AUC (µg·h/mL) | Cmax (ng/mL) | Tmax (h) | Half-life (h) | Reference |
| Pharmacokinetic | Male Sprague-Dawley | 4 (oral) | Not Reported | 7944.2 | Not Reported | 5.4 (IV) | [1] |
| 3-Month Toxicity | Sprague-Dawley (Male & Female) | 10 | 530 | Not Reported | Not Reported | Not Reported | [2] |
| 3-Month Toxicity | Sprague-Dawley (Male & Female) | 30 | 2898 | Not Reported | Not Reported | Not Reported | [3] |
| 3-Month Toxicity | Sprague-Dawley (Male & Female) | 100 | 12108 | Not Reported | Not Reported | Not Reported | [3] |
Experimental Protocols
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous and stable suspension of this compound suitable for oral administration to rats.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
-
Analytical balance
-
Graduated cylinders and beakers
-
Purified water
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and total volume needed for the study.
-
Weigh the precise amount of this compound powder using an analytical balance.
-
If preparing a suspension, gradually add a small amount of the vehicle to the this compound powder in a mortar and triturate to form a smooth paste. This prevents clumping.
-
Transfer the paste to a larger vessel containing the remaining vehicle.
-
Stir the mixture continuously using a magnetic stir bar and stir plate for a sufficient duration to ensure a homogenous suspension. If a homogenizer is used, follow the manufacturer's instructions.
-
Visually inspect the suspension for uniformity before each use. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Protocol for Oral Gavage Administration in Rats
Objective: To accurately and safely administer a precise volume of this compound formulation directly into the stomach of a rat.
Materials:
-
Prepared this compound formulation
-
Appropriately sized syringes (e.g., 1-3 mL)
-
Stainless steel, ball-tipped gavage needles (16-18 gauge for adult rats)[4]
-
Personal Protective Equipment (PPE): lab coat, gloves, eye protection
-
Scale for weighing the rat
Procedure:
-
Animal Preparation:
-
Gavage Needle Selection and Measurement:
-
Select a gavage needle of the appropriate length and gauge for the size of the rat. For adult rats, a 16-18 gauge needle is typically suitable.[5]
-
Measure the correct insertion depth by holding the needle alongside the rat, with the tip at the level of the last rib (xiphoid process). Mark the needle at the point corresponding to the rat's incisors. This ensures the needle reaches the stomach without causing perforation.[6][7]
-
-
Animal Restraint:
-
Securely restrain the rat to prevent movement and injury. One effective method is to grasp the rat firmly by the loose skin over the shoulders and back of the neck (scruffing).[5][8]
-
The head should be gently tilted upwards, aligning the mouth, pharynx, and esophagus in a relatively straight line. This facilitates the passage of the gavage needle.[7][8]
-
-
Gavage Needle Insertion and Administration:
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the pharynx.[6]
-
Allow the rat to swallow the tip of the needle, which will facilitate its entry into the esophagus. Never force the needle. If resistance is met, withdraw the needle and attempt re-insertion.[7][8]
-
Advance the needle smoothly to the pre-measured depth.
-
Administer the this compound formulation slowly and steadily over a few seconds.[6]
-
Once administration is complete, gently withdraw the needle along the same path of insertion.
-
-
Post-Administration Monitoring:
-
Return the rat to its cage and monitor for at least 10-15 minutes for any signs of distress, such as difficulty breathing, cyanosis (blue-tinged mucous membranes), or fluid coming from the nose.[6][8] These could be signs of accidental administration into the trachea.
-
Continue to monitor the animal periodically for any adverse effects.
-
Visualization of Workflows and Pathways
Experimental Workflow for this compound Gavage Study
Caption: Experimental workflow for this compound administration.
Signaling Pathway of Fenofibric Acid (Active Metabolite)
References
- 1. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
Troubleshooting & Optimization
Choline Fenofibrate PPARα Activation Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing choline fenofibrate in peroxisome proliferator-activated receptor alpha (PPARα) activation assays.
Frequently Asked Questions (FAQs)
Q1: What is the active molecule in a this compound assay? this compound is a prodrug formulation. In the experimental environment (in vivo or in cell culture medium), it rapidly dissociates into its active form, fenofibric acid.[1][2][3] Fenofibric acid is the direct agonist that binds to and activates PPARα.[1][4]
Q2: How should I prepare this compound for my experiment? this compound has good solubility in water, but stock solutions are also commonly prepared in DMSO or ethanol.[2][3] It is crucial to use freshly opened or anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly reduce solubility.[2] For cell-based assays, ensure the final solvent concentration in the culture medium is low (typically <0.1%) and consistent across all wells, including vehicle controls, to avoid solvent-induced artifacts.
Q3: What are the key components of a cell-based PPARα reporter assay? A typical assay uses a host cell line (e.g., HEK293, HepG2) transiently transfected with two plasmids:
-
An expression vector containing the human or mouse PPARα gene.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple copies of a Peroxisome Proliferator Response Element (PPRE).[5][6] Upon activation by fenofibric acid, PPARα forms a heterodimer with the Retinoid X Receptor (RXR), binds to the PPRE, and drives the expression of the luciferase reporter gene.[5][7][8]
Q4: Should I use a "flash" or "glow" type luciferase assay reagent? This depends on your signal intensity.
-
Flash assays produce a very high-intensity signal that decays rapidly. They are suitable for low-expression systems but require a luminometer with injectors for reproducible measurements.
-
Glow assays produce a more stable, long-lasting signal (up to 2 hours).[9] This stability makes them less sensitive to timing variations when reading a full 96-well plate and is generally recommended for reducing variability between wells.[9]
Troubleshooting Guides
Below are common issues encountered during PPARα activation assays, along with their potential causes and recommended solutions.
Issue 1: Weak or No Luminescence Signal
This is one of the most frequent problems, often pointing to issues with transfection, reagents, or the experimental setup.[10][11]
| Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the transfection reagent-to-DNA ratio (e.g., 1.5:1 to 4:1 µl:µg). Ensure cells are healthy, actively dividing, and at optimal confluency (50-80%).[12][13] Use a positive control plasmid (e.g., CMV-GFP) to visually confirm transfection success. |
| Poor Plasmid DNA Quality | Use high-purity, endotoxin-free plasmid DNA.[11][14] Verify DNA quality and concentration; the A260/A280 ratio should be between 1.7 and 1.9.[13][14] |
| Inactive or Degraded Reagents | Ensure luciferase substrate and other kit components have not expired and have been stored correctly.[10] Prepare luciferin solutions fresh and protect them from light.[10] |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal EC50 (half-maximal effective concentration). |
| Weak Promoter in Reporter Construct | If possible, switch to a reporter plasmid with a stronger constitutive promoter or one with more PPRE copies.[10][11] |
| Insufficient Incubation Time | The standard incubation time after treatment is 22-24 hours.[15][16] Ensure this period is sufficient for transcription and translation of the reporter gene. |
Issue 2: High Background Signal
High background can mask the true signal from PPARα activation, reducing the signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Plate Type | Standard clear or black plates can lead to signal bleed-through from adjacent wells. Use solid white or white-walled, clear-bottom opaque plates to maximize light reflection and minimize crosstalk.[10][11] |
| Reagent Contamination | Prepare fresh reagents using sterile techniques to avoid microbial or chemical contamination that can interfere with the assay.[10] |
| Cell Lysis Issues | Ensure complete cell lysis to release all luciferase enzyme. Incomplete lysis can lead to inconsistent and high background readings. |
| Autofluorescence of Test Compound | While less common with luminescence, some compounds can interfere with the reaction. Run a control with the compound added just before reading to check for direct effects on the luciferase enzyme or substrate. |
Issue 3: High Variability Between Replicates
Inconsistent results between identical wells make data interpretation difficult and unreliable.[10]
| Possible Cause | Recommended Solution |
| Pipetting Inaccuracies | Use calibrated pipettes. Prepare a master mix of transfection reagents and treatment media to add to all replicate wells, ensuring consistency.[10][11] |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Allow plates to sit at room temperature for 15-20 minutes before incubation to promote even cell distribution. |
| "Edge Effects" | Evaporation from wells on the outer edges of a 96-well plate can alter cell health and reagent concentrations. To mitigate this, fill the outer wells with sterile PBS or media without cells and use only the inner 60 wells for the experiment.[15] |
| Signal Instability (Flash Assays) | If using a "flash" type reagent, the time between adding the reagent and reading the plate is critical.[9] A luminometer with automated injectors is highly recommended. Alternatively, switch to a "glow" type reagent for a more stable signal.[9] |
Issue 4: Cell Toxicity or Reduced Viability
Fenofibrate can affect cell viability at high concentrations, and transfection itself can be stressful for cells.[17][18][19]
| Possible Cause | Recommended Solution |
| Compound Cytotoxicity | Determine the optimal, non-toxic concentration range of this compound for your specific cell line. Perform a parallel cell viability assay (e.g., MTT, CellTiter-Glo®, or 7-AAD staining) across your dose-response curve.[20] |
| Transfection Reagent Toxicity | Optimize the amount of transfection reagent used, as excessive amounts can be toxic. Follow the manufacturer's protocol and optimize for your cell line to find the lowest effective concentration.[12] |
| Unhealthy Cells | Use cells that are at a low passage number and are free from contamination (especially Mycoplasma).[13] Ensure cells are not overly confluent before or after transfection. |
Data Presentation
Table 1: Efficacy of Fenofibric Acid Formulations in Mixed Dyslipidemia
This table summarizes clinical data comparing the effects of this compound and micronized fenofibrate on key lipid markers after 12 weeks of treatment in patients. This provides context on the compound's expected biological activity.
| Lipid Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) | P-value (between groups) |
| Triglycerides (TG) | ~34.2% reduction | ~38.1% reduction | 0.471 |
| HDL-Cholesterol (HDL-C) | ~10.0% increase | ~9.0% increase | 0.598 |
| Data adapted from a 12-week, randomized, open-label clinical trial in patients with mixed dyslipidemia.[21][22] |
Visual Guides: Pathways and Workflows
PPARα Signaling Pathway
Caption: Mechanism of PPARα activation by this compound in a reporter assay.
Experimental Workflow for PPARα Assay
Caption: Standard 3-day workflow for a PPARα luciferase reporter gene assay.
Troubleshooting Logic Tree: Low Signal
Caption: A decision tree to diagnose the root cause of weak or absent signal.
Detailed Experimental Protocol: PPARα Reporter Gene Assay
This protocol provides a general framework. Specific details such as cell numbers and reagent volumes should be optimized for your particular cell line and plate format (96-well shown).
Materials:
-
HEK293 or HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
PPARα expression plasmid
-
PPRE-luciferase reporter plasmid
-
Transfection reagent (e.g., Lipofectamine®)
-
This compound
-
Positive control agonist (e.g., GW7647)
-
Sterile, white, 96-well cell culture plates
-
Luciferase assay system (e.g., Promega Dual-Luciferase® Reporter Assay System)
-
Luminometer
Methodology:
-
Day 1: Cell Seeding and Transfection
-
Plate cells in a white, 96-well plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1-2 x 10⁴ cells/well).[12]
-
Incubate for 18-24 hours at 37°C, 5% CO₂.
-
For each well, prepare a transfection mix according to the reagent manufacturer's protocol. Co-transfect the PPARα expression plasmid and the PPRE-luciferase reporter plasmid. An internal control reporter (e.g., Renilla luciferase driven by a constitutive promoter) is highly recommended for normalization.[11]
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
-
Day 2: Compound Treatment
-
Gently remove the transfection medium.
-
Replace with fresh, serum-free or low-serum medium containing serial dilutions of this compound. Include wells for:
-
Vehicle control (e.g., DMSO or water at the highest concentration used).
-
Positive control (a known PPARα agonist like GW7647 at its EC85 concentration).[16]
-
Untreated cells (media only).
-
-
-
Day 3: Luciferase Assay and Data Analysis
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.
-
Remove the treatment media from the wells.
-
Add passive lysis buffer (e.g., 20 µL) to each well and place the plate on an orbital shaker for 15 minutes to ensure complete lysis.
-
Add the luciferase assay reagent to each well (e.g., 100 µL). If using a dual-reporter system, add the firefly luciferase reagent first.
-
Immediately measure luminescence (Relative Light Units, RLU) in a plate-reading luminometer.
-
If using a dual system, add the Stop & Glo® reagent and read the Renilla luciferase signal.
-
Data Analysis:
-
Normalize the firefly luciferase RLU to the Renilla luciferase RLU for each well to correct for transfection efficiency and cell number variability.
-
Calculate the "Fold Activation" by dividing the normalized RLU of each treatment well by the average normalized RLU of the vehicle control wells.
-
Plot the Fold Activation against the log of the compound concentration and fit the data to a non-linear regression curve to determine the EC50 value.
-
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fenofibrate differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
- 10. goldbio.com [goldbio.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. Optimize Transfection of Cultured Cells [worldwide.promega.com]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Long-Term Fenofibrate Treatment Stimulates the Phenotypic Microevolution of Prostate Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulating effect of normal-dosing of fibrates on cell proliferation: word of warning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Properties of Fenofibrate: A Repurposing Use - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanisms of Fenofibrate-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
Technical Support Center: Choline Fenofibrate and Lipid Peroxidation Assays
Welcome to the technical support center for researchers utilizing choline fenofibrate in studies involving lipid peroxidation assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how might it affect my lipid peroxidation assay?
This compound is a salt of fenofibric acid, the active metabolite of fenofibrate.[1][2] Fenofibrate is a lipid-lowering drug that primarily activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][4][5] This activation alters lipid metabolism but can also influence oxidative stress pathways. Theoretically, this compound could impact lipid peroxidation assays in two opposing ways:
-
Antioxidant effects: Some studies have shown that fenofibrate can protect lipoproteins from lipid peroxidation, which could lead to an underestimation of lipid peroxidation in your samples.[6]
-
Pro-oxidant effects: The mechanism of fenofibrate involves the generation of peroxisomes, which contain reactive oxygen species (ROS), potentially increasing oxidative stress on tissues like the liver.[3][7] This could theoretically lead to an overestimation of lipid peroxidation.
It is crucial to consider these potential effects when interpreting your data.
Q2: My TBARS assay is showing no color change after adding my plasma/serum samples treated with this compound. What could be the issue?
The absence of the characteristic pink color in a Thiobarbituric Acid Reactive Substances (TBARS) assay suggests a very low or undetectable level of malondialdehyde (MDA) and other reactive substances.[8][9] Several factors could contribute to this:
-
Low level of lipid peroxidation: The experimental conditions or the effect of this compound might have resulted in genuinely low levels of lipid peroxidation.
-
Sample dilution: If your plasma or serum samples were diluted, the concentration of TBARS might be below the detection limit of the assay.[9]
-
Improper sample storage: Samples should ideally be stored at -80°C to prevent degradation of lipid peroxides.[9] Storage at -20°C for extended periods might lead to a loss of signal.[9]
-
Assay incubation time: Ensure the incubation step after adding the TBA reagent is performed at 90-100°C for the recommended duration (typically 10-60 minutes) to allow for the color reaction to complete.[9][10]
Q3: Could the choline moiety of this compound interfere with the assay?
Currently, there is no direct evidence in the reviewed literature to suggest that the choline component of this compound directly interferes with common lipid peroxidation assays like the TBARS assay. Choline is an essential nutrient involved in various metabolic pathways, and its detection is typically performed using specific enzymatic or electrochemical methods that are different from the principle of the TBARS assay.[11][12][13]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your lipid peroxidation experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| High background absorbance in blank samples | Contaminated reagents or glassware. | Use high-purity water and acid-washed glassware. Prepare fresh reagents. |
| Sample color interference. | If the sample itself is colored, it can interfere with absorbance readings at 532 nm.[14] Run a sample blank containing the sample and all reagents except TBA. Subtract the absorbance of the sample blank from the absorbance of the sample. | |
| Inconsistent results between replicates | Pipetting errors or inconsistent mixing. | Ensure accurate pipetting and thorough mixing of all reagents and samples. |
| Non-homogenous sample. | For tissue samples, ensure complete homogenization.[15] | |
| Unexpectedly low lipid peroxidation levels | Antioxidant effect of fenofibrate. | Fenofibrate has been reported to have antioxidant properties.[6] Consider this a potential biological effect of the drug. |
| Assay sensitivity. | The TBARS assay may not be sensitive enough for your samples.[16] Consider a more sensitive method or concentrating your samples. | |
| Unexpectedly high lipid peroxidation levels | Pro-oxidant effect of fenofibrate. | Fenofibrate's mechanism can increase reactive oxygen species.[3][7] This could be a genuine biological effect. |
| Interference from other aldehydes. | The TBARS assay is not entirely specific for MDA and can react with other aldehydes present in the sample.[17][18] |
Experimental Protocols
Thiobarbituric Acid Reactive Substances (TBARS) Assay Protocol
This protocol is a generalized procedure for the TBARS assay, a common method for measuring lipid peroxidation.[8][10]
Reagents:
-
Thiobarbituric Acid (TBA) solution (0.67% w/v)
-
Trichloroacetic Acid (TCA) solution (10-20% w/v)
-
Malondialdehyde (MDA) standard solution
-
Sample (e.g., plasma, serum, tissue homogenate)
Procedure:
-
Sample Preparation:
-
Reaction Mixture:
-
Color Development:
-
Measurement:
-
Centrifuge the tubes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm using a spectrophotometer.[8]
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Determine the concentration of TBARS in your samples by comparing their absorbance to the standard curve.
-
Visualizations
Caption: Workflow of the TBARS assay for measuring lipid peroxidation.
Caption: Simplified mechanism of action of this compound.
References
- 1. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 6. Fenofibrate protects lipoproteins from lipid peroxidation: synergistic interaction with alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Electrocatalytic Detection of Choline Based on CNTs and Metal Oxide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical detection of acetylcholine and choline: application to the quantitative nonradiochemical evaluation of choline transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Radiochemical micro assays for the determination of choline acetyltransferase and acetylcholinesterase activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oxfordbiomed.com [oxfordbiomed.com]
- 15. himedialabs.com [himedialabs.com]
- 16. Help with lipid peroxidation assays - Cell Biology [protocol-online.org]
- 17. Reliability of malondialdehyde as a biomarker of oxidative stress in psychological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Malondialdehyde and thiobarbituric acid-reactivity as diagnostic indices of lipid peroxidation and peroxidative tissue injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Choline Fenofibrate Degradation in Aqueous Solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation products of choline fenofibrate in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
This compound, a salt of fenofibric acid and choline, readily dissociates in aqueous solutions. The primary degradation pathway for the active moiety, fenofibric acid, is hydrolysis of the ester linkage.[1][2] This results in the formation of fenofibric acid as the main degradation product.
Q2: What are the expected degradation products of this compound under various stress conditions?
Forced degradation studies are conducted to understand the stability of a drug substance and to identify potential degradation products. For this compound, the following degradation patterns are observed under different stress conditions:
-
Acid Hydrolysis: Under acidic conditions (e.g., 1 N HCl at 60°C), this compound is expected to hydrolyze to fenofibric acid.[3] Another potential degradation product that has been identified for the related compound fenofibrate under acidic hydrolysis is methyl 2-[4-(4-chlorobenzoyl) phenoxy]-2-methylpropanoate.[4]
-
Base Hydrolysis: In alkaline conditions (e.g., 1N NaOH at 60°C), the primary degradation product is fenofibric acid, formed through the hydrolysis of the ester bond.[3][4]
-
Oxidative Degradation: When subjected to oxidative stress (e.g., 10% H2O2 at room temperature), degradation is generally observed.[3]
-
Thermal Degradation: Exposure to high temperatures (e.g., 105°C) can lead to degradation.[3]
-
Photolytic Degradation: this compound may also degrade upon exposure to UV radiation.[3]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected peaks in HPLC chromatogram during stability testing.
-
Possible Cause 1: Mobile phase instability.
-
Troubleshooting: Ensure the mobile phase is freshly prepared and properly degassed. The stability of the mobile phase for this compound analysis has been confirmed for up to 48 hours.[3] Check for any changes in the mobile phase composition or pH.
-
-
Possible Cause 2: Sample degradation during analysis.
-
Troubleshooting: Verify the stability of the sample solution in the autosampler. For this compound, sample solutions have been found to be stable for up to 48 hours at room temperature.[3] If degradation is suspected, cool the autosampler or reduce the run time.
-
-
Possible Cause 3: Contamination from glassware or solvents.
-
Troubleshooting: Use high-purity solvents and thoroughly clean all glassware. Run a blank injection of the diluent to check for any interfering peaks.
-
-
Possible Cause 4: Column degradation.
-
Troubleshooting: Check the column performance by injecting a standard. If peak shape is poor or retention times have shifted significantly, the column may need to be washed, regenerated, or replaced.
-
Issue 2: Poor resolution between this compound and its degradation products.
-
Possible Cause 1: Inappropriate mobile phase composition.
-
Troubleshooting: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A higher proportion of the organic phase may lead to earlier elution.[4] Fine-tuning the pH of the buffer can also improve separation.
-
-
Possible Cause 2: Incorrect column selection.
-
Possible Cause 3: Suboptimal flow rate.
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound Tablets
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Assay of this compound |
| Acid Hydrolysis | 1 N HCl | 30 mins | 60°C | 102 |
| Base Hydrolysis | 1N NaOH | 30 mins | 60°C | 102 |
| Oxidation | 10% H2O2 | 24 hrs | Room Temperature | 102 |
| Thermal Degradation | - | 30 mins | 105°C | 102 |
| Photolytic Degradation | UV radiation | 2 hrs | - | 102 |
Data adapted from a stability-indicating RP-HPLC method development study.[3] The high assay values suggest the parent drug was stable under these specific experimental conditions, though degradation can be induced under more strenuous conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable diluent (e.g., a mixture of buffer and acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1000 µg/mL).[4]
-
Acid Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1 N HCl.
-
Heat the solution in a water bath at 60°C for 30 minutes.[3]
-
Cool the solution and neutralize it with 1 N NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To a portion of the stock solution, add an equal volume of 1 N NaOH.
-
Heat the solution in a water bath at 60°C for 30 minutes.[3]
-
Cool the solution and neutralize it with 1 N HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To a portion of the stock solution, add an equal volume of 10% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.[3]
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 105°C for 30 minutes.[3]
-
Dissolve the heat-treated sample in the diluent to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance or a solution to UV radiation for a specified period (e.g., 2 hours).[3]
-
Prepare a solution of a known concentration for HPLC analysis.
-
-
Analysis:
-
Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Protocol 2: RP-HPLC Method for the Analysis of this compound and its Degradation Products
This protocol provides a typical RP-HPLC method for the separation and quantification of this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: Inertsil ODS column (150 x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of potassium dihydrogen phosphate buffer (pH 2.5) and acetonitrile in a ratio of 32:68 (v/v).[3]
-
Flow Rate: 1.5 mL/minute.[3]
-
Detection Wavelength: 300 nm.[3]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Prepare samples in the mobile phase or a compatible diluent to a concentration within the linear range of the method (e.g., 18-42 µg/mL).[3]
Visualizations
References
- 1. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The biochemical pharmacology of fenofibrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. phmethods.net [phmethods.net]
Technical Support Center: Overcoming Low Cell Permeability of Choline Fenofibrate In Vitro
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the low cell permeability of choline fenofibrate in in-vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I not observing the expected biological effect of this compound in my cell culture experiments?
A1: The lack of an observable effect is often multifactorial, stemming from the physicochemical properties of the compound and its mechanism of action. Key reasons include:
-
Prodrug Nature: this compound is a prodrug that must be hydrolyzed by cellular or serum esterases into its active metabolite, fenofibric acid.[1] If your in-vitro system lacks sufficient esterase activity (e.g., in serum-free media), the conversion to the active form may be inefficient.
-
Poor Aqueous Solubility: Fenofibrate is highly lipophilic and practically insoluble in water.[2] This can lead to low concentrations of the compound being available in the aqueous cell culture medium, preventing it from reaching the cells effectively.
-
Low Cell Permeability: The primary issue is often the low permeability of the active metabolite, fenofibric acid, across the cell membrane. To exert its effect, fenofibric acid must enter the cell and reach its nuclear target, the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3] Insufficient intracellular concentration will result in a diminished or absent biological response.
Q2: What is the mechanism of action of this compound that I am trying to observe?
A2: this compound's therapeutic effects are mediated by its active form, fenofibric acid, through the activation of the PPARα signaling pathway.[3]
-
Conversion: this compound is hydrolyzed to fenofibric acid.[1]
-
PPARα Activation: Fenofibric acid enters the cell and binds to PPARα, a nuclear receptor.[3]
-
Heterodimerization: The activated PPARα forms a heterodimer with the Retinoid X Receptor (RXR).[4]
-
Gene Transcription: This PPARα-RXR complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[5]
-
Biological Response: This binding event modulates the transcription of genes involved in lipid metabolism. Key effects include increased expression of genes for fatty acid oxidation and lipoprotein lipase, and decreased production of apolipoprotein C-III (an inhibitor of lipoprotein lipase).[1][6]
The diagram below illustrates this signaling cascade.
Q3: How can I confirm that low cell permeability is the primary issue in my experiment?
A3: A systematic approach is necessary to pinpoint low permeability as the root cause. This involves a series of control experiments and direct measurement of intracellular drug concentration.
The workflow below outlines a logical sequence of experiments to diagnose the problem.
References
- 1. droracle.ai [droracle.ai]
- 2. ijpsonline.com [ijpsonline.com]
- 3. What is the mechanism of Fenofibrate? [synapse.patsnap.com]
- 4. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
Technical Support Center: Adjusting for Food Effects in Choline Fenofibrate Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with choline fenofibrate in animal models. The information provided aims to address specific issues that may be encountered during experiments, with a focus on the impact of food on the pharmacokinetics of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of food on the bioavailability of this compound in animal studies?
A1: Food, particularly high-fat meals, is expected to increase the oral bioavailability of this compound. This compound is the choline salt of fenofibric acid, which is the active metabolite.[1] Fenofibrate itself is a lipophilic compound with poor water solubility.[2] Co-administration with food enhances its absorption. In studies with various formulations of fenofibrate, food has been shown to significantly increase the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) of fenofibric acid.[1][3] For instance, in a study with a micronized fenofibrate formulation, a high-fat breakfast led to a substantial increase in bioavailability.[4] While this compound was developed to have improved bioavailability compared to older fenofibrate formulations, a food effect, although potentially less pronounced, should still be anticipated and accounted for in experimental designs.[1][2]
Q2: Why is it crucial to control for food effects in my this compound animal studies?
A2: Controlling for food effects is critical for several reasons:
-
Data Reproducibility: Inconsistent feeding schedules or diet composition can lead to high variability in the plasma concentrations of fenofibric acid, making it difficult to obtain reproducible results.
-
Accurate Pharmacokinetic Profiling: To accurately determine key pharmacokinetic parameters such as AUC, Cmax, and Tmax, the feeding status of the animals must be standardized.
-
Reliable Efficacy and Toxicity Assessment: The systemic exposure to fenofibric acid directly influences its pharmacological and toxicological effects. Uncontrolled variations in exposure due to food effects can lead to misinterpretation of the drug's efficacy and safety profile.[5]
-
Translational Relevance: Understanding the food effect in preclinical animal models can help predict its impact in human subjects.[4]
Q3: Which animal model is most suitable for studying the food effect on this compound?
A3: The choice of animal model depends on the specific research question.
-
Rats: Rats are commonly used in pharmacokinetic studies due to their small size, cost-effectiveness, and well-characterized physiology. Studies in rats have demonstrated the oral bioavailability of this compound.[6][7]
-
Dogs: Beagle dogs are also a frequently used model in preclinical pharmacokinetics and are often considered to have good translational relevance to humans for some drug classes.[8] They have been used to assess the bioequivalence of different fenofibric acid formulations.[8]
-
Pigs: The gastrointestinal physiology of pigs, particularly minipigs, is considered to be highly similar to that of humans, making them a valuable model for predicting food effects.[4] A standardized preclinical porcine model has been successfully used to predict the food effect of fenofibrate observed in humans.[4]
Q4: What is the primary mechanism of action of this compound that I should be aware of when designing my studies?
A4: this compound's active metabolite, fenofibric acid, is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[9] PPARα is a nuclear receptor that plays a key role in the regulation of lipid and glucose metabolism.[4] Upon activation by fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[9] This binding modulates the transcription of genes involved in fatty acid oxidation, lipoprotein metabolism, and inflammation.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations of fenofibric acid between animals in the same group. | 1. Inconsistent fasting times before dosing.2. Variation in the amount of food consumed by individual animals in the "fed" group.3. Differences in the composition of the diet between experiments.4. Incomplete gastric emptying, which can be variable, especially in pigs.[4] | 1. Implement a strict and consistent fasting protocol for all animals in the "fasted" group (e.g., overnight fast of 12-16 hours).2. For "fed" studies, provide a standardized meal of a specific composition and quantity to each animal a set time before dosing.3. Use a consistent and well-defined diet for all studies to minimize variability.4. Consider the specific physiology of your animal model. For pigs, longer fasting times may be necessary to achieve a true fasted state.[4] |
| Lower than expected plasma concentrations of fenofibric acid in the "fed" group. | 1. The type of meal provided may not have a high enough fat content to significantly enhance absorption.2. The formulation of this compound may be less susceptible to food effects than older fenofibrate formulations. | 1. If aiming to maximize the food effect, use a high-fat diet. The composition of a standard "high-fat" meal can vary, but it should be clearly defined and consistent.2. While this compound has improved bioavailability, some food effect is still expected. Ensure your analytical method has sufficient sensitivity to detect the expected plasma concentrations. |
| Unexpected adverse effects observed in study animals. | 1. Dose may be too high, leading to toxicity. Repeat-dose toxicity studies in dogs have shown side effects such as anorexia and gastrointestinal issues.[5]2. Interaction with other components of the diet or experimental procedures. | 1. Review the literature for established tolerated dose ranges of this compound in your chosen animal model.[5]2. Conduct a dose-range finding study to determine the maximum tolerated dose under your specific experimental conditions.3. Carefully document all experimental procedures and diet components to identify any potential confounding factors. |
| Difficulty in achieving a true "fasted" state in certain animal models. | 1. Some animals, like pigs, have physiological features (e.g., torus pyloricus) that can lead to prolonged food retention in the stomach.[4] | 1. Extend the fasting period. For pigs, a 24-hour fast with food removal 16 hours prior to the experiment has been used.[4]2. In terminal studies, post-mortem examination of the stomach and intestinal content can confirm the fasted state.[4] |
Data Presentation
Table 1: Pharmacokinetic Parameters of Fenofibric Acid in Rats Following Oral Administration of this compound and Fenofibric Acid
| Compound | Dose | AUC (µg·h/mL) | Cmax (µg/mL) | Tmax (h) | Absolute Bioavailability (%) |
| This compound | 5 mg/kg | 45.7 ± 8.2 | 4.1 ± 0.7 | 4.0 ± 1.4 | 93.4 |
| Fenofibric Acid | 5 mg/kg | 19.6 ± 3.5 | 2.0 ± 0.4 | 3.3 ± 1.0 | 40.0 |
Data adapted from a study in Sprague-Dawley rats.[1] Values are presented as mean ± standard deviation.
Table 2: Effect of Food on Pharmacokinetic Parameters of Fenofibric Acid in Humans (for comparative reference)
| Treatment Condition | AUC₀₋∞ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) |
| Fasted | 135,000 ± 34,000 | 6,300 ± 1,400 | 5.0 (2.0-12.0) |
| Fed (High-Fat Meal) | 165,000 ± 36,000 | 7,100 ± 1,500 | 8.0 (4.0-18.0) |
Data from a bioequivalence study of a 135 mg this compound formulation in healthy Korean males.[11] Values for AUC and Cmax are geometric mean ± SD, and Tmax is median (range).
Experimental Protocols
1. Protocol for a Food-Effect Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
Acclimatization: Allow at least one week for acclimatization before the start of the experiment.
-
Groups:
-
Group 1: Fasted - Animals are fasted overnight (approximately 16 hours) with free access to water.
-
Group 2: Fed - Animals are provided with a standardized high-fat meal 30 minutes to 2 hours before dosing. The standard chow is removed at the time of the high-fat meal presentation.
-
-
Dosing:
-
Administer this compound via oral gavage at the desired dose. The vehicle should be consistent across all groups (e.g., 0.5% carboxymethylcellulose).
-
-
Blood Sampling:
-
Collect serial blood samples (e.g., via tail vein or jugular vein catheter) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
-
Plasma should be separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalysis:
-
Plasma concentrations of fenofibric acid are determined using a validated LC-MS/MS method.[1]
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (AUC, Cmax, Tmax, etc.) using non-compartmental analysis software.
-
2. Protocol for a Food-Effect Study of Fenofibrate in a Porcine Model
-
Animal Model: Landrace pigs.
-
Fasting Protocol:
-
Dosing:
-
Administer the fenofibrate formulation orally.
-
-
Blood Sampling:
-
Collect blood samples from an ear vein at appropriate time intervals.
-
-
Post-mortem Analysis (for terminal studies):
-
The stomach and small intestine can be isolated to measure the volume and weight of their contents to confirm the fasted or fed state.[4]
-
-
Bioanalysis and Pharmacokinetic Analysis:
-
As described for the rat protocol.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound via PPARα activation.
Caption: Experimental workflow for a typical food-effect study in animals.
References
- 1. The effects of food on the bioavailability of fenofibrate administered orally in healthy volunteers via sustained-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel fenofibric acid-loaded controlled release pellet bioequivalent to this compound-loaded commercial product in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Choline Fenofibrate
Welcome to the technical support center for the LC-MS/MS analysis of choline fenofibrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to matrix effects during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the LC-MS/MS analysis of fenofibric acid, the active metabolite of this compound.
Issue 1: Poor Peak Shape and Inconsistent Retention Times
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Question: My chromatograms for fenofibric acid show poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is shifting between injections. What are the possible causes and solutions?
-
Answer: Inconsistent peak shape and retention time for fenofibric acid can stem from several factors related to the sample matrix and chromatographic conditions.
-
Potential Causes:
-
Matrix Overload: High concentrations of endogenous components from the biological matrix (e.g., plasma, urine) can co-elute with fenofibric acid, interfering with its interaction with the stationary phase.[1]
-
Residual Phospholipids: Phospholipids are a major cause of ion suppression and can also accumulate on the analytical column, leading to poor peak shape and retention time shifts.[2]
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Improper Sample pH: The pH of the final sample extract can affect the ionization state of fenofibric acid, leading to peak tailing or fronting.
-
Column Degradation: Accumulation of matrix components can lead to degradation of the stationary phase over time.
-
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering matrix components. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[2][3]
-
Phospholipid Removal: Incorporate a specific phospholipid removal step in your sample preparation protocol.
-
Adjust Mobile Phase: Ensure the mobile phase pH is appropriate for the acidic nature of fenofibric acid to maintain a consistent ionization state. The use of mobile phases containing 0.1% to 0.2% formic acid is common.[4][5][6]
-
Column Washing: Implement a robust column washing procedure between sample batches to remove strongly retained matrix components.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components and extend its lifetime.
-
-
Issue 2: Low Analyte Recovery
-
Question: I am observing low and inconsistent recovery for fenofibric acid. How can I improve it?
-
Answer: Low recovery indicates that a significant amount of the analyte is being lost during the sample preparation process.
-
Potential Causes:
-
Suboptimal Extraction Solvent: The choice of extraction solvent in LLE or the elution solvent in SPE may not be optimal for fenofibric acid.
-
Inefficient Protein Precipitation: Incomplete protein precipitation can lead to the analyte being trapped in the protein pellet.
-
Analyte Adsorption: Fenofibric acid may adsorb to the surface of collection tubes or well plates.
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pH Effects: The pH of the sample during extraction can significantly impact the extraction efficiency of the acidic fenofibric acid.
-
-
Troubleshooting Steps:
-
Optimize Extraction Method: Systematically evaluate different extraction solvents or SPE cartridges and elution solvents to find the combination that provides the highest recovery for fenofibric acid.
-
Adjust pH: For LLE, ensure the pH of the aqueous sample is adjusted to be at least two pH units below the pKa of fenofibric acid to ensure it is in its neutral form for efficient extraction into an organic solvent.[2]
-
Evaluate Different Protein Precipitation Agents: Compare the recovery using different protein precipitation solvents like acetonitrile and methanol.[3][7]
-
Use Low-Binding Consumables: Employ low-binding microcentrifuge tubes or well plates to minimize analyte adsorption.
-
Internal Standard Normalization: While not a direct solution for low recovery, a suitable internal standard can help to correct for variability in recovery between samples.[2]
-
-
Issue 3: Significant Ion Suppression or Enhancement
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Question: My data shows significant ion suppression (or enhancement), leading to poor accuracy and precision. What are the best strategies to mitigate these matrix effects?
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Answer: Ion suppression or enhancement is a common manifestation of matrix effects where co-eluting endogenous compounds interfere with the ionization of the analyte in the mass spectrometer source.[1][2]
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Potential Causes:
-
Co-eluting Matrix Components: Phospholipids, salts, and other endogenous molecules can suppress or enhance the ionization of fenofibric acid.[2]
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Inefficient Sample Cleanup: Simpler sample preparation techniques like "dilute-and-shoot" or protein precipitation often result in dirtier extracts and more pronounced matrix effects.[3][8]
-
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to separate fenofibric acid from the regions of significant ion suppression. A post-column infusion experiment can be used to identify these regions.[8][9]
-
Enhance Sample Preparation: Implement more effective sample cleanup methods such as LLE or SPE to remove a larger portion of the interfering matrix components.[2][9]
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Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as fenofibric acid-d6, is the most effective way to compensate for matrix effects as it co-elutes with the analyte and is affected by ion suppression or enhancement in a similar manner.[4][5][6][8]
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Dilute the Sample Extract: If the assay has sufficient sensitivity, diluting the final extract can reduce the concentration of interfering matrix components and thereby lessen the matrix effect.[2][9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects in the analysis of fenofibric acid from plasma?
A1: The most common cause of matrix effects, particularly ion suppression, in the analysis of fenofibric acid from plasma is the presence of phospholipids.[2] These endogenous components are abundant in plasma and can co-elute with the analyte, interfering with the ionization process in the mass spectrometer.
Q2: What type of internal standard is recommended for the analysis of fenofibric acid?
A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as fenofibric acid-d6, is highly recommended.[4][5][6] A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences similar matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog like bezafibrate or mefenamic acid can be used, but it may not compensate for matrix effects as effectively.[7][10]
Q3: How can I quantitatively assess the matrix effect?
A3: The matrix effect can be quantitatively assessed using the post-extraction spike method.[2][11] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample with the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
Q4: What are the advantages and disadvantages of different sample preparation techniques for fenofibric acid analysis?
A4: The choice of sample preparation technique is a trade-off between cleanliness, recovery, throughput, and cost.
-
Protein Precipitation (PPT):
-
Liquid-Liquid Extraction (LLE):
-
Solid-Phase Extraction (SPE):
Q5: Can changing the ionization mode (e.g., from ESI to APCI) help reduce matrix effects?
A5: Yes, switching the ionization mode can sometimes mitigate matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[2] If you are experiencing significant matrix effects with ESI, evaluating APCI is a viable strategy, provided that fenofibric acid can be efficiently ionized by this technique. Fenofibric acid is typically analyzed in negative ion mode ESI.[4][7][12]
Data and Protocols
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Methods for Fenofibric Acid Analysis
| Sample Preparation Method | Typical Recovery (%) | Observed Matrix Effect | Reference(s) |
| Protein Precipitation (Methanol) | >86.2% | 95.32% - 110.55% | [7][14] |
| Protein Precipitation (Acetonitrile) | 93% - 101% | Not explicitly stated, but method was successful | [6] |
| Liquid-Liquid Extraction | 66.7% - 94.7% | Method successfully applied in bioequivalence study | [10][12] |
| Solid-Phase Extraction | 73.8% - 75.4% | Method successfully validated | [4][5] |
Table 2: Internal Standards Used in Fenofibric Acid LC-MS/MS Assays
| Internal Standard | Type | Rationale for Use | Reference(s) |
| Fenofibric acid-d6 | Stable Isotope Labeled | Ideal for correcting matrix effects due to identical properties. | [4][5][6] |
| Bezafibrate | Structural Analog | Similar chemical structure and chromatographic behavior. | [7] |
| Mefenamic acid | Structural Analog | Used as an internal standard in a validated method. | [10] |
| Diclofenac acid | Structural Analog | Employed in a validated method for rat plasma. | [12] |
Experimental Protocols
Protocol 1: Matrix Effect Evaluation by Post-Column Infusion
-
Prepare a standard solution of fenofibric acid at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column and mobile phase conditions used for the actual sample analysis.
-
Infuse the fenofibric acid standard solution post-column into the mobile phase flow using a T-connector and a syringe pump at a constant flow rate.
-
Allow the system to stabilize until a constant signal for fenofibric acid is observed.
-
Inject a blank, extracted matrix sample (e.g., plasma extract prepared by your chosen method).
-
Monitor the fenofibric acid signal during the chromatographic run. Any significant drop or rise in the signal indicates regions of ion suppression or enhancement, respectively.[9]
Protocol 2: Sample Preparation using Protein Precipitation (PPT)
-
To 50 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard working solution (e.g., fenofibric acid-d6).[6]
-
Vortex the sample for 30 seconds.
-
Add 200 µL of cold acetonitrile (or methanol) to precipitate the proteins.[6][7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or well plate for LC-MS/MS analysis.
Protocol 3: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add the internal standard.
-
Add a small volume of an acidic solution (e.g., 1M HCl) to acidify the sample.
-
Add 1 mL of an appropriate organic extraction solvent (e.g., a mixture of n-hexane, dichloromethane, and isopropanol).[12]
-
Vortex for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Protocol 4: Sample Preparation using Solid-Phase Extraction (SPE)
-
Condition an appropriate SPE cartridge (e.g., a hydrophilic-lipophilic balanced polymer) with methanol followed by water.[4][5]
-
Load the pre-treated plasma sample (to which internal standard has been added) onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interfering compounds.
-
Elute fenofibric acid with a stronger organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
Visualizations
Caption: A troubleshooting decision tree for addressing matrix effects.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a LC-ESI-MS/MS method in human plasma for quantification of fenofibric acid, involving chromatographic resolution of fenofibric acid acyl-β-d-glucuronide - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. akademiamedycyny.pl [akademiamedycyny.pl]
- 7. akjournals.com [akjournals.com]
- 8. myadlm.org [myadlm.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a sensitive liquid chromatography/tandem mass spectrometry method for the determination of fenofibric acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. akjournals.com [akjournals.com]
Preventing choline fenofibrate precipitation in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the preparation, storage, and troubleshooting of choline fenofibrate stock solutions to prevent precipitation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The choice of solvent depends on the desired stock concentration and the experimental application. Dimethyl sulfoxide (DMSO), ethanol, and water are commonly used solvents. For high concentrations, organic solvents like DMSO and ethanol are recommended. It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can significantly reduce the solubility of this compound.[1][2]
Q2: What are the maximum soluble concentrations of this compound in common solvents?
A2: The solubility of this compound varies significantly between solvents. Approximate solubility values are summarized in the table below. Note that gentle warming and sonication may be required to achieve these concentrations.[1][3][4]
Q3: How should I store my this compound stock solution to prevent precipitation?
A3: For long-term stability and to prevent precipitation, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C for up to one month or at -80°C for up to six months.[1][5] Avoid repeated freeze-thaw cycles, as this can lead to precipitation and degradation of the compound.[1] Solutions should be stored in tightly sealed containers to prevent solvent evaporation and moisture absorption.[5]
Q4: I observed precipitation in my stock solution upon storage. Can I still use it?
A4: It is not recommended to use a stock solution that has visible precipitation. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. The solution should be warmed gently (e.g., in a 37°C water bath) and sonicated to try and redissolve the precipitate. If the precipitate does not dissolve, a fresh stock solution should be prepared.
Q5: Can I prepare an aqueous stock solution of this compound?
A5: Yes, this compound is highly soluble in water (≥106.6 mg/mL).[3][4] However, for long-term storage, aqueous solutions may be more susceptible to microbial growth. If you choose to prepare an aqueous stock, it is recommended to filter-sterilize the solution and store it at 4°C for short-term use. For longer-term storage, freezing at -20°C or -80°C is advisable.[1]
Troubleshooting Guide: this compound Precipitation
If you encounter precipitation in your this compound stock solution, follow this troubleshooting guide to identify and resolve the issue.
Problem: Precipitate observed in the stock solution vial.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Concentration Exceeds Solubility Limit | 1. Gently warm the solution in a 37°C water bath. 2. Sonicate the solution for 10-15 minutes. 3. If the precipitate dissolves, the solution can be used. If not, it is likely oversaturated. | Always prepare stock solutions at a concentration below the maximum solubility limit for the chosen solvent. Refer to the solubility data table. |
| Improper Storage Conditions | 1. Confirm the storage temperature. 2. If stored at a higher temperature than recommended, the compound may have degraded or precipitated. | Store stock solutions at -20°C for short-term (≤1 month) or -80°C for long-term (≤6 months) storage.[1] |
| Solvent Quality (Hygroscopic Solvents) | If using DMSO, absorbed water can cause precipitation. | Use fresh, anhydrous, high-purity DMSO.[1][2] Keep the solvent container tightly sealed when not in use. |
| Repeated Freeze-Thaw Cycles | Discard the solution. | Aliquot the stock solution into single-use volumes after preparation to avoid multiple freeze-thaw cycles.[1] |
| pH Shift in Aqueous Solutions | Check the pH of the solution. This compound solubility can be pH-dependent. | Ensure the pH of your final working solution is compatible with maintaining solubility. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in common laboratory solvents. These values are approximate and may vary based on the purity of the compound and solvent, as well as temperature and handling techniques.
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| Water | ≥ 106.6 | ~252.6 | May require sonication.[1][3][4] |
| Ethanol | ≥ 55.8 | ~132.2 | May require gentle warming.[3][4] |
| DMSO | ≥ 20 | ~47.4 | Use of fresh, anhydrous DMSO is critical.[1][2] |
Molecular Weight of this compound: 421.91 g/mol
Experimental Protocols
Protocol for Preparing a 20 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a suitable container. For 1 mL of a 20 mg/mL stock, weigh 20 mg of the compound.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the mixture thoroughly for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, sonicate the solution in an ultrasonic bath for 10-15 minutes, or until the solution is clear.[1] Gentle warming to 37°C can also aid dissolution.
-
Aliquoting: Once fully dissolved, aliquot the stock solution into single-use, sterile tubes.
-
Storage: Store the aliquots at -20°C for up to one month or -80°C for up to six months.[1]
Visualizations
Signaling Pathway of this compound
This compound is a prodrug that is converted to its active form, fenofibric acid. Fenofibric acid activates Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates lipid metabolism.[6]
References
Validation & Comparative
Choline Fenofibrate vs. Fenofibrate: An In Vivo Efficacy Comparison
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative in vivo efficacy of choline fenofibrate and fenofibrate, supported by experimental data and mechanistic insights.
This guide provides an objective comparison of the in vivo performance of this compound and micronized fenofibrate, two lipid-lowering agents belonging to the fibrate class. The information presented herein is intended to assist researchers and drug development professionals in understanding the nuances of these two formulations.
Introduction
Fenofibrate is a well-established therapeutic agent for the management of dyslipidemia, a condition characterized by abnormal levels of lipids, such as cholesterol and triglycerides, in the blood. It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[1] However, conventional fenofibrate formulations are highly lipophilic and practically insoluble in water, which can lead to variable absorption and bioavailability.[1]
To address these limitations, various formulations have been developed, including micronized fenofibrate and, more recently, this compound. This compound is a choline salt of fenofibric acid, which is more hydrophilic than fenofibrate.[1] This enhanced hydrophilicity is designed to improve its dissolution and absorption, potentially leading to more consistent therapeutic effects. This guide will delve into the available in vivo data to compare the efficacy of these two formulations.
Mechanism of Action: PPARα Activation
Both this compound and fenofibrate exert their therapeutic effects through the same active moiety: fenofibric acid. Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[2]
The activation of PPARα by fenofibric acid leads to a cascade of downstream events that collectively contribute to an improved lipid profile:
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Increased Lipolysis and Clearance of Triglyceride-Rich Lipoproteins: PPARα activation upregulates the expression of lipoprotein lipase (LPL), an enzyme that hydrolyzes triglycerides in circulating lipoproteins, and downregulates the expression of apolipoprotein C-III (Apo C-III), an inhibitor of LPL. This dual action enhances the catabolism of triglyceride-rich particles.
-
Increased HDL Cholesterol Synthesis: PPARα activation stimulates the production of apolipoproteins A-I and A-II, the primary protein components of High-Density Lipoprotein (HDL), leading to increased levels of HDL cholesterol ("good cholesterol").
-
Decreased VLDL Synthesis: By promoting the hepatic uptake and oxidation of fatty acids, PPARα activation reduces the substrate availability for the synthesis of Very-Low-Density Lipoprotein (VLDL), a precursor to LDL cholesterol.
The following diagram illustrates the signaling pathway of fenofibric acid through PPARα activation.
In Vivo Efficacy Comparison: Human Clinical Trial Data
A key multicenter, open-label, randomized, active-controlled, comparative, parallel-group study conducted by Patel et al. (2016) provides a direct comparison of the efficacy of this compound and micronized fenofibrate in patients with mixed dyslipidemia.[1] The results of this study are summarized in the tables below.
Table 1: Percentage Change in Triglyceride and HDL-C Levels
| Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) | p-value |
| Triglycerides (TG) | |||
| % Change at 12 weeks | -34.24% | -38.13% | 0.471 |
| HDL Cholesterol (HDL-C) | |||
| % Change at 12 weeks | +8.6% | +10.56% | Not specified |
| % Change at 4 weeks | ~+10% | ~+9% | 0.598 |
Table 2: Percentage Change in Other Lipid Parameters at 12 Weeks
| Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) |
| Total Cholesterol | Significant Reduction | Significant Reduction |
| LDL Cholesterol | Significant Reduction | Significant Reduction |
| VLDL Cholesterol | Significant Reduction | Significant Reduction |
Note: The study by Patel et al. (2016) stated that the difference between the two groups for the change in Total Cholesterol, LDL-C, and VLDL-C was not statistically significant, though the exact p-values were not provided in the search results.[1]
The clinical data indicates that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in patients with mixed dyslipidemia.[1] Both treatments resulted in a significant improvement in the lipid profile.[1]
Experimental Protocols
The following is a summary of the experimental protocol from the pivotal clinical trial comparing this compound and micronized fenofibrate.
Experimental Workflow from Patel et al. (2016)
Preclinical In Vivo Data
Conclusion
Based on the available in vivo data from a large-scale human clinical trial, this compound (135 mg) and micronized fenofibrate (160 mg) demonstrate comparable efficacy and safety in the treatment of mixed dyslipidemia.[1] Both formulations, through the action of their common active metabolite fenofibric acid, effectively modulate the lipid profile by activating the PPARα signaling pathway. The choice between these formulations may be influenced by factors such as bioavailability, food-effect, and patient-specific considerations. Further preclinical studies in animal models would be beneficial to provide a more complete comparative profile of these two important therapeutic agents.
References
- 1. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting metabolic dysfunction-associated steatotic liver disease with phytosomal silymarin and piperine: A natural alternative to fenofibrate in a rat model | springermedizin.de [springermedizin.de]
A Comparative Analysis of Choline Fenofibrate and Other PPARα Agonists in Lipid Management
This guide provides a comprehensive comparison of choline fenofibrate and other peroxisome proliferator-activated receptor alpha (PPARα) agonists for researchers, scientists, and drug development professionals. It delves into their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety, supported by experimental data and detailed methodologies.
Introduction to PPARα Agonists
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] The PPARα isoform is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[2][3] Its activation is central to regulating lipid metabolism, including fatty acid uptake, β-oxidation, and triglyceride (TG) catabolism.[2] Fibrates are a class of drugs that act as PPARα agonists and are clinically used to treat dyslipidemia, a condition characterized by elevated triglycerides and low high-density lipoprotein cholesterol (HDL-C).[4][5]
Fenofibrate, a third-generation fibrate, is a prodrug that is hydrolyzed to its active metabolite, fenofibric acid.[6] To improve upon the bioavailability and dissolution challenges of earlier formulations, which are lipophilic and poorly water-soluble, this compound was developed.[7] this compound is a choline salt of fenofibric acid, which is more hydrophilic and does not require hepatic metabolism to become active.[7][8] This guide compares this compound with its predecessors and other PPARα agonists like gemfibrozil and pemafibrate.
Mechanism of Action: The PPARα Signaling Pathway
The primary mechanism of action for all fibrates is the activation of PPARα.[9][10] Upon binding with a ligand, such as fenofibric acid, PPARα undergoes a conformational change. It then forms a heterodimer with the retinoid X receptor (RXR).[11][12] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[13] This binding modulates the transcription of numerous genes involved in lipid and lipoprotein metabolism.[6][9]
Key transcriptional changes include:
-
Increased Lipoprotein Lipase (LPL) Synthesis: LPL is a crucial enzyme for hydrolyzing triglycerides in lipoproteins, facilitating their clearance from the plasma.[9]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: ApoC-III is an inhibitor of LPL; its reduction further enhances triglyceride breakdown.[9][10]
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: These are the primary apolipoproteins of HDL, and their increased expression leads to higher HDL-C levels.[6][9]
-
Upregulation of Fatty Acid Oxidation: PPARα activation increases the expression of genes involved in fatty acid uptake and mitochondrial and peroxisomal β-oxidation in the liver.[13]
Beyond lipid modulation, PPARα activation also exhibits anti-inflammatory properties by suppressing inflammatory cytokines.[9][14]
Comparative Pharmacokinetics
The formulation of a fibrate significantly impacts its pharmacokinetic profile, particularly its bioavailability. This compound was designed to overcome the limitations of fenofibrate, which has poor water solubility and food-dependent absorption.[6][7][15]
This compound is a hydrophilic salt that releases the active fenofibric acid in the gastrointestinal tract.[16] This formulation leads to improved absorption and higher bioavailability compared to both fenofibric acid and traditional fenofibrate.[8] A study in rats demonstrated that the absolute oral bioavailability of this compound was 93.4%, significantly higher than that of fenofibric acid at 40.0%.[16] This enhanced bioavailability allows for effective lipid-lowering at a lower dose compared to micronized fenofibrate (135 mg vs. 160 mg).[17][18]
| Parameter | This compound (135 mg) | Fenofibric Acid | Micronized Fenofibrate (160 mg) | Gemfibrozil (600 mg) |
| Active Moiety | Fenofibric Acid | Fenofibric Acid | Fenofibric Acid | Gemfibrozil |
| Bioavailability | High (93.4% in rats)[16] | Moderate (40.0% in rats)[16] | Formulation dependent | High |
| Food Effect | Minimal; can be taken with or without food[19][20] | Not applicable | Absorption increased ~35% with food[6][15] | Absorption may be improved with food |
| Tmax (hours) | ~2-4[19] | Variable | ~6-8[6] | ~1-2 |
| Half-life (hours) | ~20[10] | ~20 | ~20 | ~1.5 |
| Metabolism | Direct absorption of active metabolite[8] | Direct absorption | Prodrug, requires ester hydrolysis[6] | Glucuronidation |
Table 1: Comparative Pharmacokinetic Profiles of PPARα Agonists. Data compiled from multiple sources.[6][8][10][15][16][19][20]
Comparative Clinical Efficacy
The primary measure of efficacy for PPARα agonists is their ability to modify lipid profiles, specifically reducing triglycerides and increasing HDL-C.
This compound vs. Micronized Fenofibrate: Multiple clinical trials have demonstrated that 135 mg of this compound is as safe and effective as 160 mg of micronized fenofibrate in patients with mixed dyslipidemia.[7][17][18] In a 12-week study, the percentage reduction in triglyceride levels was statistically similar between the two groups (34.24% for this compound vs. 38.13% for micronized fenofibrate).[7][18] Likewise, HDL-C increases were comparable, with a 10% rise in the this compound group and a 9% rise in the micronized fenofibrate group.[17][18] When combined with rosuvastatin, the this compound formulation showed similar efficacy to the micronized fenofibrate combination in reducing triglycerides and LDL-C, while showing a trend towards a greater increase in HDL-C (17.8% vs 14.9%).[21]
Fenofibrate vs. Gemfibrozil: Comparative studies have shown that fenofibrate produces significantly greater reductions in total cholesterol, LDL-C, and triglycerides, along with a greater increase in HDL-C, compared to gemfibrozil.[22] Gemfibrozil has neutral or variable effects on LDL-C, whereas fenofibrate typically produces reductions.[5]
Newer Generation Agonists (Pemafibrate): Pemafibrate is a novel selective PPARα modulator (SPPARMα) designed for higher potency and selectivity than traditional fibrates, aiming to reduce the incidence of side effects.[23] Clinical trials have shown that a low dose of pemafibrate (0.4 mg/day) has a greater triglyceride-lowering effect than 100-106.6 mg/day of fenofibrate.[23]
| Drug/Combination | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C | Reference |
| This compound (135 mg) | ↓ 34.2% | ↑ 10.0% | N/A | [7][18] |
| Micronized Fenofibrate (160 mg) | ↓ 38.1% | ↑ 9.0% | N/A | [7][18] |
| Rosuvastatin + this compound | ↓ 37.7% | ↑ 17.8% | ↓ 46.0% (approx.) | [21] |
| Rosuvastatin + Fenofibrate | ↓ 37.8% | ↑ 14.9% | N/A | [21] |
| Fenofibrate | ↓ 30-50% | ↑ 15-25% | ↓ 5-35% | [4][5] |
| Gemfibrozil | ↓ 30-50% | ↑ 15-25% | Neutral to variable | [4][5] |
| Pemafibrate (0.4 mg/day) | Superior to Fenofibrate (100mg) | ↑ (significant) | Variable | [23] |
Table 2: Comparative Efficacy on Lipid Parameters from Clinical Trials.
Safety and Tolerability Profiles
While generally well-tolerated, fibrates are associated with certain adverse effects, most notably myopathy (especially when co-administered with statins), elevated liver enzymes, and increased serum creatinine.[24] The development of more selective or bioavailable formulations aims to mitigate these risks.
-
Renal Function: Fenofibrate is known to cause a reversible increase in serum creatinine.[23] Studies comparing pemafibrate to fenofibrate noted that pemafibrate administration resulted in a markedly lower incidence of adverse events related to kidney and liver function.[23]
-
Liver Function: Elevations in liver transaminases can occur with fibrate therapy. Routine monitoring is often recommended.[24]
-
Myopathy: The risk of muscle-related side effects increases when fibrates are used in combination with statins. Gemfibrozil has a higher risk of this interaction compared to fenofibrate.[25][26] this compound is the only fibrate formulation approved by the US FDA for co-administration with a statin.[8]
| Adverse Event | Fenofibrate / this compound | Gemfibrozil | Bezafibrate | Pemafibrate |
| Elevated Serum Creatinine | Common, reversible[23] | Less common | Can occur | Lower incidence than fenofibrate[23] |
| Elevated Liver Enzymes | Can occur | Can occur | Can occur | Lower incidence than fenofibrate[23] |
| Myopathy/Rhabdomyolysis | Risk exists, lower than gemfibrozil | Higher risk, especially with statins | Risk exists | Lower risk profile |
| Cholelithiasis (Gallstones) | Increased risk | Increased risk | Increased risk | To be determined in long-term studies |
Table 3: General Safety and Tolerability Comparison of PPARα Agonists.
Experimental Methodologies
The evaluation of new PPARα agonists involves a series of standardized in-vitro and in-vivo experiments to determine their potency, selectivity, pharmacokinetics, and efficacy.
A. PPARα Transcriptional Activity Assay (Luciferase Reporter Gene Assay)
-
Objective: To determine the potency (EC50) and selectivity of a compound for PPAR isoforms (α, γ, δ).
-
Protocol:
-
Cell Culture: HEK293T or similar cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids: (i) a GAL4-PPAR-LBD (Ligand Binding Domain) expression vector for the specific isoform (α, γ, or δ), and (ii) a luciferase reporter plasmid containing a GAL4 upstream activation sequence (UAS).
-
Compound Treatment: Post-transfection, cells are treated with varying concentrations of the test compound (e.g., this compound's active moiety, fenofibric acid) or a known agonist (e.g., WY14643) for 24 hours.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: Luciferase activity is normalized to a control (e.g., β-galactosidase activity) to account for transfection efficiency. Dose-response curves are generated to calculate EC50 values.[27]
-
B. Target Gene Expression Analysis (Real-Time PCR)
-
Objective: To confirm that the compound regulates known PPARα target genes involved in lipid metabolism.
-
Protocol:
-
Cell Culture and Treatment: A relevant cell line with high PPARα expression (e.g., human hepatoma HepG2 cells) is treated with the test compound for a specified period.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: RNA is reverse-transcribed into complementary DNA (cDNA).
-
Real-Time PCR (qPCR): qPCR is performed using primers specific for target genes (e.g., CPT1A, MCAD, CD36) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative mRNA expression levels of target genes are calculated using the ΔΔCt method.[27]
-
C. Pharmacokinetic and Bioavailability Studies in Animal Models
-
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability.
-
Protocol:
-
Animal Model: Sprague-Dawley rats are commonly used.[16]
-
Dosing: Two groups of rats are used. One group receives the compound intravenously (IV) to determine clearance, while the other receives it orally (PO). For this compound, the dosed compound is this compound, but the analyte is fenofibric acid.
-
Sample Collection: Serial blood samples are collected at predetermined time points over 24-72 hours post-dosing.[20] Plasma is separated by centrifugation.
-
Sample Analysis: Plasma concentrations of the active compound (e.g., fenofibric acid) are determined using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[16]
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental methods. Absolute oral bioavailability (F%) is calculated as: F% = (AUC_oral / AUC_iv) × (Dose_iv / Dose_oral) × 100.[16]
-
Conclusion: Positioning of this compound
The development of fibrates has progressed from poorly soluble prodrugs to highly bioavailable active moiety salts. This compound represents a significant advancement over earlier fenofibrate formulations by providing improved hydrophilicity and bioavailability, which allows for a lower effective dose and administration independent of food.
Key advantages of this compound include:
-
Enhanced Bioavailability: Achieves therapeutic concentrations more reliably and at a lower dose than micronized fenofibrate.[7][16]
-
Dosing Convenience: Can be taken with or without food, improving patient adherence.[19]
-
Established Efficacy: Demonstrates equivalent efficacy to higher doses of micronized fenofibrate in managing mixed dyslipidemia.[7][18]
-
Safety: The only fibrate specifically approved for use with statins by the FDA, reflecting a favorable safety profile in combination therapy.[8]
While newer agents like pemafibrate show promise with greater selectivity and potentially fewer side effects, this compound provides a well-studied and optimized formulation of the established fenofibric acid. For researchers, it serves as a reliable tool for PPARα activation with a predictable pharmacokinetic and pharmacodynamic profile. For clinicians, it offers an effective and convenient option for managing patients with atherogenic dyslipidemia.
References
- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Clinical Research on PPAR Agonists [synapse.patsnap.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 6. droracle.ai [droracle.ai]
- 7. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidechem.com [guidechem.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jneurosci.org [jneurosci.org]
- 15. researchgate.net [researchgate.net]
- 16. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. Pharmacokinetics and bioequivalence of two fenofibrate choline formulations in healthy subjects under fed and fasted condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. khu.elsevierpure.com [khu.elsevierpure.com]
- 21. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and this compound to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of gemfibrozil and fenofibrate in patients with dyslipidemic coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Clinical Applications of a Novel Selective PPARα Modulator, Pemafibrate, in Dyslipidemia and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. drugs.com [drugs.com]
- 26. marleydrug.com [marleydrug.com]
- 27. pubs.acs.org [pubs.acs.org]
A Head-to-Head Battle for Lipid Management: Choline Fenofibrate vs. Statins
A Comprehensive Comparison of Mechanisms, Efficacy, and Pleiotropic Effects for Researchers and Drug Development Professionals
In the landscape of lipid-lowering therapies, choline fenofibrate and statins stand out as two distinct yet crucial classes of drugs. While both aim to mitigate cardiovascular risk by modulating lipid profiles, their fundamental mechanisms of action diverge significantly, leading to different therapeutic strengths and pleiotropic effects. This guide provides an in-depth comparison of this compound and statins, presenting quantitative data from clinical studies, detailing experimental protocols, and visualizing the intricate signaling pathways involved.
At a Glance: Key Differences in Mechanism of Action
This compound, the choline salt of fenofibric acid, is a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Its primary mechanism involves the activation of this nuclear receptor, which in turn regulates the transcription of numerous genes involved in lipid and lipoprotein metabolism. In contrast, statins are 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors. They act by competitively inhibiting the rate-limiting enzyme in cholesterol biosynthesis. This fundamental difference in their molecular targets dictates their distinct effects on the lipid panel and beyond.
Quantitative Comparison of Lipid-Modifying Efficacy
Clinical trials have extensively evaluated the lipid-modifying effects of both this compound and various statins, both as monotherapies and in combination. The following tables summarize the quantitative data from key studies, providing a comparative overview of their performance.
| Parameter | This compound (135 mg) + Rosuvastatin (10 mg) | Rosuvastatin (10 mg) + Fenofibrate (160 mg) | p-value (between groups) |
| Triglycerides (TG) | -37.7% | -37.8% | 0.94 |
| HDL-C | +17.8% | +14.9% | 0.39 |
| LDL-C | Data not specified | Data not specified | N/A |
| Total Cholesterol | Data not specified | Data not specified | N/A |
| VLDL-C | Data not specified | Data not specified | N/A |
| Data from a randomized, open-label, multicentre clinical trial in Indian patients with mixed dyslipidemia.[1][2][3] |
| Parameter | Rosuvastatin/Fenofibric Acid (5/135 mg) | Rosuvastatin/Fenofibric Acid (10/135 mg) | Rosuvastatin/Fenofibric Acid (20/135 mg) | Simvastatin (40 mg) |
| LDL-C | -38.9% | -46.0% | -47.2% | -32.8% |
| Non-HDL-C | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Baseline |
| Apolipoprotein B | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Baseline |
| HDL-C | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Baseline |
| Triglycerides (TG) | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Baseline |
| hs-CRP | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Significant improvement vs. Simvastatin | Baseline |
| Data from a randomized, double-blind study in patients with high LDL-C and triglycerides.[4][5] |
| Parameter | Fenofibrate (200 mg) | Simvastatin (20 mg) |
| Total Cholesterol | Significant reduction | Greater reduction than fenofibrate |
| LDL-C | Significant reduction | Greater reduction than fenofibrate |
| Triglycerides (TG) | Greater reduction than simvastatin | Significant reduction |
| hs-CRP | Marked reduction (no mutual difference) | Marked reduction (no mutual difference) |
| IL-1β | Marked reduction (no mutual difference) | Marked reduction (no mutual difference) |
| sCD40L | Marked reduction (no mutual difference) | Marked reduction (no mutual difference) |
| Data from a randomized double-blind study in patients with combined hyperlipidemia.[6] |
| Parameter | Fenofibrate | Atorvastatin (average 20.8 mg/d) |
| Total Cholesterol | Significant reduction | More effective reduction |
| LDL-C | Significant reduction | More effective reduction |
| Apolipoprotein B | Significant reduction | More effective reduction |
| Non-HDL-C | Significant reduction | More effective reduction |
| Triglycerides (TG) | More effective reduction | Significant reduction |
| HDL-C | More effective increase | Significant increase |
| Endothelin-1 (ET-1) | -16.7% | No significant change |
| Data from a study in patients with familial combined hyperlipidemia.[7] |
Delving into the Mechanisms: Signaling Pathways and Molecular Interactions
The distinct clinical profiles of this compound and statins are a direct consequence of their unique molecular mechanisms.
This compound: The PPARα Activation Pathway
This compound's active metabolite, fenofibric acid, binds to and activates PPARα. This ligand-activated transcription factor then heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to:
-
Increased Lipoprotein Lipase (LPL) Synthesis: Enhances the clearance of triglyceride-rich lipoproteins.
-
Increased ApoA-I and ApoA-II Expression: Leads to increased production of high-density lipoprotein (HDL).
-
Decreased ApoC-III Expression: Reduces the inhibition of LPL, further promoting triglyceride clearance.
-
Increased Fatty Acid Oxidation: Promotes the uptake and breakdown of fatty acids in the liver.
Statins: The HMG-CoA Reductase Inhibition Pathway
Statins competitively inhibit HMG-CoA reductase, a key enzyme in the mevalonate pathway, which is responsible for cholesterol synthesis. This inhibition leads to:
-
Decreased Intracellular Cholesterol: This is the primary effect.
-
Upregulation of LDL Receptors: The reduction in intracellular cholesterol stimulates the synthesis of LDL receptors on the surface of liver cells.
-
Increased LDL-C Clearance: The increased number of LDL receptors enhances the removal of LDL-C from the bloodstream.
-
Pleiotropic Effects: Inhibition of the mevalonate pathway also reduces the synthesis of isoprenoid intermediates, which are crucial for the function of various signaling proteins like Rho, Rac, and Ras. This leads to a range of cholesterol-independent, or "pleiotropic," effects.
Beyond Lipid Lowering: A Comparison of Pleiotropic Effects
Both this compound and statins exhibit beneficial effects beyond their primary lipid-modifying actions. These "pleiotropic" effects contribute significantly to their overall cardiovascular benefits.
| Pleiotropic Effect | This compound (via PPARα activation) | Statins (via HMG-CoA Reductase inhibition) |
| Anti-inflammatory Effects | Reduces levels of inflammatory markers such as hs-CRP, IL-1β, and sCD40L.[6] Some studies suggest a more pronounced effect on certain markers compared to statins. | Also reduces hs-CRP and other inflammatory markers. The effect on hs-CRP is well-established.[6][8] |
| Endothelial Function | Improves endothelial function, particularly in patients with low baseline HDL-C.[6] Fenofibrate has been shown to improve both macrovascular (flow-mediated dilation) and microvascular endothelial function.[9] | Improves endothelial function, particularly in patients with high baseline HDL-C.[6] Statins can reverse fat-load induced endothelial dysfunction.[10] |
| Antioxidant Effects | Possesses antioxidant properties. | Exhibits antioxidant effects by reducing the production of reactive oxygen species. |
| Antithrombotic Effects | May have antithrombotic effects. | Can reduce platelet aggregation and improve fibrinolysis. |
| Plaque Stabilization | May contribute to the stabilization of atherosclerotic plaques. | Well-documented to stabilize atherosclerotic plaques by reducing their lipid content and inflammatory cell infiltration. |
| This table provides a general comparison. The magnitude of these effects can vary depending on the specific drug, dosage, and patient population. |
Experimental Protocols: Methodologies for Key Experiments
The understanding of the mechanisms and effects of these drugs is built upon rigorous experimental methodologies. Below are outlines of key experimental protocols cited in the comparison.
PPARα Activation Assay (Transactivation Assay)
Objective: To determine the ability of a compound (e.g., fenofibric acid) to activate the PPARα receptor.
Methodology:
-
Cell Culture: A suitable cell line (e.g., COS-1 or HepG2) is cultured in appropriate media.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector containing the gene for the PPARα receptor.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPREs.
-
-
Treatment: The transfected cells are then treated with various concentrations of the test compound (fenofibric acid) or a known PPARα agonist (positive control) for a specified period (e.g., 24 hours).
-
Luciferase Assay: After treatment, the cells are lysed, and the luciferase activity is measured using a luminometer. The light output is directly proportional to the level of PPARα activation.
-
Data Analysis: The results are typically expressed as fold activation over the vehicle control.
HMG-CoA Reductase Activity Assay
Objective: To measure the inhibitory effect of a compound (e.g., a statin) on the activity of the HMG-CoA reductase enzyme.
Methodology:
-
Enzyme Source: Purified HMG-CoA reductase enzyme or a liver microsomal fraction containing the enzyme is used.
-
Reaction Mixture: A reaction buffer is prepared containing the enzyme, the substrate HMG-CoA, and the co-factor NADPH.
-
Inhibitor Addition: The test compound (statin) at various concentrations is added to the reaction mixture. A control reaction without the inhibitor is also run.
-
Reaction Initiation and Monitoring: The reaction is initiated by the addition of HMG-CoA. The activity of the enzyme is determined by spectrophotometrically measuring the rate of NADPH oxidation (decrease in absorbance at 340 nm) over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction. The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can then be determined.
Assessment of Endothelial Function (Flow-Mediated Dilation - FMD)
Objective: To non-invasively assess endothelium-dependent vasodilation in response to a physiological stimulus.
Methodology:
-
Patient Preparation: The patient rests in a supine position in a quiet, temperature-controlled room. Baseline measurements of the brachial artery diameter are taken using a high-resolution ultrasound.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm and inflated to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for a defined period (typically 5 minutes) to induce ischemia.
-
Post-Occlusion Measurement: The cuff is then rapidly deflated, causing a sudden increase in blood flow (reactive hyperemia), which stimulates the endothelium to release nitric oxide, leading to vasodilation.
-
Diameter Measurement: The diameter of the brachial artery is continuously monitored using ultrasound for several minutes after cuff deflation. The maximum diameter achieved is recorded.
-
Calculation of FMD: The FMD is calculated as the percentage change in the artery diameter from baseline to the maximum diameter during reactive hyperemia.
Conclusion: Tailoring Therapy to the Patient's Lipid Profile
This compound and statins are powerful tools in the management of dyslipidemia, each with a distinct and complementary mechanism of action. Statins are the cornerstone for lowering LDL-C, with a robust evidence base for reducing cardiovascular events. This compound, on the other hand, excels at lowering triglycerides and raising HDL-C, making it a valuable option for patients with atherogenic dyslipidemia, which is often characterized by high triglycerides and low HDL-C.
The choice between these agents, or their use in combination, should be guided by the patient's specific lipid profile and overall cardiovascular risk. For researchers and drug development professionals, a deep understanding of their divergent molecular pathways and pleiotropic effects is essential for identifying novel therapeutic targets and developing next-generation lipid-modifying therapies. The experimental protocols outlined here provide a foundation for the continued investigation and comparison of these and other emerging cardiovascular drugs.
References
- 1. Comparison of Efficacy and Safety of Fixed Dose Combination of Rosuvastatin and this compound to Fixed Dose Combination of Rosuvastatin and Fenofibrate in Patients of Mixed Dyslipidemia: A Randomized, Open-label, Multicentre Clinical Trial in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy and safety of rosuvastatin and fenofibric acid combination therapy versus simvastatin monotherapy in patients with hypercholesterolemia and hypertriglyceridemia: a randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of fenofibrate and simvastatin on endothelial function and inflammatory markers in patients with combined hyperlipidemia: relations with baseline lipid profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of atorvastatin versus fenofibrate in reaching lipid targets and influencing biomarkers of endothelial damage in patients with familial combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fenofibrate on C-reactive protein levels in hypertriglyceridemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenofibrate improves endothelial function in the brachial artery and forearm resistance arterioles of statin-treated Type 2 diabetic patients | Clinical Science | Portland Press [portlandpress.com]
- 10. academic.oup.com [academic.oup.com]
Choline Fenofibrate Cross-Reactivity in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of choline fenofibrate and its active metabolite, fenofibric acid, in commonly used immunoassays. The information is intended to assist researchers, scientists, and drug development professionals in accurately interpreting screening results and understanding potential interferences. This document summarizes available quantitative data, presents detailed experimental protocols for assessing cross-reactivity, and provides a visual representation of the relevant signaling pathway.
Executive Summary
This compound, a prodrug of fenofibric acid, is a lipid-lowering agent of the fibrate class. Its therapeutic action is primarily mediated through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα). While effective in managing dyslipidemia, the structural characteristics of its active metabolite, fenofibric acid, can lead to cross-reactivity in certain immunoassays, potentially causing false-positive results for unrelated compounds. This guide focuses on the documented cross-reactivity of fenofibric acid with an immunoassay for 3,4-methylenedioxymethamphetamine (MDMA), providing available quantitative data and a framework for evaluating similar potential interferences.
Data Presentation: Quantitative Cross-Reactivity Data
The following table summarizes the known quantitative cross-reactivity of fenofibrate and its active metabolite, fenofibric acid, in a specific immunoassay. It is important to note that data on the cross-reactivity of other fibrates in the same or similar immunoassays is limited in the public domain. Researchers are encouraged to perform their own validation studies when assessing samples from subjects taking these medications.
| Compound | Immunoassay | Target Analyte | Concentration for Positive Result | Calculated Cross-Reactivity (%) |
| Fenofibric Acid | DRI® Ecstasy Assay | MDMA | ~225 µg/mL | 0.2%[1] |
| Fenofibrate | DRI® Ecstasy Assay | MDMA | ~150 µg/mL | 0.3% |
| Other Fibrates (e.g., Clofibrate, Gemfibrozil, Bezafibrate) | Various Immunoassays | Various | Data Not Readily Available | Data Not Readily Available |
Note: The cross-reactivity percentage is calculated based on the concentration of the interfering substance required to produce a signal equivalent to the cutoff concentration of the target analyte. The lower the percentage, the lower the cross-reactivity.
Experimental Protocols
This section outlines a detailed methodology for assessing the cross-reactivity of a compound, such as this compound or other fibrates, in a competitive immunoassay format. This protocol is a general guideline and may require optimization based on the specific immunoassay and instrumentation used.
Objective:
To determine the concentration of a test compound (e.g., fenofibric acid) that yields a positive result in a specific immunoassay and to calculate its percent cross-reactivity relative to the target analyte.
Materials:
-
Drug-free urine from a healthy volunteer (verified negative for the target analyte).
-
Certified reference standards of the test compound(s) (e.g., fenofibric acid, clofibrate, gemfibrozil, bezafibrate).
-
Certified reference standard of the target analyte (e.g., MDMA).
-
The specific immunoassay kit to be evaluated (e.g., DRI® Ecstasy Assay).
-
Automated clinical chemistry analyzer or microplate reader.
-
Calibrators and controls provided with the immunoassay kit.
-
Standard laboratory equipment (pipettes, tubes, etc.).
Procedure:
-
Preparation of Spiked Urine Samples:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol, DMSO) at a high concentration.
-
Serially dilute the stock solution with drug-free urine to create a range of concentrations of the test compound. A suggested range for initial screening could be from 1 µg/mL to 1000 µg/mL.[1]
-
Prepare a similar set of serial dilutions for the target analyte to serve as a standard curve.
-
-
Immunoassay Analysis:
-
Follow the manufacturer's instructions for the specific immunoassay kit.
-
Analyze the prepared spiked urine samples (both test compound and target analyte) on the automated analyzer or microplate reader.
-
Run each concentration in duplicate or triplicate to ensure reproducibility.
-
-
Data Analysis and Calculation of Percent Cross-Reactivity:
-
Determine the concentration of the test compound that produces a result at or above the cutoff for a positive result as defined by the immunoassay manufacturer. This is the IC50 value (the concentration that causes 50% inhibition of the signal in a competitive immunoassay).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
-
Confirmatory Analysis:
Any presumptive positive results obtained from the immunoassay should be confirmed by a more specific method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to rule out false positives.
Mandatory Visualization
Signaling Pathway of this compound (via Fenofibric Acid)
This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid. Fenofibric acid exerts its therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of lipid metabolism.
Caption: PPARα signaling pathway activated by fenofibric acid.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram illustrates the logical workflow for investigating potential immunoassay cross-reactivity.
Caption: Workflow for assessing immunoassay cross-reactivity.
References
A Head-to-Head Comparison of Choline Fenofibrate and Micronized Fenofibrate in the Management of Dyslipidemia
For researchers and drug development professionals navigating the landscape of lipid-lowering therapies, a clear understanding of the nuances between different formulations of the same active moiety is crucial. This guide provides a comprehensive, data-driven comparison of two prominent formulations of fenofibric acid: choline fenofibrate and micronized fenofibrate. Both are utilized in the management of mixed dyslipidemia, a condition characterized by elevated triglycerides and low-density lipoprotein cholesterol (LDL-C), and decreased high-density lipoprotein cholesterol (HDL-C).
At a Glance: Key Physicochemical and Bioavailability Differences
Fenofibrate, a prodrug, is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid. The primary challenge in the formulation of fenofibrate has been its poor aqueous solubility, which can lead to variable absorption and a significant food effect. Micronization, a process of reducing the particle size of the drug, was an early strategy to improve its dissolution and absorption. This compound, a salt of fenofibric acid, represents a newer formulation designed to further enhance solubility and bioavailability.[1][2]
This compound's enhanced solubility allows for more consistent absorption, largely independent of food intake. This contrasts with many micronized fenofibrate formulations that should be administered with food to maximize absorption.[1][2] This improved bioavailability profile means that a lower dose of this compound (135 mg) is bioequivalent to a higher dose of micronized fenofibrate (160 mg).[3][4][5]
Pharmacokinetic Profile: A Tale of Bioequivalence
Table 1: Pharmacokinetic Comparison
| Parameter | This compound (135 mg) | Micronized Fenofibrate (160 mg) | Reference |
| Bioequivalence | Bioequivalent to 160 mg micronized fenofibrate | Bioequivalent to 135 mg this compound | [3][4][5] |
| Food Effect | Can be taken with or without food | Recommended to be taken with food for optimal absorption | [1][2] |
Efficacy in Mixed Dyslipidemia: A Comparative Clinical Trial
A key multicenter, open-label, randomized clinical trial by Patel and Barkate (2016) provides robust comparative data on the efficacy of this compound and micronized fenofibrate in Indian patients with mixed dyslipidemia. The study concluded that 135 mg of this compound is as effective as 160 mg of micronized fenofibrate in improving the lipid profile of these patients.[3][4][5]
Table 2: Efficacy in Patients with Mixed Dyslipidemia (Patel and Barkate, 2016)
| Lipid Parameter | This compound (135 mg) - Mean % Change from Baseline | Micronized Fenofibrate (160 mg) - Mean % Change from Baseline | p-value | Reference |
| Triglycerides (TG) | -34.24% | -38.13% | 0.471 | [3] |
| High-Density Lipoprotein Cholesterol (HDL-C) | +10.0% | +9.0% | 0.598 | [3][4] |
| Low-Density Lipoprotein Cholesterol (LDL-C) | -12.8% | -10.2% | 0.412 | |
| Total Cholesterol (TC) | -10.9% | -8.5% | 0.231 | |
| Very Low-Density Lipoprotein Cholesterol (VLDL-C) | -34.1% | -38.1% | 0.471 |
Data presented as mean percentage change from baseline after 12 weeks of treatment.
Safety and Tolerability Profile
The Patel and Barkate (2016) study also provides valuable comparative safety data. Both treatments were found to be safe and well-tolerated by the study population.[3][4][5]
Table 3: Safety Profile (Patel and Barkate, 2016)
| Adverse Event Profile | This compound (135 mg) | Micronized Fenofibrate (160 mg) | Reference |
| Most Common Adverse Events | Constipation, Headache | Constipation, Headache | [3] |
| Serious Adverse Events | None reported | One patient developed leg pain and elevated CPK levels, leading to discontinuation. | [3] |
| Overall Tolerability | Well-tolerated | Well-tolerated | [3][4][5] |
Mechanism of Action: The PPARα Signaling Pathway
Both this compound and micronized fenofibrate exert their therapeutic effects through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Fenofibric acid, the active metabolite, acts as a PPARα agonist. This nuclear receptor plays a pivotal role in the regulation of lipid metabolism.
Activation of PPARα leads to a cascade of downstream effects, including:
-
Increased Lipoprotein Lipase Activity: This enhances the clearance of triglyceride-rich lipoproteins.
-
Increased Apo A-I and Apo A-II Synthesis: These are key components of HDL, leading to increased HDL-C levels.
-
Decreased Apo C-III Production: Apo C-III is an inhibitor of lipoprotein lipase; its reduction further promotes triglyceride clearance.
The following diagram illustrates the simplified signaling pathway of PPARα activation by fenofibric acid.
Caption: PPARα signaling pathway initiated by fenofibric acid.
Experimental Protocols
The pivotal clinical trial by Patel and Barkate (2016) serves as the primary source for the efficacy and safety data presented. The methodology employed in this study is detailed below.
Experimental Workflow: Patel and Barkate (2016) Clinical Trial
Caption: Workflow of the comparative clinical trial.
Key Aspects of the Experimental Protocol (Patel and Barkate, 2016)
-
Study Design: A multicenter, open-label, randomized, active-controlled, parallel-group study conducted across 10 centers in India.[3][4]
-
Inclusion Criteria: Patients aged 18-70 years with mixed dyslipidemia (serum triglycerides between 150 and 500 mg/dL) who had been on a stable statin dose for at least 8 weeks.[3][4]
-
Treatment Arms: Patients were randomized to receive either 135 mg of this compound delayed-release tablets or 160 mg of micronized fenofibrate tablets once daily for 12 weeks.[3][4]
-
Primary Efficacy Endpoint: The percentage change in serum triglyceride levels from baseline to the end of the 12-week treatment period.[3][4]
-
Secondary Efficacy Endpoints: Percentage change in HDL-C and other lipid parameters.[3]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory parameters, vital signs, and physical examinations throughout the study.[3]
Conclusion
The available evidence strongly suggests that 135 mg of this compound and 160 mg of micronized fenofibrate are bioequivalent and demonstrate comparable efficacy and safety in the management of mixed dyslipidemia.[3][4][5] The primary advantage of this compound lies in its improved formulation, which allows for consistent absorption without the need for co-administration with food, potentially leading to better patient adherence.[1][2] For researchers and drug developers, the choice between these formulations may hinge on factors such as patient convenience, cost-effectiveness, and the specific regulatory landscape. Both formulations effectively target the PPARα pathway to achieve their lipid-modifying effects.
References
- 1. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Comparison of efficacy and safety of this compound (fenofibric acid) to micronized fenofibrate in patients of mixed dyslipidemia: A randomized, open-label, multicenter clinical trial in Indian population | Semantic Scholar [semanticscholar.org]
A Head-to-Head Analysis: In Vitro Potency of Choline Fenofibrate and Fenofibric Acid
An objective comparison for researchers, scientists, and drug development professionals.
In the landscape of lipid-lowering therapies, fenofibrates have long been a cornerstone for managing dyslipidemia. This guide provides a detailed in vitro comparison of two prominent forms: choline fenofibrate and its active metabolite, fenofibric acid. While both aim to achieve the same therapeutic outcome, their distinction lies in their formulation and subsequent bioavailability. Fenofibrate itself is a prodrug that is rapidly hydrolyzed in the body to its active form, fenofibric acid.[1][2] this compound is a choline salt of fenofibric acid, a formulation designed to enhance solubility and absorption.[3][4][5][6][7] Consequently, the in vitro activity of both compounds is fundamentally represented by the action of fenofibric acid, the common active moiety that interacts with cellular targets.
Mechanism of Action: PPARα Activation
The primary mechanism through which fenofibric acid exerts its lipid-lowering effects is by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][8][9] PPARα is a ligand-activated transcription factor that belongs to the nuclear hormone receptor superfamily.[8] Upon activation by a ligand such as fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[8][10]
The activation of PPARα leads to a cascade of downstream effects that collectively improve the lipid profile. These include the stimulation of genes involved in fatty acid oxidation and lipoprotein metabolism.[8]
Comparative In Vitro Potency
Direct comparative in vitro potency studies between this compound and fenofibric acid are not prevalent in the literature. This is because in an aqueous in vitro environment, this compound readily dissociates into choline and fenofibric acid. Therefore, the effective concentration of the active compound, fenofibric acid, would be the basis for any observed biological activity. Studies focusing on the in vitro effects of fenofibric acid provide the necessary data to understand its potency.
The following table summarizes the key in vitro activities of fenofibric acid based on available research.
| Parameter | Assay Type | Key Findings | Reference |
| PPARα Activation | Luciferase Reporter Assay | Fenofibric acid induces PPARα-mediated transactivation in a dose-dependent manner. | [2][8] |
| PPAR Subtype Selectivity | Transactivation & Coactivator Recruitment Assays | Fenofibric acid is recognized as a PPARα-selective agonist, though it can also activate PPARγ at higher concentrations. It does not significantly affect PPARδ-mediated transactivation. | [2] |
| Downregulation of Apolipoprotein C-III (apo-CIII) | mRNA and Protein Analysis in Hepatocytes | Fenofibric acid lowers apo-CIII mRNA levels and secretion in a time- and dose-dependent manner in primary rat and human hepatocytes. This effect is independent of peroxisomal enzyme induction in humans. | [11] |
| Induction of Lipoprotein Lipase (LPL) Activity | Indirect evidence from in vivo studies | Fibrates, including fenofibrate, are known to enhance LPL activity, which is a key mechanism for triglyceride clearance. This is partly mediated by the downregulation of apo-CIII, a known inhibitor of LPL. | [12][13][14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of fenofibric acid and a typical experimental workflow for assessing PPARα activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical protocols used to evaluate the in vitro potency of fenofibric acid.
PPARα Activation Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARα and induce the expression of a reporter gene.
-
Cell Culture and Transfection: A suitable cell line (e.g., COS-7 or HepG2) is cultured in appropriate media. The cells are then transiently transfected with two plasmids: one expressing human PPARα and another containing a luciferase reporter gene under the control of a PPRE promoter.[8][15]
-
Compound Treatment: Following transfection, the cells are treated with various concentrations of fenofibric acid or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells are incubated for a specific period (e.g., 24 hours) to allow for PPARα activation and subsequent reporter gene expression.
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. Luciferase activity is often normalized to a co-transfected control plasmid (e.g., expressing β-galactosidase) or total protein concentration to account for variations in transfection efficiency and cell number.[15]
Apolipoprotein C-III (apo-CIII) mRNA Quantification in Hepatocytes
This method assesses the effect of fenofibric acid on the gene expression of apo-CIII.
-
Hepatocyte Culture: Primary human or rat hepatocytes are cultured.
-
Treatment: The hepatocytes are treated with fenofibric acid at different concentrations and for various durations.
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription and Quantitative PCR (RT-qPCR): The extracted RNA is reverse-transcribed into complementary DNA (cDNA). The levels of apo-CIII mRNA are then quantified using qPCR with specific primers for the apo-CIII gene. The results are typically normalized to a housekeeping gene (e.g., GAPDH) to control for variations in RNA input.
Conclusion
The in vitro potency of this compound is intrinsically linked to that of fenofibric acid, its active metabolite. Fenofibric acid effectively activates PPARα, leading to the modulation of target genes that play a crucial role in lipid metabolism. Specifically, its ability to downregulate apo-CIII expression is a key mechanism for enhancing triglyceride clearance. While this compound offers improved bioavailability in vivo,[3][4][5][6] the fundamental in vitro biological activity is driven by fenofibric acid. For researchers and drug development professionals, understanding the specific actions of fenofibric acid at the cellular and molecular level is paramount for the continued development and optimization of fibrate therapies.
References
- 1. Comparative In Vitro and In Vivo Evaluation of Fenofibric Acid as an Antihyperlipidemic Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 4. A Review of Currently Available Fenofibrate and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 5. researchgate.net [researchgate.net]
- 6. Absolute oral bioavailability of fenofibric acid and this compound in rats determined by ultra-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN109369425B - Preparation method of fenofibric acid choline salt - Google Patents [patents.google.com]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic Fenofibrate Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fibrates downregulate apolipoprotein C-III expression independent of induction of peroxisomal acyl coenzyme A oxidase. A potential mechanism for the hypolipidemic action of fibrates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LPL gene variants affect apoC-III response to combination therapy of statins and fenofibric acid in a randomized clinical trial of individuals with mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of fenofibrate on plasma apolipoprotein C-III levels: a systematic review and meta-analysis of randomised placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apolipoprotein C-III inhibits triglyceride hydrolysis by GPIHBP1-bound LPL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validating Off-Target Effects of Choline Fenofibrate in Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of choline fenofibrate's performance with other alternatives in cell models, focusing on the validation of off-target effects. Experimental data and detailed methodologies for key experiments are presented to support researchers in designing and interpreting their studies.
This compound, a prodrug of fenofibric acid, is a member of the fibrate class of drugs prescribed for dyslipidemia. Its primary on-target effect is the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that regulates genes involved in lipid metabolism.[1][2][3] However, emerging evidence reveals that fenofibric acid also exerts various effects independent of PPARα activation, known as off-target effects.[4][5][6] Understanding and validating these off-target effects are crucial for a comprehensive assessment of the drug's overall cellular impact and for identifying potential new therapeutic applications or unforeseen side effects.
This guide compares this compound (through its active metabolite, fenofibric acid) with other fibrates, such as gemfibrozil and bezafibrate, and other relevant compounds in the context of identified off-target pathways.
Key Off-Target Pathways and Comparative Effects
Several PPARα-independent signaling pathways have been identified as being modulated by fenofibric acid. Below is a comparative summary of the effects of fenofibric acid and other relevant compounds on these pathways.
STAT3 Signaling Inhibition
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cellular processes like inflammation, proliferation, and survival. Aberrant STAT3 activation is implicated in various diseases, including cancer.[7][8] Studies have shown that fibrates can inhibit STAT3 signaling independently of PPARα.[4][6]
Comparative Data:
| Compound | Cell Model | Assay | Key Findings | Reference |
| Fenofibrate | 3T3-L1 adipocytes | Western Blot | Inhibited STAT3 phosphorylation. | [4] |
| Gemfibrozil | 3T3-L1 adipocytes | Western Blot | Inhibited STAT3 phosphorylation. | [4] |
| Alternative STAT3 Inhibitors (e.g., Danvatirsen, Napabucasin) | Various Cancer Cell Lines | Multiple (e.g., Luciferase Reporter Assays, Western Blot) | Direct inhibition of STAT3 activity. | [7] |
dot
References
- 1. Fenofibrate inhibits endothelin-1 expression by peroxisome proliferator-activated receptor α-dependent and independent mechanisms in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenofibric acid: a new fibrate approved for use in combination with statin for the treatment of mixed dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PPARα agonist fenofibrate suppresses tumor growth through direct and indirect angiogenesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. an-update-on-investigational-therapies-that-target-stat3-for-the-treatment-of-cancer - Ask this paper | Bohrium [bohrium.com]
- 8. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative gene expression profiling of choline fenofibrate and other fibrates
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative overview of the gene expression profiles induced by choline fenofibrate and other fibrates. Fibrates are a class of amphipathic carboxylic acids that are clinically used to treat dyslipidemia, primarily by lowering plasma triglycerides and raising high-density lipoprotein (HDL) cholesterol levels. Their therapeutic effects are mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that modulates the transcription of a wide array of genes involved in lipid metabolism, inflammation, and energy homeostasis.
This compound is a novel formulation of fenofibric acid, the active metabolite of fenofibrate. It is a choline salt of fenofibric acid, which is more hydrophilic than fenofibrate, leading to improved bioavailability.[1][2] Both this compound and traditional fenofibrate are prodrugs that are rapidly converted to fenofibric acid in the body.[3] Therefore, their effects on gene expression are mediated by the same active molecule, and their profiles are expected to be largely identical, with potential differences arising from pharmacokinetic variations.
This guide summarizes the known effects of fenofibric acid on the expression of key PPARα target genes, providing a benchmark for comparing this compound with other fibrates like bezafibrate and gemfibrozil.
Comparative Gene Expression Data
The following table summarizes the effects of fenofibric acid (the active metabolite of both this compound and fenofibrate) on the expression of key genes involved in lipid metabolism. The data is compiled from various in vitro and in vivo studies. The regulation of these genes is central to the lipid-modifying effects of all fibrates.
| Gene | Gene Name | Function | Effect of Fenofibric Acid |
| Upregulated Genes | |||
| LPL | Lipoprotein lipase | Hydrolyzes triglycerides in lipoproteins | Upregulation |
| APOA1 | Apolipoprotein A1 | Major protein component of HDL | Upregulation |
| APOA2 | Apolipoprotein A2 | Protein component of HDL | Upregulation |
| ABCA1 | ATP binding cassette subfamily A member 1 | Mediates cholesterol efflux | Upregulation |
| CPT1A | Carnitine palmitoyltransferase 1A | Rate-limiting enzyme in fatty acid oxidation | Upregulation |
| ACOX1 | Acyl-CoA oxidase 1 | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | Upregulation |
| HMGCS2 | 3-hydroxy-3-methylglutaryl-CoA synthase 2 | Rate-limiting enzyme in ketogenesis | Upregulation |
| PDK4 | Pyruvate dehydrogenase kinase 4 | Inhibits glucose oxidation, promotes fatty acid utilization | Upregulation |
| Downregulated Genes | |||
| APOC3 | Apolipoprotein C3 | Inhibitor of lipoprotein lipase | Downregulation |
| SREBF1 | Sterol regulatory element binding transcription factor 1 (SREBP-1c) | Master regulator of fatty acid synthesis | Downregulation |
| FASN | Fatty acid synthase | Key enzyme in fatty acid synthesis | Downregulation |
| CYP7A1 | Cytochrome P450 family 7 subfamily A member 1 | Rate-limiting enzyme in bile acid synthesis | Downregulation |
Key Signaling Pathway: PPARα Activation
Fibrates exert their effects on gene expression by activating PPARα. The following diagram illustrates the canonical PPARα signaling pathway.
Caption: PPARα signaling pathway activated by fibrates.
Experimental Protocols
The data summarized in this guide are derived from various experimental models. Below are representative protocols for in vitro and in vivo assessment of fibrate-induced gene expression changes.
In Vitro Gene Expression Analysis in Hepatocytes
This protocol describes a general workflow for treating cultured liver cells (hepatocytes) with fibrates and analyzing the subsequent changes in gene expression.
-
Cell Culture: Human hepatoma cell lines (e.g., HepG2) or primary human hepatocytes are cultured in appropriate media (e.g., Williams E medium supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO2).[4]
-
Fibrate Treatment: Cells are treated with various concentrations of the fibrate (e.g., fenofibric acid) or a vehicle control (e.g., DMSO). Treatment duration can range from a few hours to several days, depending on the gene of interest.[5]
-
RNA Isolation: Total RNA is extracted from the cells using standard methods, such as TRIzol reagent or commercial kits. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.
-
Gene Expression Analysis:
-
Quantitative Real-Time PCR (qRT-PCR): The expression of specific target genes is quantified by reverse transcribing the RNA to cDNA, followed by PCR with gene-specific primers.
-
Microarray/RNA-Sequencing: For a global view of gene expression changes, microarray analysis or RNA-sequencing can be performed to profile the entire transcriptome.
-
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (for qRT-PCR) or using appropriate statistical methods (for microarray/RNA-seq). The fold change in gene expression between fibrate-treated and control cells is then calculated.
In Vivo Gene Expression Analysis in Animal Models
This protocol outlines a typical in vivo study to assess the effects of fibrates on gene expression in an animal model.
-
Animal Model: Rodent models, such as C57BL/6 mice or Wistar rats, are commonly used.[4] Animals are housed under controlled conditions with free access to food and water.
-
Fibrate Administration: Fibrates are administered to the animals, typically through oral gavage or mixed in their diet, for a specified period (e.g., 14 days).[4] A control group receives a vehicle.
-
Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (primarily the liver) are collected and snap-frozen in liquid nitrogen or stored in RNA-stabilizing solutions.
-
RNA Isolation and Gene Expression Analysis: The procedures for RNA isolation, qRT-PCR, and/or microarray/RNA-sequencing are similar to those described for the in vitro protocol.
-
Data Analysis: Gene expression data from the treated and control groups are statistically compared to identify significant changes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a comparative gene expression profiling experiment.
Caption: General workflow for comparative gene expression profiling.
References
Safety Operating Guide
Safe Disposal of Choline Fenofibrate in a Laboratory Setting
Proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols for compounds like choline fenofibrate is essential to ensure a safe work environment and comply with regulatory standards. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste.
Regulatory and Safety Context
The disposal of pharmaceutical compounds is governed by stringent regulations from agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] It is the responsibility of the waste generator—the laboratory or institution—to correctly characterize and manage their chemical waste.[3]
Safety Data Sheets (SDS) for this compound present conflicting hazard information. While some sources classify it as a non-hazardous substance[4][5], others identify it as harmful if swallowed, a skin and eye irritant, and potentially causing organ damage through repeated exposure.[6][7] Given this discrepancy, a cautious approach is mandatory. Therefore, this compound should be managed and disposed of as a hazardous chemical waste.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the collection and disposal of this compound from a research environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound waste, ensure appropriate PPE is worn. This includes:
-
Safety goggles with side-shields
-
Impervious gloves (inspected before use)
-
A lab coat or flame-resistant clothing[5]
Step 2: Waste Segregation and Collection
All materials contaminated with this compound must be segregated as chemical waste. This includes:
-
Expired or unused this compound powder
-
Empty original containers
-
Contaminated labware (e.g., weigh boats, spatulas, glassware)
-
Contaminated PPE (gloves, disposable coats)
Collect all this compound waste in a designated hazardous waste container that is clearly labeled. The container must be sealed, in good condition, and made of a compatible material.
Step 3: Arrange for Professional Disposal
Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[1][3] The accepted and required method of disposal is through a licensed hazardous material disposal company.[5] These specialized contractors will ensure the waste is transported and treated in accordance with federal and local regulations, typically via high-temperature incineration at a permitted facility.[1][2]
Step 4: Documentation and Record-Keeping
Maintain meticulous records of all hazardous waste generated and disposed of. This includes the chemical name, quantity, and date of disposal. This documentation is essential for regulatory compliance and institutional safety audits.
Summary of Disposal and Safety Data
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Data | Source(s) |
| CAS Number | 856676-23-8 | [4][6] |
| Molecular Formula | C22H28ClNO5 | [4] |
| Hazard Classifications | Varies by source. Includes: - Not a hazardous substance or mixture - Acute toxicity, oral (Category 4) - Skin corrosion/irritation (Category 2) - Serious eye damage/irritation (Category 1/2A) - Specific target organ toxicity (respiratory irritation, liver, skeletal muscle) | [4][5][6][7] |
| Recommended Disposal | Offer to a licensed hazardous material disposal company. Dispose of contents/container at an approved waste disposal plant in accordance with local, regional, and national regulations. | [5][7][8] |
| Prohibited Disposal | Do not flush down the drain or dispose of in regular trash. | [1][3] |
Experimental Protocols
Specific experimental protocols for the chemical degradation or neutralization of this compound for disposal purposes are not available in the reviewed literature. The standard and regulated procedure does not involve on-site chemical treatment by the researcher but relies on professional disposal services, primarily through incineration.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 2. danielshealth.com [danielshealth.com]
- 3. sandiegocounty.gov [sandiegocounty.gov]
- 4. abmole.com [abmole.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. moehs.com [moehs.com]
- 8. moehs.com [moehs.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
